3-[(1-Adamantylcarbonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMCZINRRNOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368738 | |
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21241-42-9 | |
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(1-Adamantylcarbonyl)amino]propanoic acid synthesis pathway
An In-Depth Technical Guide on the Synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a molecule of interest in medicinal chemistry and drug development. The adamantane cage, a rigid and highly lipophilic hydrocarbon, is a valuable pharmacophore used to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[1][2] This document delves into the core chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of the title compound, focusing on the crucial amide bond formation between 1-adamantanecarboxylic acid and β-alanine. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, choice of reagents, and process optimization.
Introduction and Strategic Overview
The synthesis of this compound is fundamentally an exercise in amide bond construction. The target molecule is comprised of two key building blocks: the sterically demanding 1-adamantanecarboxylic acid and the simple β-amino acid, β-alanine.
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, primarily due to the rapid and competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[3] Therefore, the central theme of any successful synthesis is the activation of the carboxylic acid moiety to create a highly electrophilic intermediate that is readily attacked by the amine nucleophile.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the most synthetically feasible point—the amide bond. This reveals the two primary starting materials.
Caption: Retrosynthesis of the target compound.
Core Synthesis: Activating the Carboxyl Group
The pivotal step in this synthesis is the conversion of the stable carboxylic acid into a reactive species. This is achieved by replacing the hydroxyl group of the carboxyl function with a good leaving group, thereby creating a potent acylating agent.
Caption: General workflow for amide bond formation.
This guide will detail three robust and widely adopted methods for achieving this transformation, each with distinct advantages regarding reactivity, cost, and handling.
Synthetic Pathways and Experimental Protocols
Method A: The Acyl Chloride Pathway
This classic and powerful method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.
-
Expertise & Causality: The conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a foundational reaction in organic synthesis.[3] The high reactivity of the acyl chloride ensures a rapid and often high-yielding subsequent amidation. This pathway is particularly effective for sterically hindered acids like 1-adamantanecarboxylic acid. The Schotten-Baumann reaction conditions, typically involving a base like triethylamine or pyridine, are employed to neutralize the HCl byproduct, driving the reaction to completion.[3]
Step 1: Synthesis of 1-Adamantanecarbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) in an aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂).[3] A catalytic amount of N,N-dimethylformamide (DMF) is often added if using oxalyl chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, remove the excess SOCl₂ or (COCl)₂ under reduced pressure. The resulting crude 1-adamantanecarbonyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation (Schotten-Baumann Conditions)
-
Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) or in an aprotic solvent like DCM with triethylamine (2.2 eq).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 1-adamantanecarbonyl chloride (1.1 eq) in a suitable aprotic solvent (e.g., DCM or THF) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.[3]
-
Upon completion, acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Method B: Carbodiimide-Mediated Coupling
This is one of the most common methods in modern organic and medicinal chemistry, offering mild, one-pot conditions.[4]
-
Expertise & Causality: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine. For sterically hindered substrates, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt ester, which is more stable than the O-acylisourea but still highly reactive towards the amine, thereby minimizing side reactions.[5]
-
In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq), β-alanine (1.1 eq), and HOBt (1.2 eq) in an aprotic solvent such as DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and ethyl acetate.
-
Perform a standard aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Method C: Onium Salt-Mediated Coupling
For challenging couplings involving sterically hindered components, onium salt reagents are the authoritative choice, delivering high yields where other methods may fail.
-
Expertise & Causality: Onium salts, such as the aminium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are superior activating agents.[5] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive activated ester derived from HOAt (1-hydroxy-7-azabenzotriazole). This activated ester is more reactive than the HOBt ester formed in Method B and is less prone to racemization.[5] This makes HATU particularly suitable for the bulky adamantane substrate, ensuring efficient and clean conversion.[6]
-
Combine 1-adamantanecarboxylic acid (1.0 eq) and β-alanine (1.1 eq) in a round-bottom flask with anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir until all solids dissolve.
-
Add HATU (1.2 eq) to the solution. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute citric acid or HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary and Method Comparison
| Parameter | Method A: Acyl Chloride | Method B: Carbodiimide (EDC/HOBt) | Method C: Onium Salt (HATU) |
| Principle | Two-step via reactive acyl chloride | One-pot via O-acylisourea & HOBt ester | One-pot via highly reactive HOAt ester |
| Reagents | SOCl₂ or (COCl)₂, Base (e.g., TEA) | EDC, HOBt | HATU, Base (e.g., DIPEA) |
| Conditions | Harsher (reflux), moisture-sensitive | Mild, room temperature | Very mild, room temperature |
| Pros | High reactivity, inexpensive reagents | Good yields, mild, one-pot, common | Highest yields, fastest, best for hindered substrates |
| Cons | Corrosive/toxic reagents, byproduct (HCl) | Potential N-acylurea byproduct, costlier | Most expensive reagents, byproduct disposal |
| Trustworthiness | Highly reliable and well-established. | Standard for general peptide synthesis.[4] | Gold standard for difficult couplings.[5][6] |
Conclusion
The synthesis of this compound is readily achievable through standard amide coupling methodologies. The choice of synthetic route depends on the specific requirements of the research setting, including scale, cost, and the need to overcome the steric hindrance of the adamantyl group. While the acyl chloride method is a robust, classic approach, modern coupling reagents such as EDC/HOBt and particularly HATU offer milder conditions, simpler workups, and superior efficacy for sterically demanding substrates. The protocols and insights provided in this guide constitute a self-validating system for the successful synthesis and purification of this valuable chemical entity.
References
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GLENMARK PHARMACEUTICALS S.A. (2006). Patent: WO2006/90244 A1. ResearchGate. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
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Perret, A., et al. (2016). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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Jilin University, et al. (n.d.). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Atlantis Press. [Link]
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Jana, S., et al. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]
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Frontiers Media. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
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Pavlov, D., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. MDPI. [Link]
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physicochemical properties of 3-[(1-Adamantylcarbonyl)amino]propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core . The adamantane moiety has become a cornerstone in modern medicinal chemistry, valued for its unique structural and physicochemical characteristics that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This document synthesizes available data with established chemical principles to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's molecular structure, lipophilicity, solubility, and acidity. We further present standardized experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility. The insights contained herein are intended to facilitate the strategic incorporation of this molecule into drug design and development pipelines, leveraging its distinct properties to overcome common formulation and bioavailability challenges.
Introduction: The Strategic Role of the Adamantane Scaffold
The adamantane cage, a rigid, perfectly symmetrical, and highly lipophilic hydrocarbon (tricyclo[3.3.1.1³,⁷]decane), is often referred to as a "lipophilic bullet" in medicinal chemistry.[3][4] Its incorporation into drug candidates is a well-established strategy for several reasons:
-
Enhanced Lipophilicity: The adamantyl group dramatically increases a molecule's partition coefficient (logP), which can improve its ability to cross lipid membranes, including the blood-brain barrier (BBB).[1] This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[1]
-
Metabolic Stability: The cage structure is sterically hindered and lacks easily oxidizable C-H bonds, rendering it highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2]
-
Rigid Scaffold: Unlike flexible alkyl chains, the adamantane group provides a rigid, three-dimensional framework. This allows for the precise positioning of pharmacophoric elements, which can lead to optimized binding affinity and selectivity for a specific biological target.[1][3]
The molecule this compound combines this advantageous adamantane core with a flexible propanoic acid linker via a stable amide bond. This design offers the lipophilicity and stability of the adamantane group while the carboxylic acid moiety provides a crucial handle for modulating solubility, forming salts, or establishing key interactions with biological targets.
Caption: Molecular structure of this compound.
Core Physicochemical Profile
Direct experimental data for this compound is not extensively published. Therefore, the following profile combines known identifiers with predicted values derived from its constituent parts and data from closely related analogs. These predictions serve as a robust baseline for experimental design.
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | 3-(Adamantane-1-carboxamido)propanoic acid | IUPAC Nomenclature |
| CAS Number | 21241-42-9 | Chemical Abstracts Service[5] |
| Molecular Formula | C₁₄H₂₁NO₃ | - |
| Molecular Weight | 267.32 g/mol | - |
| Appearance | White to off-white crystalline solid | Inferred from analogs like 3-(1-Adamantyl)propanoic acid[6][7] |
| Predicted LogP | ~3.0 - 3.5 | The adamantyl group adds ~3.1 log units to a molecule's logP.[1] |
| Predicted pKa | ~4.7 | Based on the carboxylic acid group, similar to propanoic acid (~4.87).[8] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | Based on analogs and functional groups.[6][7] |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[9] For this compound, the adamantane moiety is the primary driver of its high lipophilicity. The inclusion of an adamantyl group is estimated to increase a compound's calculated logP by approximately 3.1 log units.[1] This positions the molecule in a favorable lipophilicity range for passive diffusion across cell membranes. However, the ionizable carboxylic acid group means its effective lipophilicity (LogD) will be highly dependent on pH. At physiological pH (~7.4), the carboxylate will be deprotonated and ionized, which will decrease the LogD and increase aqueous solubility compared to the LogP of the neutral form.
Acidity (pKa)
The acidity of this molecule is governed by the terminal carboxylic acid group. The predicted pKa is expected to be close to that of propanoic acid (4.87), as the bulky adamantane group is electronically distant and should not significantly perturb the carboxylate's stability.[8] This pKa value is crucial for drug development:
-
Solubility and Formulation: Below its pKa (e.g., in the stomach), the molecule will be predominantly in its neutral, less water-soluble form. Above its pKa (e.g., in the intestines and blood), it will exist as the more soluble carboxylate anion. This allows for the formation of various salts (e.g., sodium, potassium) to significantly enhance aqueous solubility for formulation purposes.
-
Target Binding: The ability to exist as either a neutral acid or a charged anion allows it to participate in different types of interactions at a target binding site, such as hydrogen bonding or ionic interactions.
Solubility
The molecule's solubility profile is a balance between its large, hydrophobic adamantane core and its polar, hydrophilic carboxylic acid tail. As indicated for similar structures, it is expected to be sparingly soluble in water but readily soluble in common polar organic solvents like DMSO, DMF, and methanol.[6][7] Improving aqueous solubility for parenteral formulations would likely require pH adjustment to form the carboxylate salt.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show several key features. The adamantane cage will produce a series of broad, overlapping signals in the upfield region (~1.7-2.1 ppm). The two methylene groups (-CH₂-CH₂-) of the propanoic acid chain will appear as distinct multiplets, likely triplets, due to coupling with each other. The proton on the amide nitrogen (-NH-) will likely appear as a broad singlet, and the acidic proton of the carboxylic acid (-COOH) will be a very broad singlet far downfield (>10 ppm), which may exchange with trace water in the solvent and become unobservable.[10][11]
-
¹³C NMR: The carbon spectrum will be more resolved, showing distinct signals for the four unique carbon environments in the adamantane cage. Additionally, signals corresponding to the amide carbonyl (~175 ppm), the carboxylic acid carbonyl (~178 ppm), and the two methylene carbons of the propanoic acid chain will be present.[12]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.[13]
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
-
C-H Stretch: Sharp peaks between ~2850 and 2950 cm⁻¹ corresponding to the C-H bonds of the adamantane and propanoic acid backbone.
-
C=O Stretch: Two distinct carbonyl peaks are expected: a strong, sharp peak around 1710 cm⁻¹ for the carboxylic acid carbonyl and another strong peak for the amide carbonyl (Amide I band) around 1650 cm⁻¹.
-
N-H Bend: The Amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the compound would show a molecular ion peak [M]+ corresponding to its molecular weight. A highly characteristic fragmentation pattern would involve the cleavage of the adamantyl group, leading to a very stable adamantyl cation at m/z = 135.
Experimental Protocols for Physicochemical Determination
To ensure scientific integrity, predicted properties must be confirmed experimentally. The following are standardized, self-validating protocols for determining key physicochemical parameters.
Protocol: Determination of LogP via Shake-Flask Method
This protocol adheres to the OECD Guideline 107 for determining the Partition Coefficient (n-octanol/water).
Objective: To measure the LogP of this compound.
Methodology:
-
Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and then separating the phases.
-
Partitioning: In a glass vessel with a tight-fitting cap, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase. The volume ratio should be adjusted based on the expected LogP.
-
Equilibration: Agitate the vessel at a constant, gentle rate and temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours). Avoid vigorous shaking that could cause emulsification.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination via the shake-flask method.
Protocol: Determination of Thermodynamic Aqueous Solubility
This protocol is based on the equilibrium shake-flask method, which is considered the gold standard for solubility measurement.[14]
Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.
Methodology:
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).
-
Saturation: Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure thermodynamic equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was maintained.
Implications for Drug Development
The physicochemical profile of this compound presents a compelling case for its use in drug discovery.
-
CNS Drug Candidates: The high lipophilicity imparted by the adamantane cage makes it an attractive scaffold for CNS-penetrant drugs. The molecule's properties can be fine-tuned to balance BBB permeability with sufficient aqueous solubility for administration.
-
Metabolic Stability: The inherent stability of the adamantane core can be exploited to design long-acting drugs with improved pharmacokinetic profiles.[2]
-
Formulation Flexibility: The carboxylic acid group is a key asset. It allows for the creation of highly soluble salt forms, which can be critical for developing both oral and intravenous formulations. This dual hydrophobic/hydrophilic character is often described as "chameleonic."
-
Scaffold for Libraries: The molecule serves as an excellent starting point for creating focused chemical libraries. The carboxylic acid can be easily converted to esters or amides, and the adamantane cage can be further functionalized to explore structure-activity relationships (SAR).
Caption: Relationship between properties and ADME outcomes.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development. It strategically combines the robust, lipophilic, and metabolically stable adamantane scaffold with a versatile carboxylic acid functional group. This duality provides a powerful tool for medicinal chemists to enhance drug-like properties, improve ADMET profiles, and create novel therapeutic agents. While further empirical data is needed to fully characterize this molecule, the predictive analysis and experimental frameworks provided in this guide offer a solid foundation for its successful application in research and development.
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3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS number 21241-42-9
An In-Depth Technical Guide to 3-[(1-Adamantylcarbonyl)amino]propanoic Acid (CAS Number 21241-42-9)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from related adamantane derivatives and propanoic acid analogs to present a detailed profile. The guide covers the compound's chemical identity, a proposed synthesis protocol with analytical characterization, and a discussion of its hypothesized biological activities and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a roadmap for future investigation of this promising scaffold.
Introduction: The Strategic Integration of Adamantane in Drug Design
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable building block in medicinal chemistry.[1] Its unique cage-like structure can impart favorable properties to drug candidates, including enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to serve as a bulky anchor for specific receptor or enzyme interactions.[2][3] Adamantane derivatives have found clinical success in a range of therapeutic areas, from antiviral agents like amantadine to drugs for neurological disorders such as memantine.[4]
The molecule this compound combines the adamantane scaffold with β-alanine, a naturally occurring β-amino acid. This design suggests a molecule with the potential for unique biological interactions, leveraging the lipophilicity of the adamantane group and the biochemical relevance of the amino acid component. This guide will explore the synthesis, characterization, and potential applications of this intriguing compound.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 21241-42-9 | [5] |
| Molecular Formula | C₁₄H₂₁NO₃ | Inferred |
| Molecular Weight | 251.32 g/mol | Inferred |
| Predicted XLogP3 | 1.8 | Inferred |
| Predicted Hydrogen Bond Donors | 2 | Inferred |
| Predicted Hydrogen Bond Acceptors | 3 | Inferred |
| Predicted Rotatable Bond Count | 4 | Inferred |
| Predicted Polar Surface Area | 72.6 Ų | Inferred |
Synthesis and Characterization
Proposed Synthesis Protocol
This protocol is based on well-established amide bond formation reactions.[6]
Reactants:
-
Adamantane-1-carbonyl chloride (CAS: 2094-72-6)
-
β-Alanine (CAS: 107-95-9)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)
Step-by-Step Methodology:
-
Dissolution of β-Alanine: Dissolve β-alanine in an aqueous solution of sodium hydroxide (or a suspension in an organic solvent with triethylamine) with cooling in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of adamantane-1-carbonyl chloride in a suitable organic solvent (if applicable) to the β-alanine solution under vigorous stirring. Maintain the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
If using an organic solvent, filter the mixture to remove any salts. Wash the filtrate with dilute acid and then with brine.
-
If using an aqueous solution, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
-
Isolation and Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the adamantyl cage and the propanoic acid chain. The adamantyl protons would appear as broad singlets or multiplets in the range of 1.7-2.1 ppm. The methylene protons of the propanoic acid moiety would likely appear as two triplets, one adjacent to the amide nitrogen (around 3.4-3.6 ppm) and the other adjacent to the carboxylic acid (around 2.5-2.7 ppm). The amide proton would be a broad singlet or triplet around 7.5-8.5 ppm, and the carboxylic acid proton would be a very broad singlet downfield (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the adamantyl cage carbons (typically between 28 and 41 ppm), the two methylene carbons of the propanoic acid chain (around 34 and 35 ppm), the amide carbonyl carbon (around 178 ppm), and the carboxylic acid carbonyl carbon (around 174 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), an N-H stretch from the amide (around 3300 cm⁻¹), and a strong C=O stretch from the amide (the Amide I band, around 1630-1660 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the adamantyl cage.
Potential Biological Activity and Applications (Hypothesized)
The unique structure of this compound suggests several potential avenues for biological activity, drawing from the known pharmacology of its constituent parts.
Rationale for Potential Bioactivity
-
Lipophilic Interactions: The adamantane group provides a bulky, lipophilic moiety that can interact favorably with hydrophobic pockets in enzymes and receptors.[2] This can lead to potent and selective inhibition.
-
Metabolic Stability: The adamantane cage can sterically hinder the metabolic degradation of adjacent functional groups, potentially increasing the compound's half-life in vivo.[3]
-
Amino Acid Mimicry: The β-alanine portion of the molecule could allow it to interact with amino acid transporters or enzymes that recognize β-amino acids.
Potential Therapeutic Targets
Based on the activities of other adamantane derivatives, potential therapeutic areas for this compound could include:
-
Antiviral Activity: The foundational adamantane antiviral, amantadine, targets the M2 proton channel of the influenza virus.[7] While resistance is an issue, the adamantane scaffold continues to be explored for new antiviral agents.
-
Neuroprotection: Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4] The lipophilicity of the adamantane group facilitates crossing the blood-brain barrier.
-
Enzyme Inhibition: Adamantane derivatives have been developed as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes (e.g., saxagliptin and vildagliptin).[4]
-
Anticancer Activity: Some propanoic acid derivatives have shown promise as anticancer agents, and the adamantane group could enhance this activity through improved cellular uptake or interaction with oncogenic targets.[8][9]
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized binding mode within an enzyme's active site.
Pharmacokinetic Considerations (Predicted)
The pharmacokinetic profile of a drug candidate is a critical determinant of its success.
-
Absorption: The moderate lipophilicity imparted by the adamantane group may allow for good oral absorption.
-
Distribution: The compound's ability to cross the blood-brain barrier would depend on the balance between the lipophilic adamantane and the polar amino acid and carboxyl groups. Adamantane itself enhances brain penetration for some drugs.[4]
-
Metabolism: The adamantane cage is susceptible to Phase I metabolism, typically hydroxylation at the tertiary carbons.[2] The amide bond could be subject to hydrolysis by amidases. The rigid structure of the adamantane may protect the amide linkage from rapid cleavage.[3]
-
Excretion: The presence of a carboxylic acid group suggests that the compound and its metabolites would likely be eliminated via the kidneys.
Further studies, including in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models, would be necessary to confirm these predictions.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its design logically combines the advantageous properties of the adamantane scaffold with a β-amino acid. This technical guide, by necessity, has presented a hypothesized profile based on the extensive literature on related compounds.
The critical next steps for advancing the understanding of this molecule are:
-
Experimental Validation of Synthesis: The proposed synthesis protocol should be carried out, and the product thoroughly characterized to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, such as viral proteins, enzymes implicated in metabolic diseases, and various cancer cell lines.
-
Physicochemical Property Determination: Experimental determination of properties like solubility, melting point, and pKa is essential for formulation development.
-
Pharmacokinetic Profiling: In vitro ADME assays followed by in vivo pharmacokinetic studies are required to understand the compound's behavior in a biological system.
The insights gained from these studies will be invaluable in determining the true therapeutic potential of this compound and guiding the design of future analogs.
References
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Akishina, et al. (n.d.). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
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Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.). Retrieved from [Link]
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3-(1-Adamantyl)propanoic acid. (n.d.). Retrieved from [Link]
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Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). Retrieved from [Link]
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Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017, February 16). Retrieved from [Link]
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3-Adamantan-1-yl-2-amino-propionic acid | C13H21NO2 | CID 601228 - PubChem. (n.d.). Retrieved from [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (n.d.). Retrieved from [Link]
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3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. (n.d.). Retrieved from [Link]
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3-[(Methoxycarbonyl)amino]propanoic acid | C5H9NO4 | CID 14604751 - PubChem. (n.d.). Retrieved from [Link]
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Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - MDPI. (2019, July 26). Retrieved from [Link]
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Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][4][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed. (n.d.). Retrieved from [Link]
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3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed. (n.d.). Retrieved from [Link]
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3-[(Ethoxycarbonyl)amino]propanoic acid | C6H11NO4 | CID 233500 - PubChem. (n.d.). Retrieved from [Link]
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In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. (2021, May 27). Retrieved from [Link]
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3 (1 Adamantyl)Propanoic Acid - Cenmed Enterprises. (n.d.). Retrieved from [Link]
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3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid | C14H22N2O3 | CID 749959. (n.d.). Retrieved from [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). Retrieved from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (n.d.). Retrieved from [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).
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3-Aminopropanoic acid;propanoic acid | C6H13NO4 | CID 88340348 - PubChem. (n.d.). Retrieved from [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025, October 17). Retrieved from [Link]
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Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - MDPI. (2019, July 26). Retrieved from [Link]
-
ChemInform Abstract: Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of VO(acac) 2 - ResearchGate. (2025, August 9). Retrieved from [Link]
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A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. (n.d.). Retrieved from [Link]
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What happens when alanine reacts with: (i) ethanoyl chloride - Filo. (2025, July 21). Retrieved from [Link]
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Advances in the synthesis of β-alanine - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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An Inquiry into the Mechanism of Action of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid: A Scoping Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the mechanism of action of the synthetic compound 3-[(1-Adamantylcarbonyl)amino]propanoic acid. A comprehensive search of publicly available scientific literature and chemical databases was conducted to elucidate its biological targets, signaling pathways, and overall pharmacological profile. This investigation reveals a significant gap in the existing research landscape, with no specific studies detailing the biological activity or mechanism of action for this particular chemical entity. While the adamantane moiety is a well-recognized pharmacophore present in a variety of approved drugs and clinical candidates, its specific linkage to a 3-aminopropanoic acid scaffold via an amide bond does not correspond to a well-characterized agent in the reviewed literature. This guide, therefore, serves as a foundational document outlining the current lack of data and proposes a structured, hypothesis-driven approach for the initial characterization of this molecule.
Introduction: Deconstructing the Molecule
This compound is a synthetic molecule incorporating two key structural features:
-
The Adamantane Cage: A bulky, lipophilic, tricyclic alkane. This rigid hydrocarbon structure is a common feature in medicinal chemistry, known to enhance the metabolic stability and modulate the pharmacokinetic properties of drug candidates. Its inclusion in various compounds has led to diverse biological activities, including antiviral and central nervous system effects. The adamantane group often serves as a lipophilic anchor, facilitating interactions with hydrophobic pockets in protein targets.
-
The 3-Aminopropanoic Acid (β-Alanine) Scaffold: This is an isomer of the proteinogenic amino acid alanine. β-Alanine and its derivatives are known to interact with various biological systems. For instance, it is a precursor to the biosynthesis of carnosine and anserine and can act as a neurotransmitter or neuromodulator, primarily through its interaction with glycine receptors and as a partial agonist of GABA-A receptors.
The amide linkage between these two moieties creates a molecule with potential for a unique pharmacological profile. However, without empirical data, its mechanism of action remains purely speculative.
Current Knowledge Gaps and the Absence of Direct Mechanistic Data
An extensive review of scientific databases and literature has yielded no specific studies on the biological activity of this compound. The search results did identify related, but structurally distinct, compounds which are summarized below to provide context on the potential activities of adamantane-containing molecules:
-
Adamantane-containing P2X7 Antagonists: One study characterized N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide as a P2X7 receptor antagonist with anti-inflammatory and analgesic properties.[1] This highlights that adamantane derivatives can interact with purinergic receptors, though the overall structure of this compound is significantly more complex than the topic molecule.
-
Adamantane Amino Acid Isomers: Information is available for 3-Adamantan-1-yl-2-amino-propionic acid, an isomer of the target compound.[2] However, the biological activity of this isomer is not detailed in the provided search results. The positional difference of the amino group could lead to vastly different biological targets and activities.
-
Adamantane Derivatives in Other Therapeutic Areas: Adamantane derivatives have been investigated for a wide range of applications, including as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, showcasing the versatility of this chemical scaffold.[3]
It is crucial to emphasize that extrapolating the mechanism of action from these related but distinct molecules to this compound would be scientifically unsound.
A Proposed Research Framework for Mechanistic Elucidation
Given the absence of data, a systematic, multi-pronged approach is necessary to determine the mechanism of action of this compound. The following outlines a logical experimental workflow.
Initial Target Identification and Phenotypic Screening
The first step is to ascertain if the compound elicits any biological response. A broad-based phenotypic screening approach is recommended.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Cell Viability and Proliferation Assays:
-
Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins) and a non-cancerous control cell line (e.g., fibroblasts or epithelial cells).
-
Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using standard assays such as MTT, MTS, or a real-time cell analysis system.
-
Rationale: This will determine if the compound has cytotoxic or cytostatic effects and provide an initial therapeutic window.
-
-
Receptor Binding and Enzyme Inhibition Assays:
-
Submit the compound to a commercial broad-panel screening service (e.g., a panel of common GPCRs, kinases, ion channels, and proteases).
-
Rationale: This provides an unbiased approach to identify potential molecular targets without a preconceived hypothesis.
-
Workflow Diagram: Initial Screening Cascade
Caption: Initial screening workflow for this compound.
Hypothesis-Driven Target Validation
Based on the structural components, several hypotheses can be formulated and tested in parallel with broad screening.
Hypothesis 1: Modulation of GABAergic or Glycinergic Systems
The β-alanine scaffold suggests potential interaction with inhibitory neurotransmitter receptors.
Experimental Protocol: Electrophysiological and Binding Assays
-
Receptor Binding Assays:
-
Perform competitive radioligand binding assays using cell membranes expressing GABA-A, GABA-B, and glycine receptors.
-
Use known agonists and antagonists as controls.
-
Rationale: To determine if the compound directly binds to these receptors and to calculate its binding affinity (Ki).
-
-
Patch-Clamp Electrophysiology:
-
Use cultured neurons or cell lines expressing the receptors of interest.
-
Apply the compound and measure changes in ion channel currents in response to the application of the natural ligand (GABA or glycine).
-
Rationale: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of receptor function.
-
Hypothesis 2: Interaction with Enzymes Involved in Amino Acid Metabolism
The structural similarity to natural amino acids suggests a potential interaction with metabolic enzymes.
Experimental Protocol: Enzyme Activity Assays
-
Targeted Enzyme Inhibition Assays:
-
Select enzymes involved in β-alanine metabolism (e.g., carnosine synthetase, β-alanine-pyruvate transaminase).
-
Perform in vitro enzyme activity assays in the presence and absence of the compound.
-
Rationale: To identify any direct inhibitory or activating effects on relevant metabolic pathways.
-
Signaling Pathway Diagram: Hypothetical GABA-A Receptor Modulation
Sources
- 1. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Evaluation of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid Structural Analogs
Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to the development of several clinically successful drugs for a range of therapeutic areas, including viral infections, neurodegenerative diseases, and diabetes.[3][4] The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5] This guide focuses on a specific class of adamantane-containing compounds: structural analogs of 3-[(1-Adamantylcarbonyl)amino]propanoic acid. We will delve into the synthetic strategies for creating a library of these analogs, explore the principles of their structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation against relevant therapeutic targets.
The core structure, this compound, combines the bulky adamantane group with a flexible β-amino acid linker. This combination offers a rich scaffold for chemical modification to probe interactions with biological targets and optimize for desired therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of these intriguing molecules.
Synthesis of this compound and Its Analogs
The synthesis of the parent compound, this compound, can be efficiently achieved through a straightforward amide coupling reaction. The general strategy involves the activation of adamantane-1-carboxylic acid and its subsequent reaction with β-alanine or its ester derivative.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Adamantane-1-carbonyl Chloride
-
To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which is used in the next step without further purification.[6]
Step 2: Amide Coupling with β-Alanine Ethyl Ester
-
Dissolve β-alanine ethyl ester hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add a solution of the freshly prepared adamantane-1-carbonyl chloride in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(1-adamantylcarbonyl)-β-alanine ethyl ester.
Step 3: Hydrolysis to the Final Product
-
Dissolve the N-(1-adamantylcarbonyl)-β-alanine ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Structural Analogs and Structure-Activity Relationship (SAR)
The modular nature of the this compound scaffold allows for systematic modifications to explore the SAR. Key points for modification include the adamantane cage, the amide linker, and the propanoic acid chain.
Caption: Key modification points for SAR studies of the core scaffold.
Table 1: Structure-Activity Relationship of Adamantane Carboxamide Analogs
| Modification Area | Structural Change | Impact on Biological Activity (General Observations) | Reference |
| Adamantane Cage | Substitution with hydroxyl, amino, or alkyl groups | Can modulate lipophilicity and introduce specific interactions with the target protein. Hydroxylation can improve metabolic stability. | [3] |
| Replacement with other bulky lipophilic groups (e.g., bicyclo[2.2.2]octane) | Can maintain or improve potency, suggesting the primary role of the bulky group is to occupy a hydrophobic pocket. | [7] | |
| Amide Linker | Replacement with a urea or sulfonamide | Can alter hydrogen bonding capacity and conformational flexibility, potentially leading to changes in target affinity and selectivity. | [4] |
| Introduction of a methylene spacer (acetamide) | Generally leads to a decrease in potency compared to the direct carboxamide linkage in 11β-HSD1 inhibitors.[2] | ||
| Amino Acid Moiety | Variation of the amino acid (e.g., α-amino acids, cyclic amino acids) | The nature and stereochemistry of the amino acid can significantly impact binding affinity and selectivity. | [8] |
| Esterification of the carboxylic acid | Can act as a prodrug strategy to improve cell permeability. | [9] |
Potential Biological Activities and Screening Protocols
Based on the structural features of this compound and the known biological activities of similar adamantane derivatives, several potential therapeutic targets can be hypothesized.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Adamantyl amides have been extensively studied as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues.[3] Overexpression of 11β-HSD1 is implicated in metabolic syndrome and type 2 diabetes.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This assay measures the conversion of cortisone to cortisol in the presence of the test compound.
-
Enzyme Source: Human or mouse liver microsomes, or recombinant human 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA.
-
Procedure:
-
Pre-incubate the enzyme source with the test compound at various concentrations for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of cortisone and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Quantify the amount of cortisol produced using a suitable method such as homogenous time-resolved fluorescence (HTRF) or liquid chromatography-mass spectrometry (LC-MS).[10][11]
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Modulation of N-methyl-D-aspartate (NMDA) Receptors
Adamantane derivatives, most notably memantine, are known to act as uncompetitive antagonists of NMDA receptors, which are implicated in the pathophysiology of Alzheimer's disease and other neurological disorders.[4]
Experimental Protocol: In Vitro NMDA Receptor Antagonist Assay (Calcium Flux Assay)
This cell-based assay measures the influx of calcium through NMDA receptors upon activation.
-
Cell Line: HEK293 cells stably expressing the target NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonists: NMDA and glycine (co-agonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a solution containing NMDA and glycine.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.[5][12]
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of the calcium response against the logarithm of the compound concentration.
Caption: Hypothetical inhibition of the 11β-HSD1 signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The inherent properties of the adamantane moiety, combined with the versatility of the amino acid linker, provide a rich chemical space for exploration. By systematically modifying the core structure and evaluating the resulting analogs in relevant biological assays, researchers can uncover potent and selective modulators of key therapeutic targets. This guide provides a foundational framework for initiating such a drug discovery program, from the synthesis of the core compound and its analogs to their biological characterization. The insights gained from these studies will undoubtedly contribute to the growing importance of adamantane-based compounds in medicinal chemistry.
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Leeson, P. D., & St-Gallay, S. A. (2011). The many faces of the adamantyl group in drug design. Bioorganic & Medicinal Chemistry Letters, 21(6), 1597–1607. [Link]
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Webster, S. P., Ward, P., Binnie, M., Craigie, E., McConnell, K. M., Sooy, K., Vinter, A., Seckl, J. R., & Walker, B. R. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2838–2843. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Lamoureux, G. V., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
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D'Adamio, F., Zese, M., Yang, J., & Odermatt, A. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 680, 225-249. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bonsir, M., Kennedy, A. R., & Geerts, Y. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031. [Link]
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Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]
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Sorensen, M. D., et al. (2012). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 22(16), 5347-5351. [Link]
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PubChem. (n.d.). beta-Alanine ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Morgan, S. A., et al. (2017). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 158(12), 4293-4306. [Link]
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IUPAC name 3-[(1-Adamantylcarbonyl)amino]propanoic acid
An In-Depth Technical Guide to 3-[(1-Adamantylcarbonyl)amino]propanoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of this compound, a molecule that combines the unique structural features of adamantane with an N-acyl amino acid scaffold. The adamantane moiety, a rigid and lipophilic diamondoid, has been instrumental in the development of numerous clinically approved drugs, valued for its ability to enhance pharmacokinetic properties and provide a three-dimensional scaffold for precise substituent positioning.[1][2] This guide delves into the logical synthesis of this compound, its physicochemical properties, and a forward-looking perspective on its potential biological significance and therapeutic applications. By grounding the discussion in the established roles of its constituent parts, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging adamantane-based compounds for novel therapeutic strategies.
Introduction: The Rationale for Adamantane in N-Acyl Amino Acid Design
The field of medicinal chemistry has increasingly recognized the utility of incorporating unique bioisosteres to escape the "flat land" of traditional aromatic-rich drug candidates.[1] The adamantane group (tricyclo[3.3.1.1³,⁷]decane) stands out as a premier example of a non-aromatic, rigid, and highly lipophilic scaffold.[1] Its cage-like structure is not merely a passive lipophilic enhancer; it provides a geometrically defined anchor that can orient functional groups for optimal interaction with biological targets, such as ion channels and enzyme active sites.[1][3] The clinical success of adamantane-containing drugs, including the antiviral amantadine, the anti-diabetic vildagliptin, and the anti-acne adapalene, validates its role in modern drug discovery.[1][2]
When this privileged scaffold is covalently linked to a propanoic acid backbone via an amide bond, it forms an N-acyl amino acid. This class of molecules is itself biologically significant, with endogenous N-acyl amino acids acting as signaling lipids in various physiological processes.[4][5]
This guide, therefore, explores the molecule this compound not as an isolated chemical entity, but as a rationally designed compound at the intersection of two promising fields. We will dissect its synthesis, explore its defining chemical characteristics, and, by drawing parallels with related structures, project its potential as a scaffold for future therapeutic development.
Physicochemical Properties and Structural Analysis
The unique properties of this compound are a direct consequence of the amalgamation of its three core components: the adamantyl cage, the amide linker, and the carboxylic acid head.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 21241-42-9 | [6] |
| Molecular Formula | C₁₄H₂₁NO₃ | - |
| Molecular Weight | 251.32 g/mol | - |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water | [7] |
| Melting Point | 163-166 °C | [7] |
Structural Causality:
-
Lipophilicity and Rigidity : The adamantyl group is the primary determinant of the molecule's high lipophilicity. This bulky, hydrophobic "bullet" is expected to facilitate passage across biological membranes and to anchor the molecule within hydrophobic pockets of target proteins.[2] Unlike flexible alkyl chains, its rigid structure restricts conformational freedom, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.[3]
-
Acidity and Polarity : The terminal propanoic acid moiety confers moderate acidity (pKa ~4.8), typical for short-chain carboxylic acids.[8][9] At physiological pH (~7.4), this group will be predominantly deprotonated, existing as a carboxylate anion. This provides a polar, hydrophilic counterpoint to the lipophilic adamantane cage, creating an amphipathic character crucial for potential interactions with both polar and non-polar regions of a biological target.
-
Amide Linker : The central amide bond is a stable, planar structure that provides a robust connection between the two functional ends of the molecule. It also contributes to the molecule's hydrogen bonding capacity, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Synthesis and Characterization: A Validated Pathway
The synthesis of N-acyl amino acids like this compound is well-established, with the Schotten-Baumann reaction being a primary and reliable method.[10][11] This approach involves the acylation of an amino acid with a reactive acyl chloride under basic conditions.
Synthetic Workflow
The logical pathway involves the reaction of 1-adamantanecarbonyl chloride with β-alanine (3-aminopropanoic acid). The base neutralizes the HCl byproduct and the protonated amine, allowing the nucleophilic attack to proceed efficiently.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Schotten-Baumann Synthesis
This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
-
Dissolution of Amine : In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask in an ice bath to 0-5 °C.
-
Causality: Using excess base ensures the β-alanine remains deprotonated for nucleophilic attack and neutralizes the HCl generated during the reaction. The cold temperature controls the exothermicity of the acylation.
-
-
Addition of Acyl Chloride : Separately, dissolve 1-adamantanecarbonyl chloride (1.05 eq) in a suitable organic solvent like dioxane or THF. Add this solution dropwise to the stirred, cold β-alanine solution over 30 minutes.
-
Causality: Dropwise addition prevents localized heating and potential side reactions. The biphasic system facilitates the reaction at the interface.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is consumed.
-
Workup and Acidification : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acyl chloride or non-polar impurities. Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~2-3.
-
Causality: Acidification protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution due to its reduced solubility.
-
-
Isolation and Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR : To confirm the presence of both adamantyl and propanoic acid protons and their correct integration.
-
Mass Spectrometry : To verify the molecular weight of the compound.
-
Melting Point : To assess the purity of the crystalline solid.
-
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not widely published, its structure allows for informed hypotheses regarding its potential as a therapeutic scaffold.
A Scaffold for Enzyme Inhibition and Receptor Modulation
The molecule's amphipathic nature makes it an interesting candidate for interacting with proteins that have both hydrophobic and charged binding pockets.
-
Enzyme Inhibition : Many enzymes, such as soluble epoxide hydrolase (sEH) or dipeptidyl peptidase-4 (DPP-IV), have active sites with a hydrophobic channel and a catalytic region that interacts with polar groups.[2] The adamantyl group could serve as a potent hydrophobic anchor, while the carboxylate tail could interact with cationic residues (e.g., Arginine, Lysine) or metal cofactors in the active site.
-
Receptor Antagonism/Agonism : The adamantane scaffold has been successfully used to target ion channels and G-protein coupled receptors (GPCRs).[1][3] The rigid structure can effectively block a channel pore or occupy a ligand-binding pocket, preventing the binding of the endogenous substrate.
Caption: Hypothetical binding mode of the molecule within a target protein.
Future Directions and Therapeutic Areas of Interest
Based on the known pharmacology of adamantane derivatives, promising research avenues include:
-
Neurodegenerative Disorders : The ability of the lipophilic adamantane group to enhance blood-brain barrier permeability could be exploited for developing CNS-active agents.[1]
-
Metabolic Diseases : Following the precedent of DPP-IV inhibitors, this scaffold could be explored for activity against other metabolic targets.[2]
-
Antimicrobial Agents : The membrane-disrupting potential of amphipathic molecules, combined with adamantane's history in antiviral drugs, suggests a potential role in developing new anti-infective agents.[12][13]
Conclusion
This compound is more than a simple chemical. It is a thoughtfully designed molecule that leverages the proven advantages of the adamantane scaffold within the biologically relevant context of N-acyl amino acids. Its synthesis is straightforward and scalable, and its physicochemical properties are tunable through modification of either the adamantane cage or the amino acid backbone. While its specific biological targets remain to be elucidated, the structural rationale presented in this guide provides a strong foundation for its exploration as a versatile platform for the discovery of novel therapeutics. Future research should focus on screening this compound and its derivatives against a range of enzymes and receptors, particularly those implicated in neurological, metabolic, and infectious diseases.
References
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- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).
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- Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025-08-06).
- A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
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- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (2022-01-02).
- 3-(1-Adamantyl)propanoic acid. (n.d.).
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- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (2024-02-17).
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An In-Depth Technical Guide to 3-[(1-Adamantylcarbonyl)amino]propanoic Acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-[(1-Adamantylcarbonyl)amino]propanoic acid, a molecule of significant interest to researchers and professionals in drug development. By leveraging the unique structural and physicochemical properties of the adamantane cage and the versatile β-amino acid scaffold, this compound presents a compelling starting point for the design of novel therapeutics. This document delves into its fundamental molecular characteristics, a detailed synthesis protocol, and an exploration of its potential biological activities, grounded in the established roles of its constituent moieties in medicinal chemistry.
Introduction: The Strategic Combination of Adamantane and β-Amino Acids in Drug Design
The rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. The molecule this compound is a strategic amalgamation of two privileged structural motifs: the adamantane cage and a β-amino acid backbone.
The adamantane moiety, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has been successfully incorporated into numerous approved drugs. Its unique cage-like structure provides a stable, non-metabolizable scaffold that can enhance the lipophilicity of a molecule, thereby improving its absorption, distribution, and ability to cross biological membranes. Furthermore, the adamantyl group can serve as a bulky substituent to confer target specificity and modulate receptor-ligand interactions.
β-Amino acids, isomers of the proteinogenic α-amino acids, offer distinct advantages in medicinal chemistry. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, leading to longer biological half-lives. The additional carbon in the backbone of β-amino acids also allows for the formation of unique secondary structures, enabling the design of peptidomimetics with novel pharmacological activities.
The conjugation of adamantane-1-carboxylic acid with β-alanine to form this compound results in a molecule that synergistically combines the favorable properties of both components. This guide will explore the fundamental properties, synthesis, and potential therapeutic applications of this promising compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the key molecular identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C14H21NO3 | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O | N/A |
| InChI Key | VZMWWJWAOCKJJU-UHFFFAOYSA-N | N/A |
| CAS Number | 21241-42-9 | [1] |
Predicted 1H NMR Spectral Analysis:
-
Adamantyl protons: A series of broad singlets or multiplets in the range of 1.7-2.1 ppm.
-
Propanoic acid -CH2- protons: Two triplets, one adjacent to the amide nitrogen (around 3.4-3.6 ppm) and one adjacent to the carboxylic acid (around 2.5-2.7 ppm).
-
Amide -NH- proton: A broad singlet or triplet, typically in the range of 7.5-8.5 ppm, which may exchange with D2O.
-
Carboxylic acid -OH proton: A very broad singlet, typically above 10 ppm, which will exchange with D2O.
Predicted 13C NMR Spectral Analysis:
-
Adamantyl carbons: Multiple signals in the aliphatic region, typically between 28-45 ppm.
-
Propanoic acid carbons: Signals for the two -CH2- groups and the carbonyl carbon of the carboxylic acid.
-
Amide carbonyl carbon: A signal in the range of 170-180 ppm.
-
Carboxylic acid carbonyl carbon: A signal further downfield, typically >175 ppm.
Synthesis of this compound
The synthesis of this compound is achieved through a standard amide coupling reaction between adamantane-1-carboxylic acid and β-alanine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amino group of the β-amino acid.
Synthetic Workflow
The overall synthetic strategy is a straightforward two-step process, which can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of the target compound using a carbodiimide coupling agent, which is known for its mild reaction conditions and good yields.
Materials:
-
Adamantane-1-carboxylic acid
-
β-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantane-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add β-alanine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Causality of Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and reduce racemization, leading to higher yields and purer products.
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, creating the necessary conditions for the amide bond formation without competing in the reaction.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction.
-
Aqueous Work-up: The series of washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts, leading to a cleaner crude product before final purification.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively documented in the current literature, the well-established pharmacological profiles of adamantane derivatives and β-amino acid-containing molecules allow for informed predictions of its potential therapeutic applications.
Rationale for Potential Bioactivity
The incorporation of the adamantane moiety is a proven strategy to enhance the therapeutic potential of various classes of compounds. The lipophilic nature of the adamantyl group can improve oral bioavailability and brain penetration. The rigid structure can also serve as a pharmacophore anchor, orienting functional groups for optimal interaction with biological targets.
The β-amino acid component provides metabolic stability by resisting degradation by peptidases. This can lead to a longer duration of action in vivo. The flexibility of the β-amino acid backbone can also allow for the adoption of conformations that are favorable for binding to specific receptors or enzymes.
Caption: Rationale for the potential biological activities of the target molecule.
Areas for Future Investigation
Based on the activities of structurally related compounds, future research on this compound could productively focus on the following areas:
-
Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties. It would be valuable to screen this compound against a panel of viruses.
-
Neuroprotective Effects: The ability of the adamantane group to facilitate blood-brain barrier penetration suggests potential applications in neurological disorders.
-
Anticancer Activity: Numerous adamantane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties: The propanoic acid scaffold is present in many nonsteroidal anti-inflammatory drugs (NSAIDs).
Conclusion
This compound is a synthetically accessible molecule that combines the advantageous properties of the adamantane cage and a β-amino acid linker. Its physicochemical characteristics suggest good drug-like properties, and its synthesis can be achieved through well-established amide coupling protocols. While direct biological data is currently limited, the established roles of its constituent moieties in medicinal chemistry provide a strong rationale for its investigation as a scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases, oncology, and neurology. This guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.
References
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The Adamantane Amino Acid Toolkit: A Technical Guide for Advanced Drug Discovery
Abstract
The adamantane moiety, a rigid, lipophilic, and metabolically stable hydrocarbon cage, has carved a significant niche in medicinal chemistry, transitioning from a serendipitous discovery in antiviral agents to a rationally designed pharmacophore in a range of therapeutics. This guide delves into the synthesis, properties, and application of a specialized class of building blocks: adamantane-containing amino acids. By merging the unique physicochemical attributes of the adamantane cage with the versatile backbone of amino acids, these structures offer a powerful tool for researchers and drug developers. We will explore the synthetic intricacies of creating these unnatural amino acids, their incorporation into peptides, and their profound impact on biological activity, from inhibiting viral ion channels to modulating central nervous system targets. This document serves as a technical resource, providing not only theoretical grounding but also practical protocols and field-proven insights for harnessing the potential of adamantane-containing amino acids in next-generation therapeutic design.
The Adamantane Advantage in Amino Acid Scaffolds
The adamantane cage, the smallest unit of a diamond's crystal lattice, is more than just a bulky lipophilic group.[1] Its incorporation into amino acid structures imparts a unique combination of properties that can be strategically exploited in drug design.
-
Lipophilicity and Membrane Permeability: The adamantyl group significantly increases the lipophilicity of a molecule. Inclusion of an adamantane moiety has been estimated to increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[2] This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, which is often a significant hurdle for central nervous system (CNS) drug candidates.[2]
-
Metabolic Stability: The rigid, strain-free cage of adamantane is exceptionally resistant to metabolic degradation. When positioned strategically, it can act as a metabolic shield, protecting adjacent functional groups from enzymatic cleavage, thereby increasing the in vivo half-life of a drug.[2]
-
Rigid Scaffold for Pharmacophore Presentation: Unlike flexible alkyl chains, the adamantane cage provides a rigid, three-dimensional scaffold. This allows for the precise and predictable orientation of pharmacophoric elements, leading to optimized interactions with biological targets such as enzyme active sites or receptor binding pockets.[2] This conformational rigidity can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing potency.
-
Hydrophobic Interactions: The large, non-polar surface area of the adamantane cage promotes strong van der Waals and hydrophobic interactions with complementary pockets in target proteins, which can significantly contribute to binding affinity.
These properties make adamantane-containing amino acids highly attractive building blocks for modifying peptides or creating novel small molecule drugs with enhanced pharmacokinetic and pharmacodynamic profiles.
Synthesis of Adamantane-Containing Amino Acid Building Blocks
The synthesis of adamantane-containing amino acids can be approached through several routes, often starting from commercially available adamantane derivatives. The choice of synthetic strategy depends on the desired substitution pattern on the adamantane core and the position of the amino and carboxyl groups.
Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
A key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Saxagliptin, is (S)-N-Boc-3-hydroxyadamantylglycine. Its synthesis showcases a multi-step process involving functionalization of the adamantane core.[3][4][5]
Experimental Protocol: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid [3]
-
Hydroxylation: 1-Adamantanecarboxylic acid is hydroxylated using a mixture of sulfuric acid and nitric acid to yield 3-hydroxy-1-adamantanecarboxylic acid.
-
Acylation: The resulting acid is treated with a Vilsmeier-Haack-Arnold (VHA) reagent (generated from SOCl₂ and DMF) and sodium diethyl malonate, followed by hydrolysis and decarboxylation to produce 3-hydroxy-1-acetyladamantane.
-
Oxidation: The acetyl derivative is then oxidized using potassium permanganate (KMnO₄) to afford 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
Experimental Protocol: Conversion to the Protected Amino Acid [3][4]
-
Oximation: The keto-acid is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
Reduction: The oxime is then reduced to a racemic amino acid.
-
Protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to give racemic N-Boc-3-hydroxyadamantylglycine.
-
Chiral Resolution: The racemic mixture is resolved using a chiral base, such as quinidine, to isolate the desired (S)-enantiomer.
Synthesis of Adamantane-Containing GABA Analogs (AdGABA)
Adamantane-containing GABA analogs have been synthesized and investigated for their potential as anticonvulsant and analgesic agents. A representative example is 2-aminomethyl-2-tricyclo[3.3.1.1(1,7)]decaneacetic acid (AdGABA).[6]
Experimental Protocol: Synthesis of AdGABA [6]
-
Starting Material: The synthesis can start from 2-adamantanone.
-
Cyanation: Various methods can be employed to introduce a cyanoacetic acid moiety at the 2-position, leading to the formation of 2-cyano-2-tricyclo[3.3.1.1(1,7)]decaneacetic acid.
-
Reduction: The crucial step is the hydrogenation of the nitrile group to a primary amine. This is typically achieved using a catalyst such as Raney Nickel or a palladium catalyst under a hydrogen atmosphere.
-
Salt Formation: The final product is often isolated as a hydrochloride salt to improve its stability and handling.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of adamantane-containing amino acids into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, the steric bulk of the adamantyl group necessitates certain considerations to ensure efficient coupling.[7][8]
Protocol for SPPS with Adamantyl Amino Acids
This protocol outlines a manual Fmoc-SPPS cycle for incorporating a bulky adamantyl amino acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.[8]
-
Coupling of the Adamantyl Amino Acid:
-
In a separate vessel, pre-activate the Fmoc-protected adamantyl amino acid (3-5 equivalents) with a suitable coupling agent. For sterically hindered amino acids, more potent activators like HCTU or HATU (3-5 equivalents) are recommended.[6][9]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. The extended coupling time is crucial to overcome the steric hindrance of the adamantyl group.[9]
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.[9]
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]
-
Purification: The crude peptide is precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Troubleshooting Tip: For extremely hydrophobic peptides containing adamantane, precipitation after cleavage can be challenging. Using a modified cleavage workup or purifying the protected peptide before final deprotection might be necessary.[10]
Conformational Impact of Adamantane Amino Acids
The incorporation of the rigid adamantane cage can significantly influence the secondary structure of peptides. Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes.[11] Studies on cyclic peptides containing both adamantane and cystine residues have shown that these building blocks can induce a type-II β-turn conformation.[12] This ability to pre-organize a peptide into a specific bioactive conformation is a key advantage in designing potent and selective peptide-based drugs.
Applications in Medicinal Chemistry
Adamantane-containing amino acids have been successfully employed in several therapeutic areas, demonstrating their versatility as pharmacophores and pharmacokinetic modulators.
Antiviral Agents: Viroporin Inhibitors
The first approved adamantane-containing drug, amantadine, targets the M2 proton channel of the influenza A virus, a type of viroporin.[5] This has inspired the development of more sophisticated viroporin inhibitors based on adamantane-amino acid conjugates. These compounds are designed with a "warhead and carrier" concept, where the adamantane cage acts as a membranotropic carrier, anchoring the molecule in the lipid bilayer, while the amino acid or peptide portion interacts with the pore of the ion channel, blocking its function.[4][13] This strategy has shown promise against rimantadine-resistant influenza strains and other viruses with viroporins, such as Hepatitis C.[13]
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Assay | IC₅₀ (µM) | Reference |
| Glycyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 0.11 | [5] |
| Ester Analogue 1 | Influenza A/PR/8/34 (Rim-Resistant) | CPE Inhibition | 1.5 | [13] |
| Ester Analogue 2 | Influenza A/PR/8/34 (Rim-Resistant) | CPE Inhibition | 12.6 | [13] |
| Rimantadine | Influenza A/PR/8/34 (Rim-Resistant) | CPE Inhibition | 67 | [13] |
CNS Agents: GABA Analogs
The lipophilicity of the adamantane cage makes it an excellent scaffold for developing CNS-active agents. AdGABA, an adamantane derivative of the inhibitory neurotransmitter GABA, has demonstrated anticonvulsant and analgesic properties.[6] Its mechanism of action is similar, but not identical, to that of gabapentin. AdGABA modulates the function of high-voltage-activated calcium channels by interacting with the α2δ auxiliary subunit. This interaction appears to be intracellular and is dependent on the L-amino acid transport system for cell entry.[3] This modulation of calcium influx reduces neuronal excitability, leading to its therapeutic effects.
Enzyme Inhibitors: DPP-IV Inhibitors
Adamantane-containing amino acids are integral to the structure of several DPP-IV inhibitors used in the treatment of type 2 diabetes. Vildagliptin and Saxagliptin are prominent examples where the adamantane moiety plays a crucial role.[14] In these molecules, the adamantyl-glycine scaffold positions a nitrile or a related group to form a covalent but reversible bond with the catalytic serine residue in the DPP-IV active site. The lipophilic adamantane cage occupies the S2 hydrophobic pocket of the enzyme, contributing significantly to the binding affinity and selectivity of the inhibitor.
Table 2: Adamantane-Based Enzyme Inhibitors
| Inhibitor | Target Enzyme | Indication | Key Adamantane Amino Acid |
| Vildagliptin | DPP-IV | Type 2 Diabetes | (S)-1-(2-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile |
| Saxagliptin | DPP-IV | Type 2 Diabetes | (S)-N-Boc-3-hydroxyadamantylglycine (intermediate) |
Conclusion and Future Perspectives
Adamantane-containing amino acids represent a mature yet continually evolving class of building blocks in medicinal chemistry. Their unique combination of lipophilicity, metabolic stability, and conformational rigidity provides a robust platform for designing novel therapeutics with improved pharmacological profiles. The synthetic methodologies are well-established, and their incorporation into peptides, while requiring some optimization, is readily achievable with modern SPPS techniques.
Future research will likely focus on expanding the diversity of adamantane-amino acid scaffolds, exploring different substitution patterns and stereochemistries to fine-tune their properties. The application of these building blocks in developing inhibitors for challenging targets, such as protein-protein interactions, and in the design of cell-penetrating peptides, holds considerable promise. As our understanding of the intricate interplay between three-dimensional structure and biological function grows, the adamantane amino acid toolkit will undoubtedly remain an invaluable resource for the rational design of next-generation drugs.
References
-
A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2025). ResearchGate. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. (n.d.). ResearchGate. [Link]
-
Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2025). ResearchGate. [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. [Link]
-
Double-Helical Cyclic Peptides: Design, Synthesis, and Crystal Structure of Figure-Eight Mirror-Image Conformers of Adamantane-C. (n.d.). ACS Publications. [Link]
-
Exploring the Efficacy of Peptides and Mimics against Influenza A Virus, Adenovirus, and Murine Norovirus. (2024). MDPI. [Link]
-
The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. (n.d.). PubMed. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. [Link]
-
The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). (n.d.). ResearchGate. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]
-
New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. (n.d.). Semantic Scholar. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. [Link]
-
A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... (n.d.). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine. (2014).
-
Adamantane. (n.d.). Wikipedia. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. [Link]
-
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (n.d.). ACS Publications. [Link]
-
Induced Circular Dichroism and UV−Vis Absorption Spectroscopy of Cyclodextrin Inclusion Complexes: Structural Elucidation of Supramolecular Azi-adamantane (Spiro[adamantane-2,3'-diazirine]). (n.d.). ACS Publications. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]
-
Thermodynamic properties of 1-aminoadamantane. (2025). ResearchGate. [Link]
-
Circular Dichroism of Peptides. (n.d.). Moodle@Units. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic acid, a molecule incorporating the rigid, lipophilic adamantane cage structure with the flexible β-alanine linker. The adamantane moiety is of significant interest in medicinal chemistry and drug development for its ability to anchor ligands to biological targets and improve pharmacokinetic properties. This protocol details a robust and reproducible method for the N-acylation of β-alanine using 1-adamantanecarbonyl chloride via the Schotten-Baumann reaction. The guide explains the rationale behind the procedural steps, offers insights into reaction monitoring and purification, and provides a framework for researchers to successfully synthesize this compound for further investigation.
Introduction and Scientific Background
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. The target molecule, this compound, is formed by creating an amide linkage between the bulky, three-dimensional adamantane core and β-alanine. This reaction is effectively an N-acylation.
The chosen synthetic strategy is the Schotten-Baumann reaction , a well-established and versatile method for acylating amines.[1][2] This reaction is typically performed under biphasic conditions, utilizing an aqueous base to neutralize the hydrogen chloride (HCl) byproduct generated from the reaction between an amine and an acyl chloride.[3] The removal of HCl is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
The key transformation involves the nucleophilic attack of the amino group of β-alanine on the electrophilic carbonyl carbon of 1-adamantanecarbonyl chloride. The bulky adamantyl group can introduce steric hindrance, but the high reactivity of the acyl chloride ensures the reaction proceeds efficiently under optimized conditions.
Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Overall synthesis of the target compound.
Mechanistic Steps
The reaction proceeds through a nucleophilic addition-elimination pathway.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of β-alanine attacks the electrophilic carbonyl carbon of 1-adamantanecarbonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The positively charged nitrogen is deprotonated. In the Schotten-Baumann conditions, the aqueous base (NaOH) neutralizes the generated HCl, driving the reaction to completion.
Experimental Workflow
The overall process from setup to purified product follows a logical sequence.
Caption: High-level experimental workflow diagram.
Materials and Methods
Reagent and Solvent Data
| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Properties |
| 1-Adamantanecarbonyl chloride | C₁₁H₁₅ClO | 198.69 | 49-51 | 135-136 (10 mmHg) | Moisture sensitive solid, pungent odor.[6] |
| β-Alanine (3-Aminopropanoic acid) | C₃H₇NO₂ | 89.09 | ~200 (dec.) | - | White crystalline solid, soluble in water.[7] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 318 | 1388 | Caustic, hygroscopic. Used as a base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Volatile organic solvent, immiscible with water. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | Concentrated (e.g., 2M) used for workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Solvent for recrystallization. |
| Hexanes | C₆H₁₄ | ~86.18 | - | ~69 | Nonpolar solvent for recrystallization. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Synthesis Protocol
This protocol is designed for a ~10 mmol scale. Adjust quantities as needed.
Step 1: Preparation of Reactant Solutions
-
Amine Solution: In a 250 mL round-bottom flask, dissolve β-alanine (0.89 g, 10.0 mmol, 1.0 eq.) in 50 mL of a 1 M aqueous sodium hydroxide solution (50 mmol, 5.0 eq.).
-
Rationale (Expertise & Experience): β-alanine is soluble in water, making an aqueous phase ideal. A significant excess of NaOH is used both to deprotonate the carboxylic acid of β-alanine (forming the soluble carboxylate) and to neutralize the HCl byproduct generated during the reaction.[1] This ensures the amino group remains deprotonated and nucleophilic.
-
-
Acyl Chloride Solution: In a separate, dry beaker, dissolve 1-adamantanecarbonyl chloride (2.18 g, 11.0 mmol, 1.1 eq.) in 40 mL of dichloromethane (DCM).
-
Rationale: The acyl chloride is dissolved in an organic solvent that is immiscible with water, creating the biphasic Schotten-Baumann system.[3] A slight excess of the acyl chloride is used to ensure complete consumption of the limiting β-alanine. Acyl chlorides are highly reactive with water, so this solution should be prepared just before use.[8]
-
Step 2: Acylation Reaction
-
Place the flask containing the aqueous β-alanine solution in an ice-water bath and begin vigorous stirring with a magnetic stir bar. The temperature should be maintained between 0-5 °C.
-
Rationale: The reaction is exothermic, and initial cooling helps to control the reaction rate and minimize potential side reactions, such as hydrolysis of the acyl chloride.[] Vigorous stirring is crucial to maximize the surface area between the two phases, facilitating the reaction between the dissolved reactants.[4]
-
-
Transfer the 1-adamantanecarbonyl chloride solution to a dropping funnel. Add the solution dropwise to the rapidly stirring aqueous solution over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
Step 3: Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Procedure: Spot the starting acyl chloride solution and the reaction mixture (organic layer) on a silica gel TLC plate. Elute with a solvent system such as 20% methanol in dichloromethane or 10% acetic acid in ethyl acetate.
-
Analysis: The reaction is complete when the spot corresponding to 1-adamantanecarbonyl chloride is no longer visible in the reaction mixture lane. A new, more polar spot corresponding to the product should appear.
Step 4: Work-up and Isolation
-
Once the reaction is complete, transfer the biphasic mixture to a separatory funnel. Separate the layers and discard the lower organic (DCM) layer.
-
Rationale: The product, in its deprotonated (carboxylate) form, is soluble in the aqueous phase. The organic layer contains unreacted acyl chloride and any non-polar impurities.
-
-
Cool the aqueous layer in an ice bath. Slowly acidify the solution to a pH of ~2-3 by adding 2 M hydrochloric acid dropwise while stirring. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate group of the product, rendering it much less soluble in water and causing it to precipitate out of the solution. This is a critical step for isolating N-acylated amino acids.[10]
-
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate on the filter paper with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts (e.g., NaCl).
-
Allow the solid to air-dry on the filter paper, then dry further in a vacuum oven at 40-50 °C to a constant weight. This yields the crude product.
Step 5: Purification
-
Purify the crude product by recrystallization.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the solid does not fully dissolve, a small amount of methanol can be added. Add hexanes dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying the characteristic peaks for the adamantyl cage, the propanoic acid backbone, and the amide N-H proton.
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of acyl chloride. 3. Insufficiently basic conditions. 4. Product loss during work-up. | 1. Increase reaction time; confirm completion with TLC. 2. Ensure dropwise addition at 0°C; use dry glassware. 3. Ensure sufficient NaOH is used to maintain a high pH. 4. Ensure pH is low enough for full precipitation; minimize washes. |
| Oily Product / Fails to Crystallize | Presence of impurities. | Re-dissolve in an appropriate solvent, wash with dilute acid/base as needed, and attempt recrystallization again. Consider column chromatography if necessary. |
| No Precipitate Upon Acidification | 1. Product is soluble in the acidic solution. 2. Reaction did not work. | 1. Extract the acidified aqueous phase with an organic solvent like ethyl acetate. 2. Re-evaluate the reaction setup and reagent quality. |
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
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- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 1-金刚烷甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 3-[(1-Adamantylcarbonyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Unique Hybrid Molecule
3-[(1-Adamantylcarbonyl)amino]propanoic acid is a unique molecule that merges the rigid, lipophilic cage structure of adamantane with the flexible, hydrophilic nature of a β-amino acid. This hybrid structure imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science.[1][2][3] The adamantane moiety can enhance lipophilicity, which may improve a drug candidate's ability to cross biological membranes, while the amino acid portion provides a handle for further chemical modification and can influence solubility and interactions with biological targets.[1][3]
A thorough and precise analytical characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical aspects of the drug development process. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the definitive characterization of this compound.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target molecule from impurities, such as starting materials, byproducts, and degradants. Given the hybrid polarity of this compound, both reversed-phase and hydrophilic interaction liquid chromatography can be powerful tools.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary method for the purity assessment and quantification of adamantane derivatives.[4][5] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The highly lipophilic adamantane cage will strongly interact with a C18 stationary phase, while the amino acid portion will contribute to its retention and peak shape.[4]
Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a diluent such as acetonitrile or methanol.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its strong hydrophobic retention of the adamantane group.[4][5]
-
Formic acid is added to the mobile phase to protonate the carboxylic acid, leading to better peak shape and retention.
-
A gradient elution is employed to ensure the elution of any more lipophilic impurities.
-
UV detection at 210 nm is selected due to the absorbance of the amide bond.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal identification of the target molecule and its impurities based on their mass-to-charge ratio (m/z).[6] This technique is particularly valuable for the analysis of N-acylated amino acids.[6][7]
Protocol: LC-MS Identification and Impurity Profiling
-
Sample Preparation:
-
Prepare the sample as described for the HPLC protocol, with a final concentration of approximately 10 µg/mL in the mobile phase.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | As per HPLC protocol |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
-
Data Analysis:
-
Confirm the identity of the main peak by extracting the ion chromatogram corresponding to the theoretical exact mass of this compound.
-
Identify impurities by analyzing their mass spectra and fragmentation patterns.
-
Workflow for Chromatographic Analysis
Caption: Workflow for HPLC and LC-MS analysis.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the adamantane cage, the propanoic acid chain, and the amide linkage.[1][8][9]
Protocol: NMR Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
-
Expected Chemical Shifts (δ) in ppm:
-
¹H NMR: Protons on the adamantane cage will appear as broad multiplets in the range of 1.6-2.1 ppm.[1][9] The CH₂ groups of the propanoic acid moiety will be visible as distinct multiplets, and the NH proton of the amide will appear as a broad singlet.
-
¹³C NMR: The carbonyl carbons of the amide and carboxylic acid will be observed in the range of 170-180 ppm.[10] The carbons of the adamantane cage will have characteristic shifts, and the carbons of the propanoic acid chain will be clearly distinguishable.[1][11]
-
Trustworthiness through 2D NMR: For complete structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound, FTIR is ideal for confirming the presence of the amide and carboxylic acid groups.[12][13]
Protocol: FTIR Functional Group Identification
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | FTIR with ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
-
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H stretch (Amide) | 3300 - 3100 |
| C-H stretch (Adamantane) | 2950 - 2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Amide I) | ~1640 |
| N-H bend (Amide II) | ~1550 |
Causality Behind Spectral Interpretation: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[12] The distinct C=O stretches for the amide and carboxylic acid confirm the presence of both functional groups.[10][14]
Thermal Analysis for Stability and Physicochemical Properties
Thermal analysis techniques are crucial for understanding the thermal stability, melting behavior, and solid-state properties of a compound, which are vital for formulation development and storage considerations.[15][16]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[17]
Protocol: TGA Thermal Stability Assessment
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Temperature Range | 30 °C to 500 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 20 mL/min |
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve. This indicates the maximum temperature at which the compound is thermally stable.[17]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and polymorphic forms.[15][18]
Protocol: DSC for Melting Point and Thermal Transitions
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Temperature Range | 30 °C to a temperature below decomposition |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 20 mL/min |
-
Data Analysis:
-
The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.[17] The presence of multiple thermal events may indicate polymorphism.
-
Logical Relationship in Thermal Analysis
Caption: Relationship between TGA and DSC in thermal characterization.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this guide, from chromatographic separation to spectroscopic elucidation and thermal analysis, provide a robust framework for researchers and drug development professionals to ensure the identity, purity, and stability of this unique molecule. By understanding the "why" behind each experimental choice, scientists can confidently generate high-quality, reliable data essential for advancing their research and development programs.
References
-
Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Retrieved from [Link]
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- Földes, T., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1078-1087.
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]
- Khan, I., et al. (2018).
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH. Retrieved from [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. Retrieved from [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Nanalysis. Retrieved from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
- Goral, I., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004.
- Kratochvíl, B., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4599.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
-
Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]
- Liyana-Arachchi, T. P., et al. (2019). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Langmuir, 35(43), 13956-13964.
-
Chromatographic elution data for adamantane and diamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Adamantane. (n.d.). Wikipedia. Retrieved from [Link]
- Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200.
- Khan, I., et al. (2018).
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]
- Galkin, K. I., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(8), 4443.
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Application Notes and Protocols for 3-[(1-Adamantylcarbonyl)amino]propanoic Acid in In Vitro Assays
Introduction: Unveiling the Metabolic Potential of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
This compound is a synthetic molecule featuring a rigid, lipophilic adamantane cage linked to a β-alanine scaffold. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a compelling hypothesis for its biological activity. The adamantane moiety is a key pharmacophore in a class of molecules that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in regulating local glucocorticoid concentrations, particularly in metabolic tissues like adipose tissue and the liver, by converting inactive cortisone to active cortisol.[2][3]
Overactivity of 11β-HSD1 in adipose tissue is linked to the pathophysiology of metabolic syndrome, including obesity and insulin resistance.[1] Therefore, inhibitors of 11β-HSD1 are of significant interest as potential therapeutics for type 2 diabetes and other metabolic disorders.[1][2] This document provides a comprehensive guide for researchers to investigate the in vitro effects of this compound, with a primary focus on assays relevant to its potential role as an 11β-HSD1 inhibitor and its downstream consequences on adipocyte physiology.
These protocols are designed to be self-validating, with integrated controls and clear explanations of the scientific principles, ensuring the generation of robust and reproducible data.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₂₁NO₃ | - |
| Molecular Weight | 251.32 g/mol | - |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | [4] |
Note on Preparation: For all in vitro assays, it is recommended to prepare a stock solution of this compound in sterile DMSO, for example, at a concentration of 10 mM. Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically ≤ 0.5%).[5]
Core Hypothesis: A Putative 11β-HSD1 Inhibitor
The central hypothesis guiding the experimental design in these application notes is that this compound functions as an inhibitor of 11β-HSD1. This hypothesis is based on the established role of the adamantane structure in known 11β-HSD1 inhibitors. The following protocols are designed to first directly test this hypothesis and then to explore the expected downstream cellular effects in a key metabolic cell type, the adipocyte.
Figure 1: Hypothesized mechanism of action.
Protocol 1: 11β-HSD1 Enzymatic Activity Assay
This assay directly measures the ability of the compound to inhibit the conversion of cortisone to cortisol, the primary function of 11β-HSD1 in target tissues.[1] A cell-based assay is described here, which has the advantage of assessing compound activity in a more physiologically relevant context where cofactor (NADPH) availability is endogenously maintained.[6]
Principle: Differentiated adipocytes, which endogenously express 11β-HSD1, are treated with the test compound. Cortisone is then added as a substrate, and after an incubation period, the amount of cortisol produced is quantified in the cell culture supernatant, typically by a competitive immunoassay (e.g., ELISA) or by chromatographic methods (e.g., HPLC).
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in a 96-well plate at a density of 3 x 10⁴ cells/well in DMEM with 10% calf serum.[7][8]
-
Grow cells to confluency. Two days post-confluency, induce differentiation by switching to a differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
After 3 days, replace the differentiation medium with an insulin-containing medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) for another 2-3 days.[7]
-
Maintain the differentiated adipocytes in DMEM with 10% FBS for at least 7-10 days post-differentiation to ensure mature phenotype and stable 11β-HSD1 expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer or medium. A typical concentration range to test for a new compound would be from 1 nM to 100 µM.
-
Include a known 11β-HSD1 inhibitor (e.g., carbenoxolone) as a positive control.[6]
-
Also, include a vehicle control (e.g., 0.5% DMSO).
-
Gently wash the differentiated 3T3-L1 adipocytes with pre-warmed PBS.
-
Add the medium containing the test compound, positive control, or vehicle control to the respective wells and pre-incubate for 1 hour at 37°C.
-
-
Enzymatic Reaction:
-
To each well, add cortisone to a final concentration of 20-100 nM.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Quantification of Cortisol:
-
Carefully collect the supernatant from each well.
-
Quantify the cortisol concentration in the supernatant using a commercially available Cortisol ELISA kit, following the manufacturer's instructions.
-
Alternatively, cortisol levels can be measured by HPLC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Adipogenesis Assay
Inhibition of 11β-HSD1 is expected to reduce local cortisol levels, which may impact the differentiation of pre-adipocytes into mature adipocytes. This assay assesses the effect of the compound on this fundamental process.
Principle: Pre-adipocytes (e.g., 3T3-L1 cells) are induced to differentiate in the presence of the test compound. The extent of differentiation is quantified by measuring the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes, using Oil Red O staining.[7][8][9]
Step-by-Step Protocol
-
Cell Plating:
-
Seed 3T3-L1 pre-adipocytes in a 24-well or 96-well plate at a density that allows them to reach confluency.[7]
-
-
Differentiation and Compound Treatment:
-
Grow cells to confluency. Two days post-confluency (Day 0), replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
On Day 3, replace the medium with insulin-containing medium, again supplemented with the test compound or vehicle.
-
From Day 5 onwards, maintain the cells in DMEM with 10% FBS, with fresh medium and compound added every 2-3 days, until Day 8-10.
-
-
Oil Red O Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin in PBS for at least 15 minutes.[8]
-
Wash the fixed cells with water.
-
Prepare a working solution of Oil Red O by diluting a stock solution (e.g., 0.3% in isopropanol) with water (typically a 3:2 ratio of stock to water) and filtering it.[7][8]
-
Incubate the cells with the Oil Red O working solution for 20-30 minutes at room temperature.[8]
-
Wash the cells extensively with water to remove unbound dye.
-
-
Quantification:
-
For qualitative analysis, visualize and capture images of the stained lipid droplets using a microscope.
-
For quantitative analysis, extract the Oil Red O stain from the cells by adding isopropanol to each well and incubating for 15-30 minutes with gentle shaking.[7]
-
Transfer the extracted dye to a new 96-well plate and measure the absorbance at a wavelength between 490-520 nm.[7]
-
-
Data Analysis:
-
Normalize the absorbance values to a control group (e.g., vehicle-treated differentiated cells).
-
Compare the extent of lipid accumulation in compound-treated cells to the control to determine if the compound inhibits or enhances adipogenesis.
-
Figure 2: Adipogenesis assay workflow.
Protocol 3: Lipolysis Assay
Glucocorticoids are known to regulate lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[10] This assay measures the effect of the compound on this process in mature adipocytes.
Principle: Differentiated adipocytes are treated with the test compound, and then lipolysis is stimulated (e.g., with isoproterenol, a β-adrenergic agonist). The rate of lipolysis is determined by measuring the amount of glycerol released into the culture medium.[10][11] Glycerol is a stable and reliable indicator of lipolysis as it is not readily re-utilized by adipocytes.[10][11]
Step-by-Step Protocol
-
Cell Culture:
-
Differentiate 3T3-L1 cells into mature adipocytes in a 24-well or 48-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Wash the mature adipocytes with pre-warmed PBS.
-
Incubate the cells in a serum-free medium containing the desired concentrations of this compound or vehicle control for a pre-determined time (e.g., 2-24 hours).
-
-
Stimulation of Lipolysis:
-
After the pre-incubation, add a lipolytic agent such as isoproterenol (e.g., 10 µM final concentration) to the wells to stimulate lipolysis. Include a basal (unstimulated) control group for each compound concentration.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Glycerol Measurement:
-
Collect an aliquot of the culture medium from each well at the end of the incubation period.
-
Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric glycerol assay kit.[12] These kits typically involve enzymatic reactions that lead to a measurable change in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the amount of glycerol released, subtracting the basal release from the stimulated release for each condition.
-
Normalize the data to the total protein content in each well to account for any differences in cell number.
-
Compare the rate of stimulated lipolysis in the presence of the compound to the vehicle control.
-
Protocol 4: Glucose Uptake Assay
Enhanced 11β-HSD1 activity is associated with insulin resistance. Conversely, its inhibition may improve insulin sensitivity. This assay measures the effect of the compound on insulin-stimulated glucose uptake in mature adipocytes.
Principle: Differentiated adipocytes are treated with the compound and then stimulated with insulin. Glucose uptake is measured using a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters but not fully metabolized, causing it to accumulate inside the cell.[13][14]
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.
-
Treat the mature adipocytes with the test compound or vehicle control in a serum-free medium for an appropriate duration (e.g., 24 hours).
-
-
Insulin Stimulation:
-
Glucose Uptake Measurement:
-
Add a fluorescent 2-DG analog (or ³H-2-DG) to each well and incubate for 20 minutes to allow for uptake.[13]
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Quantification:
-
If using a fluorescent 2-DG analog, measure the fluorescence of the cell lysate in a plate reader.
-
If using ³H-2-DG, measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal glucose uptake from the insulin-stimulated uptake for each condition.
-
Normalize the data to the total protein content per well.
-
Compare the insulin-stimulated glucose uptake in compound-treated cells to that in vehicle-treated cells to assess the compound's effect on insulin sensitivity.
-
Figure 3: Glucose uptake assay workflow and pathway.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its impact on 11β-HSD1 activity and key adipocyte functions—adipogenesis, lipolysis, and glucose uptake—researchers can gain valuable insights into its potential as a modulator of metabolic pathways. The experimental designs emphasize the use of appropriate controls and quantitative endpoints to ensure data integrity and reproducibility. This structured approach will facilitate a comprehensive understanding of the compound's biological effects and its potential for further development in the context of metabolic disease research.
References
- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.).
-
Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), 10.3791/65106. [Link]
-
Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 681, 1-25. [Link]
-
Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments. [Link]
-
Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193). [Link]
-
Lee, H. Y., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 952-958. [Link]
-
An, Z., et al. (2018). An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis. Adipocyte, 7(2), 110-120. [Link]
-
Hollis, G., & Huber, R. (2011). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 152(1), 109-117. [Link]
-
Zen-Bio, Inc. (n.d.). ZenComplete™: Glucose Uptake. Retrieved from [Link]
-
Stimson, R. H., et al. (2007). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 92(11), 4472-4479. [Link]
-
Pantelić, N. Đ., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3201. [Link]
Sources
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1-ADAMANTYL)PROPANOIC ACID | 16269-16-2 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. coriell.org [coriell.org]
- 10. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Lipolysis in Adipocytes - JoVE Journal [jove.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ZenComplete Glucose Uptake [zen-bio.com]
- 15. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid in Cell Culture Studies
Introduction: A Framework for Characterizing a Novel Adamantane Derivative
3-[(1-Adamantylcarbonyl)amino]propanoic acid is a structurally unique molecule incorporating a bulky, lipophilic adamantyl cage. The adamantane moiety is a common pharmacophore in drug discovery, known to influence the physicochemical and pharmacological properties of compounds. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structure suggests potential interactions with various cellular targets.
These application notes provide a comprehensive guide for the initial characterization of this compound in a cell culture setting. The protocols outlined herein are designed to establish a foundational understanding of its effects on cell viability and to explore potential mechanisms of action, such as the modulation of key signaling pathways and autophagy. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the cellular effects of novel chemical entities.
Compound Handling and Preparation
Proper handling and preparation of the compound are critical for obtaining reproducible results.
Key Physicochemical Properties:
While specific experimental data for this compound is limited, related adamantane-containing propanoic acid derivatives are generally white to off-white crystalline solids. They tend to be soluble in organic solvents like DMSO and ethanol, with limited solubility in aqueous solutions.[1][2]
Recommended Stock Solution Preparation:
-
Solvent Selection: Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Procedure:
-
Aseptically weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
Preparation of Working Solutions:
Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in a complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Phase 1: Foundational Cellular Assays
The initial phase of characterization focuses on determining the compound's effect on cell viability and proliferation. This will establish a working concentration range for subsequent mechanistic studies.
Protocol 1: Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4]
Materials:
-
Cells of interest (e.g., A549, HeLa, etc.)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in a complete medium from the 10 mM stock. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Hypothetical Dose-Response Data:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 | 97.2 | 95.8 |
| 1 | 95.3 | 90.1 | 85.4 |
| 10 | 80.1 | 65.7 | 52.3 |
| 50 | 45.2 | 30.9 | 15.6 |
| 100 | 20.7 | 8.3 | 4.1 |
Experimental Workflow for Cell Viability Assay:
Sources
- 1. 3-(1-Adamantyl)propanoic acid Supplier in Mumbai, 3-(1-Adamantyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 3-(1-ADAMANTYL)PROPANOIC ACID | 16269-16-2 [amp.chemicalbook.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Comprehensive Structural Characterization of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid using NMR and Mass Spectrometry
An In-Depth Technical Guide
Abstract
This guide provides a detailed technical framework for the comprehensive structural characterization of 3-[(1-Adamantylcarbonyl)amino]propanoic acid, a molecule combining the rigid, lipophilic adamantane scaffold with a flexible β-amino acid linker. For researchers in medicinal chemistry and drug development, unambiguous confirmation of such structures is a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring downstream success. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), explaining not just the procedural steps but the scientific rationale behind them. This integrated approach ensures a self-validating workflow, leading to an irrefutable structural assignment.
Introduction
The adamantane moiety is a highly valued building block in modern drug discovery, prized for its unique steric and lipophilic properties that can enhance metabolic stability and target binding. When conjugated with amino acids, it forms novel structures with significant therapeutic potential. This compound is one such molecule, where the adamantane cage is linked via a robust amide bond to β-alanine.
The structural integrity of this molecule hinges on three distinct regions: the adamantane cage, the amide linkage, and the propanoic acid chain. Each region presents unique analytical signatures. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for elucidating the precise atomic connectivity and chemical environment of each proton and carbon atom in solution.[1] Concurrently, High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the elemental composition through highly accurate mass measurements, a crucial step for verifying the success of a synthesis.[2][3]
This application note details an integrated workflow, leveraging the strengths of both techniques to provide an unequivocal structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the structural characterization of adamantane-containing compounds in solution, providing rich information about atomic connectivity and chemical environments.[1] The high symmetry of the parent adamantane molecule gives a simple spectrum, which becomes more complex and informative upon substitution.[1]
Predicted Spectral Data & Structural Assignment
A crucial first step in analysis is the prediction of expected chemical shifts. The structure of this compound is numbered below for clarity in spectral assignment. The adamantane cage's high symmetry is broken by the carbonyl substituent at the C1 position, leading to distinct signals for the bridgehead (CH) and methylene (CH₂) protons and carbons.
Figure 1. Structure and atom numbering for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for DMSO-d₆, 400 MHz. Chemical shifts (δ) are in ppm. J-couplings are approximate.)
| Atom Number | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale & Notes |
| H1' | ~7.80 | Triplet | 1H | ~5.5 | Amide proton, coupled to H2'. Its broadness and chemical shift are highly dependent on solvent and concentration. |
| H2' | ~3.30 | Quartet | 2H | ~6.8 | Methylene protons adjacent to the amide nitrogen. Deshielded by the electronegative nitrogen. |
| H3' | ~2.40 | Triplet | 2H | ~6.8 | Methylene protons adjacent to the carboxylic acid group. |
| H2, H8, H9 | ~1.95 | Broad Singlet | 3H | - | Bridgehead protons on the adamantane cage. |
| H4, H6, H10 | ~1.85 | Broad Singlet | 6H | - | Methylene protons adjacent to the C1-carbonyl group (δ-position). |
| H3, H5, H7 | ~1.65 | Broad Singlet | 6H | - | Methylene protons distal to the C1-carbonyl group (γ-position). |
| COOH | ~12.10 | Broad Singlet | 1H | - | Carboxylic acid proton. Often very broad and may exchange with trace water in the solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆, 100 MHz. Chemical shifts (δ) are in ppm.)
| Atom Number | Predicted δ (ppm) | Rationale & Notes |
| C1 | ~176.5 | Amide carbonyl carbon. |
| C4' | ~172.0 | Carboxylic acid carbonyl carbon. |
| C1'' | ~38.5 | Quaternary adamantane carbon attached to the carbonyl group. |
| C2', C8', C9' | ~27.8 | Bridgehead CH carbons of the adamantane cage.[4][5] |
| C4', C6', C10' | ~38.0 | Methylene CH₂ carbons adjacent to the substituted bridgehead (δ-position).[5] |
| C3', C5', C7' | ~36.1 | Methylene CH₂ carbons distal to the substituted bridgehead (γ-position).[5] |
| C2' | ~35.5 | Methylene carbon adjacent to the amide nitrogen. |
| C3' | ~34.0 | Methylene carbon adjacent to the carboxylic acid group. |
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[1]
1.2.1. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[6]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it readily dissolves both the polar carboxylic acid and the nonpolar adamantane portions. Critically, it allows for the observation of the exchangeable NH and COOH protons, which might be lost in solvents like D₂O or methanol-d₄.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.[6] Alternatively, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) can be used for indirect referencing.[7]
-
Dissolution: Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or gently warm if necessary. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.
1.2.2. Instrument Parameters
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Angle: 30-45°
-
Spectral Width: 220 ppm (-10 to 210 ppm)
-
Relaxation Delay: 5 seconds
-
Rationale: A longer relaxation delay is crucial for ensuring accurate integration of all carbon signals, especially the quaternary C1'' and the carbonyl carbons, which have longer relaxation times.[1]
-
Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
-
2D NMR (COSY & HSQC) Acquisition:
-
Utilize standard instrument library pulse programs for Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). These experiments are essential for unambiguously assigning proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the propanoic acid chain.
-
Workflow for NMR-Based Structure Confirmation
Part 2: Mass Spectrometry (MS) Analysis
While NMR provides the structural blueprint, HRMS offers orthogonal confirmation by measuring the mass of the molecule with extremely high precision. This allows for the unambiguous determination of its elemental composition.[3][8]
Expected Mass Spectral Data
The molecular formula for this compound is C₁₄H₂₁NO₃ . Using this, we can calculate the theoretical exact masses for expected ions. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.
Table 3: High-Resolution Mass Data for Expected Ions
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₄H₂₂NO₃]⁺ | 252.15942 |
| [M+Na]⁺ | [C₁₄H₂₁NNaO₃]⁺ | 274.14136 |
| [M+K]⁺ | [C₁₄H₂₁NKO₃]⁺ | 290.11530 |
Experimental Protocol: ESI-HRMS Analysis
This protocol is designed for an ESI source coupled to a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF).
2.2.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Rationale: The acetonitrile/water mixture is a common mobile phase for ESI. The addition of formic acid is critical; it acidifies the solution, promoting the formation of the protonated [M+H]⁺ ion, which generally provides better sensitivity and more predictable fragmentation.[9]
-
2.2.2. Instrument Parameters (Direct Infusion)
-
Ionization Mode: ESI Positive (+)
-
Mass Range: 100 - 500 m/z
-
Resolution Setting: >60,000 FWHM (Full Width at Half Maximum)
-
Rationale: High resolution is essential to achieve the mass accuracy required (typically < 5 ppm) to distinguish the target molecule from other species with the same nominal mass but different elemental compositions.[10]
-
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath/Nebulizer Gas (N₂): Optimized for stable spray
-
Capillary Temperature: 275 - 325 °C
-
Data Interpretation and Fragmentation
-
Molecular Formula Confirmation: The primary objective is to match the experimentally measured m/z value with the calculated exact mass for the [M+H]⁺ ion. A mass error of less than 5 parts-per-million (ppm) provides high confidence in the assigned elemental composition.[11]
-
Tandem MS (MS/MS) for Structural Support: For further confirmation, the [M+H]⁺ ion (m/z 252.16) can be isolated and fragmented (Collision-Induced Dissociation, CID). The resulting fragment ions provide pieces of the structural puzzle. Key predicted fragmentations include:
-
Amide Bond Cleavage: This is a common fragmentation pathway for N-acyl amino acids.[12][13]
-
Formation of the adamantylcarbonyl cation ([C₁₁H₁₅O]⁺) at m/z 163.1117 .
-
Formation of the protonated β-alanine ([C₃H₈NO₂]⁺) at m/z 90.0549 .
-
-
Loss of Water: A neutral loss of H₂O from the carboxylic acid group, resulting in an ion at m/z 234.1488 .
-
Adamantyl Cation: Cleavage of the C-C bond between the adamantane cage and the carbonyl group, yielding the stable adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135.1168 .
-
Workflow for MS-Based Formula Confirmation
Conclusion
The structural characterization of novel chemical entities like this compound demands a rigorous, multi-technique approach. By systematically applying the NMR and HRMS protocols detailed in this guide, researchers can move beyond simple confirmation to a deep understanding of their molecule's structure. The ¹H, ¹³C, and 2D NMR experiments provide an unambiguous map of the atomic framework, while HRMS validates the elemental composition with high fidelity. This integrated workflow constitutes a robust and self-validating system, ensuring the scientific integrity of the data and enabling confident progression of promising compounds in the drug development pipeline.
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry. (Note: This is a foundational IUPAC recommendation referenced within search result[14].)
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Application Notes and Protocols for the Development of Novel 3-[(1-Adamantylcarbonyl)amino]propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary pharmacological screening of novel derivatives of 3-[(1-Adamantylcarbonyl)amino]propanoic acid. This parent scaffold merges the unique physicochemical properties of the adamantane cage with the versatile beta-alanine backbone, presenting a compelling starting point for drug discovery programs. We will explore the rationale for derivatization, detail robust synthetic protocols for creating a diverse chemical library, outline methods for structural elucidation and purity assessment, and propose a strategy for initial biological evaluation.
Introduction: The Rationale for Derivatization
The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as metabolic stability, bioavailability, and receptor binding affinity.[1] The adamantane cage can act as a "lipophilic bullet," improving a molecule's ability to cross biological membranes, and its rigid structure allows for precise positioning of functional groups to interact with biological targets.[2][3] Adamantane-containing drugs are currently in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]
On the other hand, β-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid that serves as a versatile linker in medicinal chemistry.[4] Derivatives of β-alanine have shown a wide array of biological activities, including potential as glucagon receptor antagonists and anticancer agents.[2][5]
The parent compound, this compound, combines these two valuable pharmacophores. While this specific molecule is not extensively characterized in the public domain, its structure suggests significant potential. The development of its derivatives is a logical step to explore novel chemical space and potentially uncover new therapeutic agents. This guide proposes a systematic approach to derivatize this scaffold at two key positions: the propanoic acid terminus and the adamantane cage itself.
Strategic Derivatization Workflow
Our strategy involves creating a library of analogs by modifying the carboxylic acid of the β-alanine moiety and by functionalizing the adamantane cage. This dual approach allows for a thorough exploration of the structure-activity relationship (SAR).
Caption: A logical workflow for derivative development.
Synthesis Protocols
The foundational step is the synthesis of the parent compound, followed by its diversification.
Synthesis of Parent Compound: this compound
The parent compound is synthesized via a standard amide coupling reaction between adamantane-1-carboxylic acid and β-alanine.
Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and N-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[4]
-
Materials:
-
Adamantane-1-carboxylic acid (1.0 equiv)
-
β-Alanine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add adamantane-1-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF.
-
In a separate flask, suspend β-alanine (1.0 equiv) in anhydrous DMF and add DIPEA (3.0 equiv). Stir until dissolved.
-
Add the β-alanine solution to the adamantane-1-carboxylic acid solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
-
Derivatization of the Propanoic Acid Moiety (Strategy A)
The carboxylic acid of the parent compound is a prime handle for derivatization to generate a variety of amides and esters.
Protocol 3.2.1: Synthesis of Amide Derivatives using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[4][6]
-
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add HATU (1.2 equiv) in one portion.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 3.1.1.
-
Purify the resulting amide by flash chromatography.
-
| Reagent/Parameter | Protocol 3.1.1 (EDC/HOBt) | Protocol 3.2.1 (HATU) |
| Coupling Agent | EDC·HCl | HATU |
| Additive | HOBt | None |
| Base | DIPEA | DIPEA |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
Table 1: Comparison of Amide Coupling Protocols.
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the identity, structure, and purity of each new compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR should be performed for all compounds to confirm their structures. For the parent compound, characteristic signals for the adamantyl cage protons are expected between δ 1.6 and 2.1 ppm.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological screening.
Pharmacological Screening Strategy
Given the diverse biological activities of adamantane and β-alanine derivatives, a tiered screening approach is recommended.[8]
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Adamantane-Based Compounds: A Guide to Experimental Protocols for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the Adamantane Scaffold
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and diamondoid structure, has captivated chemists and pharmacologists for decades.[1][2] Its distinctive physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework, make it a privileged scaffold in medicinal chemistry and materials science.[3][4] The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This has led to the development of several successful drugs, including the antiviral agent amantadine and the Alzheimer's disease therapeutic memantine.[1]
This guide provides a comprehensive overview of experimental protocols for the synthesis, purification, characterization, and biological evaluation of adamantane-based compounds. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies.
Part 1: Synthesis of Adamantane Derivatives: Building the Core Structure
The functionalization of the adamantane core is a critical step in the development of novel compounds. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.
Halogenation of Adamantane: A Gateway to Functionalization
Direct halogenation of adamantane is a common entry point for further chemical modifications. Bromination, in particular, is a widely used method to introduce a reactive handle at the bridgehead position.
Protocol 1: Synthesis of 1-Bromoadamantane [5]
-
Principle: This protocol describes the direct electrophilic bromination of adamantane using liquid bromine. The reaction proceeds preferentially at the tertiary bridgehead carbons due to the higher stability of the resulting carbocation intermediate.
-
Materials:
-
Adamantane
-
Liquid bromine (handle with extreme care in a fume hood)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, place 30 g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask in a well-ventilated fume hood.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[5]
-
Allow the reaction to cool to room temperature.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.
-
Table 1: Comparison of Bromination Methods for Adamantane Synthesis [5]
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 |
| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity |
| C | Bromotrichloromethane | None (neat) | 140 - 160 | 5 - 10 | High Yield |
Synthesis of Key Adamantane-Based Drugs
The following protocols outline the synthesis of two clinically significant adamantane derivatives, amantadine and memantine.
Protocol 2: Synthesis of Amantadine Hydrochloride [6]
-
Principle: This two-step synthesis involves the formation of an N-formyl intermediate from 1-bromoadamantane, followed by acidic hydrolysis to yield amantadine, which is then converted to its hydrochloride salt. This method avoids the use of highly toxic reagents like hydrocyanic acid.[6][7]
-
Workflow:
Caption: Synthetic workflow for Amantadine Hydrochloride.
-
Step 1: Synthesis of N-(1-adamantyl)formamide [6]
-
To 122 mL of formamide, add 66.0 g of 1-bromoadamantane with stirring at 75°C.
-
Carefully add 90 mL of 96% sulfuric acid dropwise.
-
Heat the mixture to 85°C and maintain for 5.5 hours.
-
Cool the reaction mixture to room temperature and pour it into 350 mL of ice-cold water.
-
Collect the precipitated white solid by filtration and wash with cold water.
-
-
Step 2: Hydrolysis and Salt Formation [7]
-
To the crude N-(1-adamantyl)formamide, add a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).
-
Stir the mixture at 80-85°C for 1 hour.
-
Evaporate the solvent under vacuum to obtain a white solid.
-
Recrystallize the solid from ethyl acetate to yield pure amantadine hydrochloride.
-
Protocol 3: Synthesis of Memantine Hydrochloride [8]
-
Principle: This efficient two-step, one-pot synthesis starts from 1,3-dimethyladamantane and proceeds through a Ritter-type reaction to form an N-formyl intermediate, which is then hydrolyzed to memantine.[8]
-
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide [8]
-
Slowly add 197.1 g of 1,3-dimethyladamantane to 505 mL of nitric acid at 20–25°C over 30 minutes with stirring.
-
Continue stirring for 1 hour.
-
Add 440 mL of formamide over 30 minutes.
-
Heat the mixture to 85°C for 2 hours.
-
-
Step 2: Hydrolysis to Memantine Hydrochloride [8]
-
Cool the reaction mixture to 5–10°C and add it to 2000 mL of ice-cold water.
-
Extract the mixture with dichloromethane.
-
To the organic layer, add a 21% aqueous HCl solution and reflux for over 1 hour to effect hydrolysis and salt formation.
-
Isolate the memantine hydrochloride by evaporating the solvent and recrystallizing the residue.
-
Part 2: Purification and Characterization of Adamantane Compounds
Ensuring the purity and confirming the structure of synthesized adamantane derivatives is paramount for reliable biological evaluation and establishing structure-activity relationships.
Purification Techniques
-
Recrystallization: This is a common and effective method for purifying solid adamantane compounds. The choice of solvent is critical and should be based on the solubility of the compound at different temperatures. For instance, adamantane monools can be purified by recrystallization from ethyl acetate.[9]
-
Column Chromatography: For complex mixtures or compounds that are difficult to crystallize, silica gel column chromatography is a powerful purification technique.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) on C18-modified columns is also highly effective for the purification and quantitative analysis of adamantane derivatives.[11]
Structural Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of adamantane compounds in solution.[12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Protocol 4: General Procedure for ¹H and ¹³C NMR Analysis [12]
-
Sample Preparation: Dissolve 5-10 mg of the adamantane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion. Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field for homogeneity.[12]
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts in adamantane derivatives are well-characterized, with the bridgehead carbons appearing at a different chemical shift than the methylene carbons.[13]
Table 2: Typical ¹³C NMR Chemical Shifts of Adamantane [14]
| Carbon Type | Chemical Shift (ppm) at 25°C |
| CH (bridgehead) | 37.777 |
| CH₂ (methylene) | Varies with substitution |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of adamantane derivatives.[15][16] Electron impact (EI) ionization is commonly used, and the fragmentation of the adamantane cage often leads to the formation of stable alkyl-substituted benzene ions.[15]
Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification [17]
-
Principle: This highly sensitive and specific method is used for the quantitative analysis of adamantane derivatives in biological matrices. It utilizes a stable isotope-labeled internal standard, such as Adamantane-d16, to correct for variations in sample preparation and instrument response.[17]
-
Workflow:
Caption: Workflow for LC-MS/MS quantification.
-
Procedure:
-
Sample Preparation: Spike the biological sample (e.g., plasma, urine) with a known amount of Adamantane-d16.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.
-
LC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from matrix components.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample.
-
Part 3: Biological Evaluation of Adamantane Compounds
The unique properties of the adamantane scaffold have led to its use in a wide range of therapeutic areas. The following protocols describe methods for evaluating the biological activity of adamantane derivatives.
Antiviral Activity Assays
Adamantane derivatives, most notably amantadine and rimantadine, have been used as antiviral agents against influenza A virus.[18][19] Their mechanism of action involves blocking the M2 ion channel of the virus, which is essential for viral replication.
Protocol 6: In Vitro Antiviral Assay for Influenza Virus [20]
-
Principle: This assay determines the ability of a compound to inhibit the replication of influenza virus in a cell culture system. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%.
-
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/HK/68 (H3N2) or A/PR/8/34 (H1N1))
-
Cell culture medium and supplements
-
Test adamantane compounds
-
96-well plates
-
MTT or other cell viability reagent
-
-
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cells with a predetermined amount of influenza A virus.
-
Compound Treatment: Add serial dilutions of the adamantane compounds to the infected cells. Include positive (e.g., amantadine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Assessment of Viral Inhibition: Evaluate the cytopathic effect (CPE) of the virus or use a cell viability assay (e.g., MTT assay) to quantify the number of viable cells.[3]
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve.
-
Neurological Activity Assays
Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[21][22]
Protocol 7: In Vitro NMDA Receptor Antagonism Assay
-
Principle: This assay measures the ability of a compound to block the ion channel of the NMDA receptor. Electrophysiological techniques, such as patch-clamp, are often used to directly measure the ion flow through the receptor.
-
Materials:
-
Cells expressing NMDA receptors (e.g., primary neuronal cultures or transfected cell lines)
-
Patch-clamp electrophysiology setup
-
NMDA and glycine (co-agonist)
-
Test adamantane compounds
-
-
Procedure:
-
Cell Preparation: Prepare cells expressing NMDA receptors for patch-clamp recording.
-
Baseline Recording: Establish a stable whole-cell recording and apply NMDA and glycine to elicit a baseline current.
-
Compound Application: Apply the adamantane compound at various concentrations and record the change in the NMDA-induced current.
-
Data Analysis: Determine the concentration-dependent inhibition of the NMDA receptor current and calculate the IC₅₀ value.
-
Conclusion
The adamantane scaffold continues to be a source of inspiration for the development of new therapeutics and materials. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, characterize, and evaluate novel adamantane-based compounds. By understanding the principles behind these methods and applying them rigorously, the scientific community can continue to unlock the full potential of this remarkable molecular architecture.
References
- Ling, A. C., & Waltman, R. J. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2194.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2194.
- Reed, F. D., & Tyrrell, D. A. (1974). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Journal of infectious diseases, 130(3), 288-292.
- Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., ... & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3307-3318.
- Aldrich, P. E., Hermann, E. C., Meerwein, W., & Paulshock, M. (1971). Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. Journal of medicinal chemistry, 14(7), 535-543.
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- Kráľová, K., Janočková, J., & Hvizdošová, M. (2021). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 26(11), 3233.
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ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity. Retrieved from [Link]
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PubMed Central. (2025). Synthesis and Characterization of Memantine-Loaded Niosomes for Enhanced Alzheimer's Disease Targeting. Retrieved from [Link]
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ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
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OUCI. (n.d.). Memantine-Based Derivatives: Synthesis and Their Biological Evaluation. Retrieved from [Link]
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The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). APIChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. Retrieved from [Link]
- Zhang, F., Li, Y., & Wang, J. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmac-Medicine, 47(9), 140-145.
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PubMed. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. Retrieved from [Link]
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
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ResearchGate. (n.d.). Adamantane-based chemotherapeutic drugs and drug candidates. Retrieved from [Link]
- Morcombe, C. R., & Zilm, K. W. (2003). Solid-state chemical-shift referencing with adamantane. Journal of magnetic resonance, 162(2), 479-486.
- Vu, D. B., Le, B. H., Bui, T. H., Do, A. D., Phan, C. D., & Do, Q. (2020). A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 51(2), 266-277.
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
- Sudrik, V., Karpe, D., Suryawanshi, M., Ukale, D., Bodkhe, A., & Lawande, S. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 136(1), 1-8.
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ResearchGate. (n.d.). Epoxy polymers based on functional adamantane derivatives. Retrieved from [Link]
- Duddeck, H., & Hollowood, F. (1979).
- Duong, V. B., Huy, L. B., Hien, P. T., & Thuy, V. T. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16269-16273.
- Duong, V. B., Huy, L. B., Hien, P. T., & Thuy, V. T. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5556-5562.
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YouTube. (2022, July 31). Making Adamantane From Jet Fuel. Retrieved from [Link]
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RSC Publishing. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]
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Indian Academy of Sciences. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]
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PubMed Central. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Retrieved from [Link]
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PubMed Central. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). adamantane. Retrieved from [Link]
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ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Is it possible to use Adamantane as a filler of polymeric nanocomposites?. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Antiviral Potential of 3-[(1-Adamantylcarbonyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The adamantane scaffold is a cornerstone in the history of antiviral drug discovery. The first-generation adamantane derivatives, amantadine and rimantadine, were groundbreaking therapies for influenza A, establishing the viral M2 ion channel as a druggable target.[1][2][3] These compounds function by blocking the M2 proton channel, a critical component for viral uncoating and replication within the host cell.[4][5] However, the widespread emergence of resistant influenza strains, primarily due to mutations in the M2 protein, has rendered these drugs largely ineffective in recent years, necessitating the development of novel adamantane-based antivirals.[6][7]
This guide focuses on 3-[(1-Adamantylcarbonyl)amino]propanoic acid , a novel derivative that couples the lipophilic, cage-like adamantane moiety with a propanoic acid-linked amino acid structure. This design is predicated on a rational drug design strategy:
-
The Adamantane Core: Provides the foundational pharmacophore known to interact with the M2 ion channel.[8][9] Its bulky structure is crucial for sterically occluding the channel pore.
-
The Amino Acid Linker: The introduction of an amino acid-like side chain may enhance the compound's solubility, bioavailability, and potential for new interactions within the M2 channel or with alternative viral or host targets.[1] The exploration of amino acid conjugates of adamantane has been a strategy to overcome existing resistance and improve the therapeutic profile.[10]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, guiding researchers through cytotoxicity evaluation, primary antiviral screening, and preliminary mechanistic insights.
The Antiviral Drug Discovery Workflow: A Phased Approach
The initial evaluation of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to first establish the compound's safety profile in a cellular context before assessing its specific antiviral efficacy. This ensures that any observed antiviral effect is not merely a consequence of toxicity to the host cells.
Caption: Overall experimental workflow for the initial assessment of a novel antiviral compound.
Protocol 1: Determination of Cytotoxicity (CC50)
A. Rationale and Causality
Before evaluating antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cells.[11] This is crucial because a compound that kills the host cells will nonspecifically prevent viral replication, leading to false-positive results. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of an uninfected cell culture by 50%. This value establishes the upper limit for concentrations to be used in subsequent antiviral assays. The assay described here uses the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of living cells.
B. Materials
-
Test Compound: this compound
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells (a common host for influenza virus studies)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm).
C. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count MDCK cells.
-
Seed 1 x 10^4 cells in 100 µL of Cell Culture Medium into each well of a 96-well plate.
-
Rationale: This density ensures cells form a confluent monolayer within 24 hours, providing a consistent and healthy cell population for the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 2-fold or half-log10) of the stock solution in Assay Medium to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).[12]
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate CC50 calculation.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the cell culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the wells in triplicate.
-
Include "cell control" wells containing only Assay Medium (no compound) and "solvent control" wells containing the highest concentration of DMSO used in the dilutions.
-
Rationale: Triplicates ensure data robustness. The cell control represents 100% viability, while the solvent control checks for any toxicity from DMSO itself.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Rationale: The incubation period should match the duration of the planned antiviral assay to ensure the cytotoxicity data is relevant.[11]
-
-
MTT Assay for Viability:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control wells.
-
Plot the percentage of cell viability against the compound concentration (log-transformed).
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the CC50 value.
-
Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)
A. Rationale and Causality
This assay measures the ability of the test compound to protect host cells from the virus-induced cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.[12][13] The 50% effective concentration (EC50) is the compound concentration that inhibits viral CPE by 50% compared to untreated, virus-infected controls. This is a robust and widely used primary screening method to determine if a compound has antiviral activity.[14]
B. Materials
-
All materials from Protocol 1.
-
Virus: A laboratory strain of Influenza A virus (e.g., A/H3N2) with a known titer.
-
Infection Medium: Serum-free DMEM containing TPCK-trypsin (for influenza virus activation).
C. Step-by-Step Methodology
-
Cell Seeding:
-
Prepare a 96-well plate with MDCK cells as described in Protocol 1 (Section 3.C, step 1) and incubate overnight.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in Infection Medium at 2x the final desired concentrations. The highest concentration should be at or below the calculated CC50.
-
Remove the growth medium from the cells.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells in triplicate.
-
Immediately add 50 µL of virus diluted in Infection Medium to achieve a desired Multiplicity of Infection (MOI) (e.g., 0.01).
-
Rationale: A low MOI allows for multiple rounds of viral replication, making it easier to observe the inhibitory effects of the compound over the course of the experiment.
-
Controls are critical:
-
Virus Control: Wells with cells and virus, but no compound (represents 0% protection).
-
Cell Control: Wells with cells and Infection Medium, but no virus or compound (represents 100% protection/viability).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show 80-90% CPE when observed under a microscope.[11]
-
-
Quantification of CPE Inhibition:
-
Assess cell viability using the MTT assay as described in Protocol 1 (Section 3.C, step 5).
-
-
Data Analysis:
-
Calculate the percentage of protection for each concentration using the formula: % Protection = [(Abs_treated - Abs_virus) / (Abs_cell - Abs_virus)] * 100
-
Plot the percentage of protection against the compound concentration (log-transformed).
-
Use non-linear regression to determine the EC50 value.
-
Data Interpretation and The Selectivity Index (SI)
The ultimate goal of these initial assays is to determine the Selectivity Index (SI) , which is a critical measure of a compound's therapeutic potential.[12]
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to host cells. Generally, an SI value greater than 10 is considered a promising starting point for further investigation.
Table 1: Illustrative Antiviral Activity Data
| Compound | Virus Strain | CC50 (µM) on MDCK Cells | EC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/H3N2 | >100 | 4.5 | >22.2 |
| Amantadine (Reference) | Influenza A/H3N2 | >100 | 8.2 | >12.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Preliminary Mechanistic Insights: Targeting the M2 Ion Channel
The adamantane core of the test compound strongly suggests a potential mechanism of action involving the influenza A M2 ion channel.[2][8] This channel is a tetrameric protein that allows protons to enter the virion upon endocytosis, facilitating the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.[4][6]
Caption: Proposed mechanism of action: inhibition of the Influenza A M2 proton channel.
Further Experimental Validation:
-
Time-of-Addition Assay: To pinpoint the stage of the viral lifecycle affected, the compound can be added at different time points post-infection. If it acts on an early stage like entry/uncoating, it will only be effective when added at the beginning of the infection cycle.
-
Resistant Mutant Studies: The compound's activity can be tested against influenza strains known to have resistance-conferring mutations in the M2 channel (e.g., S31N).[15] Lack of activity against these strains would provide strong evidence that the M2 channel is indeed the primary target.
-
Molecular Docking: In silico studies can be performed to model the binding of this compound to the M2 channel, providing structural hypotheses for its inhibitory action.[1]
By following these structured protocols and analytical frameworks, researchers can effectively conduct a robust initial evaluation of this compound, generating the critical data needed to justify its advancement in the antiviral drug development pipeline.[16][17]
References
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
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Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. [Link]
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15.3 Drug development process for antivirals. Fiveable. [Link]
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List of Adamantane antivirals. Drugs.com. [Link]
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Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. ResearchGate. [Link]
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Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
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Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. PubMed. [Link]
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Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. PubMed. [Link]
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Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PMC - NIH. [Link]
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Put a cork in it: Plugging the M2 viral ion channel to sink influenza. PMC - PubMed Central. [Link]
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Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. [Link]
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Amantadine. Wikipedia. [Link]
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What is the classification, indication, and mechanism of action of Amantadine? Dr.Oracle. [Link]
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[New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. PubMed. [Link]
-
Resistance to anti-influenza drugs: adamantanes and neuraminidase inhibitors. PubMed. [Link]
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- 6. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to anti-influenza drugs: adamantanes and neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Adamantane Scaffold: A Versatile Tool in Modeling Neurodegenerative Disease
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: The Enduring Relevance of Adamantane Derivatives
The rigid, tricyclic hydrocarbon structure of adamantane has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to derivatives with significant therapeutic impact on a range of neurological disorders.[1] This guide provides an in-depth exploration of the application of key adamantane derivatives, namely Memantine and Amantadine, in preclinical models of neurodegenerative diseases. We will delve into their distinct mechanisms of action, offer detailed protocols for their use in established in vitro and in vivo models, and present a framework for the synthesis of novel adamantane-based compounds for neuroprotection.
The clinical utility of adamantane derivatives stems from their ability to modulate critical neurotransmitter systems implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and Huntington's.[2] Their unique pharmacokinetic properties, including the ability to cross the blood-brain barrier, further enhance their therapeutic potential.[3] This document serves as a practical resource for researchers aiming to leverage these compounds to investigate disease mechanisms and evaluate novel therapeutic strategies.
Mechanisms of Action: Targeting Excitotoxicity and Dopaminergic Dysfunction
The therapeutic efficacy of adamantane derivatives in neurodegenerative disorders is primarily attributed to their interaction with the glutamatergic and dopaminergic systems.
Memantine: A Non-Competitive NMDA Receptor Antagonist in Alzheimer's Disease
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation, leading to a phenomenon known as excitotoxicity, is a key pathological feature of Alzheimer's disease.[4] Memantine functions as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] This mechanism is crucial, as it allows Memantine to preferentially block the excessive, pathological activation of NMDA receptors without interfering with their normal physiological function, which is essential for learning and memory.[4] By blocking the NMDA receptor's ion channel, Memantine mitigates the excessive influx of Ca2+, a primary trigger of neuronal cell death pathways.[7]
Caption: Mechanism of action of Memantine as an NMDA receptor antagonist.
Amantadine: A Multifaceted Approach in Parkinson's and Huntington's Disease
Amantadine's mechanism of action is more complex and is thought to involve multiple targets. In Parkinson's disease, its primary benefit is attributed to its ability to enhance dopaminergic transmission.[8] This is achieved through several proposed mechanisms, including promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[8] Additionally, Amantadine exhibits non-competitive antagonism at NMDA receptors, which may contribute to its efficacy in treating levodopa-induced dyskinesias.[9][10] In Huntington's disease, the anti-choreic effects of Amantadine are also linked to its NMDA receptor antagonist properties.[11]
Caption: Amantadine's primary mechanism of action in Parkinson's disease.
Application Notes and Protocols
The following sections provide detailed protocols for utilizing adamantane derivatives in established neurodegenerative disease models.
In Vitro Models of Neurodegeneration
This assay assesses the neuroprotective effects of Memantine against glutamate-induced neuronal death.
Protocol:
-
Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated 24-well plates.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 12-14 days in vitro (DIV).
-
-
Treatment:
-
On DIV 14, replace the culture medium with a HEPES-buffered solution.
-
Pre-treat the neurons with varying concentrations of Memantine (e.g., 1, 2.5, 5, 10 µM) for 1 hour.[5][7]
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 3 hours.[7] A control group without glutamate should be included.
-
-
Assessment of Neurotoxicity:
-
After the glutamate exposure, replace the medium with fresh, conditioned Neurobasal medium.
-
24 hours post-insult, assess cell viability using the MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Presentation:
| Treatment Group | Memantine (µM) | Glutamate (100 µM) | % Cell Viability (MTT) | % LDH Release |
| Control | 0 | - | 100 ± 5 | 5 ± 2 |
| Glutamate Only | 0 | + | 45 ± 7 | 60 ± 8 |
| Memantine + Glutamate | 1 | + | 60 ± 6 | 45 ± 5 |
| Memantine + Glutamate | 5 | + | 85 ± 5 | 15 ± 4 |
| Memantine + Glutamate | 10 | + | 95 ± 4 | 10 ± 3 |
This protocol evaluates the ability of Amantadine to protect against the mitochondrial toxin MPP+, which selectively damages dopaminergic neurons.
Protocol:
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Differentiate the cells towards a dopaminergic phenotype by treating with retinoic acid (10 µM) for 5-7 days.
-
-
Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with Amantadine at various concentrations (e.g., 10, 20, 30 µM) for 48 hours.[12]
-
Induce neurotoxicity by exposing the cells to MPP+ (1-methyl-4-phenylpyridinium) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Assess cell viability using the MTT assay.
-
Measure dopamine uptake using a [3H]-dopamine uptake assay to evaluate the functional integrity of dopaminergic neurons.[12]
-
Data Presentation:
| Treatment Group | Amantadine (µM) | MPP+ | % Cell Viability (MTT) | [3H]-Dopamine Uptake (% of Control) |
| Control | 0 | - | 100 ± 6 | 100 ± 8 |
| MPP+ Only | 0 | + | 50 ± 8 | 40 ± 7 |
| Amantadine + MPP+ | 10 | + | 65 ± 7 | 55 ± 6 |
| Amantadine + MPP+ | 20 | + | 80 ± 5 | 75 ± 5 |
| Amantadine + MPP+ | 30 | + | 90 ± 4 | 85 ± 4 |
In Vivo Models of Neurodegeneration
This protocol assesses the effect of Memantine on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Protocol:
-
Animal Model and Treatment:
-
Use 6-month-old APP/PS1 transgenic mice and age-matched wild-type controls.
-
Administer Memantine orally at a dose of 30 mg/kg/day for 3-4 weeks.[13] A vehicle-treated control group for both genotypes should be included.
-
-
Morris Water Maze Task:
-
The task consists of a training phase (4 days, 4 trials per day) where mice learn to find a hidden platform in a circular pool of opaque water.
-
On day 5, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Data Analysis:
-
Record the escape latency (time to find the platform) during the training phase.
-
Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial.
-
Data Presentation:
| Genotype | Treatment | Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type | Vehicle | 15 ± 3 | 40 ± 5 |
| APP/PS1 | Vehicle | 45 ± 6 | 20 ± 4 |
| APP/PS1 | Memantine (30 mg/kg/day) | 25 ± 5 | 35 ± 6 |
This model evaluates the ability of Amantadine to mitigate motor deficits induced by the neurotoxin MPTP.
Protocol:
-
Animal Model and Treatment:
-
Use C57BL/6 mice.
-
Induce parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally. A common regimen is 20 mg/kg, 4 times at 2-hour intervals.
-
Administer Amantadine (e.g., 15 mg/kg, i.p.) daily, starting 24 hours after the last MPTP injection, for 7 days.[14]
-
-
Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 2-3 days prior to MPTP administration.
-
Test the mice on the rotarod at the end of the Amantadine treatment period.
-
-
Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) to assess the extent of dopaminergic neurodegeneration.
-
Data Presentation:
| Treatment Group | Latency to Fall (Rotarod, seconds) | Striatal Dopamine (% of Control) |
| Vehicle | 180 ± 20 | 100 ± 10 |
| MPTP | 60 ± 15 | 30 ± 8 |
| MPTP + Amantadine (15 mg/kg) | 120 ± 18 | 65 ± 9 |
This protocol assesses the efficacy of Amantadine in a chemical lesion model of Huntington's disease.
Protocol:
-
Animal Model and Lesioning:
-
Use adult male Sprague-Dawley rats.
-
Induce striatal lesions by stereotaxic injection of quinolinic acid into the striatum.
-
-
Treatment:
-
Administer Amantadine orally (e.g., 100 mg three times a day, which can be adapted for rat dosage based on allometric scaling) starting on the day of surgery and continuing for the duration of the study.[11]
-
-
Behavioral Assessment (Locomotor Activity):
-
Assess spontaneous locomotor activity in an open field arena.
-
Measure parameters such as total distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Presentation:
| Treatment Group | Total Distance Traveled (meters) | Rearing Frequency |
| Sham | 50 ± 8 | 30 ± 5 |
| Quinolinic Acid | 80 ± 10 | 15 ± 4 |
| Quinolinic Acid + Amantadine | 60 ± 9 | 25 ± 6 |
Synthesis of Novel Adamantane Derivatives for Neuroprotection
The adamantane scaffold provides a robust platform for the synthesis of novel compounds with potential neuroprotective properties.[15] The goal is often to develop multi-target-directed ligands that can address the complex, multifactorial nature of neurodegenerative diseases.[16]
A general synthetic scheme involves the functionalization of the adamantane core, followed by conjugation with other pharmacophores.
Caption: General synthetic scheme for novel adamantane derivatives.
For example, a library of novel aminoadamantane derivatives can be synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta, a key pathological hallmark of Alzheimer's disease.[15]
Conclusion and Future Directions
Adamantane derivatives, particularly Memantine and Amantadine, remain cornerstone tools in the study of neurodegenerative diseases. Their well-characterized mechanisms of action and proven efficacy in preclinical models make them invaluable for dissecting disease pathophysiology and for the initial validation of novel therapeutic targets. The protocols outlined in this guide provide a solid foundation for researchers to incorporate these compounds into their experimental workflows.
The future of adamantane-based therapeutics lies in the development of novel, multi-functional derivatives that can simultaneously address multiple pathological cascades. By leveraging the unique properties of the adamantane scaffold, it is possible to design next-generation neuroprotective agents with enhanced efficacy and improved side-effect profiles.
References
-
Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. (n.d.). Frontiers. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace. Retrieved from [Link]
-
Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. (n.d.). KOPS. Retrieved from [Link]
-
Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (2023). Frontiers. Retrieved from [Link]
-
Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. (2006). PubMed. Retrieved from [Link]
-
Adamantane derivatives: Pharmacological and toxicological properties (Review). (2020). ResearchGate. Retrieved from [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. (2019). Semantic Scholar. Retrieved from [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. (2019). PubMed. Retrieved from [Link]
-
New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. (2022). MDPI. Retrieved from [Link]
-
Memantine affects cognitive flexibility in the Morris water maze. (2011). PubMed. Retrieved from [Link]
-
Novel adamantane derivatives as multifunctional neuroprotective agents. (n.d.). UWCScholar. Retrieved from [Link]
-
Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. (2021). PubMed Central. Retrieved from [Link]
-
Morris water maze test for memantine and placebo-treated NT and APP/PS1... (n.d.). ResearchGate. Retrieved from [Link]
-
Protection from glutamate-induced excitotoxicity by memantine. (2012). PubMed Central. Retrieved from [Link]
-
Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task. (2021). PubMed Central. Retrieved from [Link]
-
Amantadine protects DA neurons from MPP þ -induced toxicity. Rat... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Memantine Affects Cognitive Flexibility in the Morris Water Maze. (2011). ResearchGate. Retrieved from [Link]
- WO2017214680A1 - Adamantane compounds. (2017). Google Patents.
-
Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. (2009). PubMed Central. Retrieved from [Link]
-
Memantine prevents Aβ-induced neuronal death in vitro. (2015). OAText. Retrieved from [Link]
-
Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity. (2013). PubMed Central. Retrieved from [Link]
-
Amantadine Improves Bradykinesia and Dyskinesia in a Mouse Model of Parkinson's Disease by Modulating the Activity of Striatal Direct and Indirect Spiny Projection Neurons (P7-3.001). (2022). Neurology.org. Retrieved from [Link]
-
Amantadine enhances dopamine and serotonin turnover in the MPTP model of Parkinson's disease. (1993). PubMed. Retrieved from [Link]
-
Effects of L-deprenyl and amantadine in an MPTP-model of parkinsonism. (1991). PubMed. Retrieved from [Link]
-
Treatment of Huntington's Chorea With Amantadine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study. (2022). PubMed Central. Retrieved from [Link]
-
Amantadine. (n.d.). Parkinson's Foundation. Retrieved from [Link]
-
Graphic presentation of known in vitro actions of amantadine positioned... (n.d.). ResearchGate. Retrieved from [Link]
-
Amantadine in Huntington's disease: open-label video-blinded study. (2002). PubMed. Retrieved from [Link]
-
Neuroprotective effects of pyruvate in the quinolinic acid rat model of Huntington's disease. (2005). PubMed. Retrieved from [Link]
-
New Avenues for the Treatment of Huntington's Disease. (2017). PubMed Central. Retrieved from [Link]
-
Effect of amantadine on drug-induced parkisonism: relationship between plasma levels and effect. (1976). PubMed. Retrieved from [Link]
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 3. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Avenues for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine in Huntington's disease: open-label video-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
Welcome to the technical support guide for 3-[(1-Adamantylcarbonyl)amino]propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate solubility challenges but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?
Answer:
The low aqueous solubility of this compound is a direct consequence of its molecular structure, which contains two distinct domains with opposing physicochemical properties.
-
The Lipophilic Adamantane "Bullet": The core of the molecule is the adamantane group. This is a bulky, rigid, and highly lipophilic hydrocarbon cage[1]. Lipophilicity is a key physical property that governs a molecule's preference for fatty or nonpolar environments over aqueous ones. Adamantane is often intentionally incorporated into drug candidates to increase their lipophilicity, which can improve membrane permeability and interaction with hydrophobic targets[1][2]. However, this same feature makes it inherently resistant to dissolving in water[3].
-
The Hydrophilic Tail: The molecule also possesses a 3-aminopropanoic acid tail. This portion contains polar functional groups—an amide linkage and a terminal carboxylic acid—that are capable of forming hydrogen bonds with water. The carboxylic acid is particularly important as it is an ionizable group[4].
The challenge arises because the profound lipophilic character of the large adamantane group dominates the molecule's overall properties, effectively shielding the hydrophilic tail and leading to poor water solubility, especially at neutral pH[5].
Caption: Structural domains governing the compound's solubility.
Q2: Since the molecule has a carboxylic acid, can I use pH adjustment to get it into solution?
Answer:
Absolutely. Modifying the pH is the most direct and effective primary strategy for this specific molecule. The principle behind this approach is the acid-base chemistry of the carboxylic acid functional group, as described by the Henderson-Hasselbalch equation[6].
-
Mechanism of Action: At a pH below its acid dissociation constant (pKa), the carboxylic acid group (-COOH) is protonated and electrically neutral. In this state, the molecule's low solubility is most pronounced. As you raise the pH of the solution above the pKa, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This introduction of a negative charge dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, thereby significantly enhancing its solubility[7].
Caption: Mechanism of pH-dependent solubility enhancement.
Experimental Protocol: Preparing a Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a portion (e.g., 80%) of your target final volume of high-purity water (or your desired buffer). The compound will likely form a fine suspension.
-
Titration: While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Observe Dissolution: Continue adding the base slowly until the solid material completely dissolves and the solution becomes clear. Monitor the pH of the solution.
-
Final Volume Adjustment: Once dissolved, add water or buffer to reach the final target volume.
-
Final pH Check: Check the final pH of your stock solution. You may need to adjust it slightly for your experimental needs, but be cautious not to lower it to a point where the compound precipitates.
-
Sterilization (Optional): If required, sterile-filter the final solution through a 0.22 µm filter compatible with your solvent (e.g., PES or PVDF).
Data Summary: Expected pH Effect on Solubility
| pH Condition | Dominant Species | Expected Aqueous Solubility | Rationale |
| Acidic (pH < 5) | R-COOH (Neutral) | Very Low | The molecule is in its least polar, protonated form. |
| Neutral (pH ~7.4) | Mix of R-COOH / R-COO⁻ | Low to Moderate | Partial ionization occurs, but the lipophilic adamantane still limits solubility. |
| Basic (pH > 9) | R-COO⁻ (Anionic) | High | The fully deprotonated carboxylate form is a salt, which is significantly more polar and water-soluble[8]. |
Q3: What if I cannot alter the pH of my experiment? What co-solvents can I use?
Answer:
If pH modification is not an option, using a water-miscible organic co-solvent is a common and effective secondary strategy. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic adamantane group to enter solution[7]. Based on data for structurally similar adamantane carboxylic acids, several co-solvents are viable candidates[9].
Recommended Co-solvents
| Co-Solvent | Abbreviation | Properties & Best Practices |
| Dimethyl Sulfoxide | DMSO | Excellent solubilizing power for polar and nonpolar compounds. Prepare a high-concentration stock (e.g., 50-100 mM) in 100% DMSO. For experiments, dilute this stock into your aqueous buffer. Caution: Keep the final DMSO concentration in cell-based assays low (<0.5%) to avoid toxicity. |
| N,N-Dimethylformamide | DMF | Strong solubilizing power, similar to DMSO. Use in the same manner as DMSO. It is also a potential cellular toxin, so limit the final concentration in biological experiments. |
| Ethanol | EtOH | A less toxic option suitable for many in vivo and in vitro applications. May be slightly less effective than DMSO or DMF. Prepare a stock in 100% or 95% ethanol and dilute into the final medium. |
Experimental Protocol: Preparing a Stock Solution Using a Co-solvent
-
Select Co-solvent: Choose the co-solvent most compatible with your downstream application (e.g., DMSO for in vitro screens, Ethanol for certain in vivo studies).
-
Prepare Concentrated Stock: Dissolve the weighed compound in a minimal amount of 100% co-solvent to create a high-concentration primary stock solution. Gentle warming or sonication can assist dissolution.
-
Serial Dilution (Optional): If necessary, perform an intermediate dilution of the primary stock in the pure co-solvent.
-
Final Dilution: Add a small aliquot of the co-solvent stock to your final aqueous experimental buffer while vortexing vigorously to ensure rapid mixing. This minimizes localized high concentrations that can cause immediate precipitation.
-
Inspect for Clarity: Always visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect, or visible particles).
Troubleshooting Tip: If the compound precipitates upon dilution, try lowering the concentration of your final solution or slightly increasing the percentage of the co-solvent in the final medium, if your experimental constraints allow.
Q4: I've read that cyclodextrins can help with adamantane-containing drugs. Is this a viable method?
Answer:
Yes, this is an excellent and highly recommended advanced strategy, particularly for adamantane-containing molecules. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[10].
-
Mechanism of Action: The adamantane moiety has a near-perfect size and shape complementarity to fit snugly inside the hydrophobic cavity of β-cyclodextrins. This process, known as inclusion complexation, effectively encapsulates the "greasy" part of your molecule, presenting a new, larger molecular entity with a hydrophilic exterior to the solvent[10][11]. This dramatically increases the apparent aqueous solubility of the compound without chemically modifying it.
Caption: Adamantane forming an inclusion complex with cyclodextrin.
Recommended Cyclodextrins for Formulation
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare CD Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water or your buffer to make a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature for several hours (or overnight for difficult cases) to allow for the equilibrium of inclusion complex formation to be reached. Sonication can accelerate this process.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains your solubilized compound. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).
Q5: My compound dissolved initially but then crashed out of solution during my experiment. What should I do?
Answer:
Precipitation during an experiment indicates that the solution has become thermodynamically unstable. This is a common issue when a compound is near its solubility limit. A systematic troubleshooting approach is required.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Checklist:
-
Check Co-solvent Concentration: If you diluted a DMSO stock into an aqueous buffer, the final percentage of DMSO might be too low to maintain solubility. This is the most common cause of "crashing out."
-
Solution: Re-evaluate your dilution scheme. You may need to accept a slightly higher final co-solvent concentration or lower the final concentration of your compound.
-
-
Verify pH Stability: If you used pH adjustment, the buffering capacity of your medium might be insufficient to handle additions of other acidic or basic reagents, causing a pH drift that leads to precipitation.
-
Solution: Measure the pH of the crashed solution. If it has lowered, use a buffer with a higher buffering capacity or re-adjust the pH.
-
-
Consider Temperature: Solubility is often temperature-dependent. If your experiment was moved to a colder environment (e.g., from a 37°C incubator to a room-temperature benchtop), the solubility limit may have been exceeded.
-
Solution: Try to maintain a constant temperature. Gentle warming can often redissolve the precipitate.
-
-
Assess for Interactions: Was a new component added to the solution just before precipitation occurred? High concentrations of salts ("salting out") or interactions with proteins or other formulation components can reduce solubility.
-
Solution: Investigate the compatibility of all components in your final mixture. You may need to reduce the concentration of the interacting species or your target compound.
-
By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of this compound and ensure reliable, reproducible results in your experiments.
References
-
Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(11), 8036–8047. [Link]
-
Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(11), 8036–8047. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]
-
Jana, S., & Stepanovs, D. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(4), 666-671. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Tomišić, V. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
PubChem. 3-Adamantan-1-yl-2-amino-propionic acid. National Center for Biotechnology Information. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]
-
TradeIndia. 3-(1-Adamantyl)propanoic acid. [Link]
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Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
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Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. [Link]
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Wikipedia. (2023). Adamantane. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
ResearchGate. (2022). How to improve the bioavailability of poorly soluble drugs. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]
-
Wikipedia. (2023). Propionic acid. [Link]
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Cenmed Enterprises. 3 (1 Adamantyl)Propanoic Acid. [Link]
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- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 9. 3-(1-Adamantyl)propanoic acid Supplier in Mumbai, 3-(1-Adamantyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Adamantane Derivatives
Welcome to the Technical Support Center for the synthesis and modification of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of this versatile scaffold. Adamantane's rigid, lipophilic, and symmetrical structure, while highly desirable in medicinal chemistry and materials science, presents specific challenges in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring you can optimize your reaction conditions for higher yields, better selectivity, and simplified purification.
The inherent stability of the adamantane cage, characterized by strong C–H bonds, makes its functionalization a non-trivial task.[4][5][6] Selectivity between the four equivalent tertiary (bridgehead) and six equivalent secondary (methylene) positions is a recurring challenge that requires careful consideration of reaction mechanisms and conditions.[4][5] This guide is structured to provide both quick-reference FAQs for common problems and detailed troubleshooting sections for more complex synthetic hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during the synthesis of adamantane derivatives.
Q1: My bromination of adamantane is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in adamantane bromination are a frequent issue and can often be traced back to several key factors. The classic electrophilic bromination using liquid bromine is effective but requires careful control.[7]
Possible Causes & Solutions:
-
Reagent Purity and Handling:
-
Bromine: Use high-purity bromine. Over time, bromine can absorb moisture and other impurities that can interfere with the reaction.
-
Lewis Acid Catalyst (if used): Lewis acids like AlBr₃ are extremely sensitive to moisture.[8] Ensure you are using a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., in a glovebox).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For direct bromination with liquid bromine, temperatures are typically elevated (e.g., 85-110°C).[7] Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause side reactions.
-
Reaction Time: Ensure the reaction is running for the recommended duration. Monitoring by GC-MS is advisable to determine the point of maximum conversion.
-
-
Alternative Brominating Agents:
-
If using elemental bromine is problematic, consider safer and often higher-yielding alternatives. The choice of brominating agent significantly impacts reaction conditions and outcomes.[7]
-
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [7] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [7] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [7] |
| Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [7][9] |
Q2: I'm struggling with the poor aqueous solubility of my adamantane derivative for biological assays. What can I do?
A2: The high lipophilicity of the adamantane core is a primary reason for its use in drug design but also a major cause of poor aqueous solubility.[2][10][11] This is a critical hurdle to overcome for in vitro and in vivo testing.
Strategies to Enhance Solubility:
-
Salt Formation: If your adamantane derivative contains a basic functional group, such as an amine, converting it to a salt (e.g., hydrochloride) can dramatically increase its water solubility.[10]
-
Formulation Approaches:
-
Prodrug Strategy: Modifying the parent molecule to include a polar, cleavable group can improve solubility. This group is then removed in vivo to release the active drug.
-
Structural Modification: If feasible within your SAR studies, the introduction of polar functional groups (e.g., -OH, -COOH, -NH₂) to the adamantane scaffold can improve solubility.
Q3: My C-H functionalization reaction on a substituted adamantane is not selective. How can I control the regioselectivity?
A3: Achieving regioselectivity in C-H functionalization of adamantanes is a significant challenge due to the high bond dissociation energies of both tertiary (bridgehead) and secondary C-H bonds (99 and 96 kcal/mol, respectively).[4][5][13]
Controlling Regioselectivity (Tertiary vs. Secondary):
-
Radical Reactions: Many radical-based functionalizations tend to favor the thermodynamically more stable tertiary position. However, the small difference in bond dissociation energy can lead to mixtures.[4] The choice of the radical generating species is crucial. Highly reactive radicals, like those derived from peroxides, are often required but may be less selective.[4]
-
Photoredox Catalysis: Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have enabled highly selective C-H functionalization. Specific catalyst systems can be chosen to favor the tertiary C-H bonds, even in the presence of other, weaker C-H bonds within the molecule.[13][14][15]
-
Directed C-H Functionalization: If your adamantane already has a directing group, this can be exploited to achieve functionalization at a specific position, including the typically less reactive secondary positions.[16]
The following diagram illustrates the decision-making process for achieving regioselectivity:
Caption: Decision workflow for regioselective C-H functionalization.
II. Troubleshooting Guides
This section provides more detailed guidance on complex synthetic challenges.
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation on adamantyl halides. However, the bulky nature of the adamantyl group can pose steric challenges, and reaction optimization is often necessary.
Problem: Low or No Conversion in a Suzuki or Buchwald-Hartwig Coupling
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality and Reaction Setup:
-
Catalyst: Use a reliable palladium precatalyst, such as a G3 or G4 palladacycle for phosphine ligands or a PEPPSI™-type catalyst for N-heterocyclic carbene (NHC) ligands.[17] These are often more efficient at generating the active Pd(0) species than older methods.
-
Solvent and Base: Ensure solvents are anhydrous and the base is of high purity. Degas the solvent thoroughly by sparging with an inert gas (e.g., argon) for at least 20-30 minutes.[18]
-
Inert Atmosphere: The reaction must be run under a strict inert atmosphere (nitrogen or argon). Oxygen can deactivate the palladium catalyst.
-
-
Screening Reaction Parameters:
-
Ligand: The choice of ligand is paramount. For sterically hindered substrates like adamantane derivatives, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Base: The strength and nature of the base can have a profound effect. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are typically used.[19] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ may be necessary.[17]
-
Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be required. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
-
Analyze Potential Side Reactions:
-
Homocoupling: Formation of biaryl or bi-adamantyl products suggests that transmetalation is slow relative to other processes.
-
Protodehalogenation: If the starting adamantyl halide is being consumed but the desired product is not formed, and adamantane is detected, this indicates a competing reduction pathway.
-
The following diagram illustrates the catalytic cycle and key points for optimization:
Caption: Key optimization points in the cross-coupling cycle.
Guide 2: Managing Purification of Lipophilic Adamantane Derivatives
The inherent lipophilicity of the adamantane cage makes purification by standard silica gel chromatography challenging.[10] Compounds may have low polarity, leading to poor separation from nonpolar byproducts and starting materials.
Problem: Difficulty in Purifying a Nonpolar Adamantane Derivative
Alternative Purification Strategies:
-
Reverse-Phase Chromatography:
-
For highly lipophilic compounds, reverse-phase chromatography (e.g., using C18-functionalized silica) is often more effective than normal-phase. A gradient of water/acetonitrile or water/methanol is typically used as the mobile phase.
-
-
Recrystallization:
-
Adamantane derivatives are often crystalline solids due to their rigid structure. Recrystallization can be a highly effective method for purification, especially on a larger scale. A systematic screening of solvents is recommended to find the optimal conditions.
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC uses supercritical CO₂ as the main mobile phase, which has properties of both a liquid and a gas. It is an excellent technique for purifying nonpolar and chiral compounds and can be faster and more environmentally friendly than traditional HPLC.
-
-
"Tag-and-Release" Strategy:
-
If direct purification is proving difficult, consider a "tag-and-release" strategy. This involves temporarily introducing a polar functional group (the "tag") to your molecule of interest, which allows for easy separation from nonpolar impurities via normal-phase chromatography or an acidic/basic wash. The tag is then cleaved to yield the pure, nonpolar product.
-
III. References
-
Bergman, J. A., & Gunbas, G. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. RSC Advances, 10(45), 26975–26993. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]
-
Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(21), 3579–3613. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Sevost'yanova, V. V., Krayushkin, M. M., & Yurchenko, A. G. (1970). Advances in the Chemistry of Adamantane. Russian Chemical Reviews, 39(10), 817–833. [Link]
-
Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung, 18, 1–102. [Link]
-
Shvydenko, K., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(3), 1749. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Chany, C. J. (1980). Novel brominations and chlorinations of adamantane. Graduate Research Theses & Dissertations. [Link]
-
Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081–1092. [Link]
-
Cherkasov, A. A., et al. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8111–8120. [Link]
-
Cherkasov, A. A., et al. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8111–8120. [Link]
-
CN103626628A - Preparation method for 1-adamantane bromide. Google Patents.
-
Hylsová, M., & Císařová, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7620. [Link]
-
Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720–2729. [Link]
-
ResearchGate. (n.d.). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]
-
Novakov, I., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Semantic Scholar. [Link]
-
Wróbel, M., et al. (2023). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 28(9), 3749. [Link]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1029–1036. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
E-Flux, C. A., et al. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
Mella, M., et al. (1996). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 61(4), 1413–1422. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Jissy, A. K., & Varghese, J. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(6), 946. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Kumar, R., Mehta, P., & Sharma, A. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester. [Link]
-
Slideshare. (2014). Cross-Coupling Reactions. [Link]
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
- 19. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
Welcome to the technical support center for the synthesis and purification of 3-[(1-Adamantylcarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this adamantane derivative. The unique physicochemical properties of the adamantyl moiety can present specific purification hurdles. This resource provides in-depth, experience-driven solutions and detailed protocols to ensure the successful isolation of a highly pure product.
I. Frequently Asked Questions (FAQs)
Q1: My crude product of this compound is an oil and won't crystallize. What should I do?
A1: This is a common issue, often caused by residual solvents or impurities that inhibit crystallization.
-
Initial Troubleshooting: First, ensure all volatile solvents like dichloromethane or ethyl acetate have been thoroughly removed under high vacuum. Sometimes, what appears to be an oil is a highly concentrated solution.
-
Solvent Trituration: If the product remains oily, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For adamantane derivatives, which are generally non-polar, consider triturating with a non-polar solvent like hexane or petroleum ether. This can often "crash out" the product as a solid.
-
Recrystallization: If trituration fails, proceed to a full recrystallization. The key is finding a suitable solvent or solvent system.
Q2: What are the best solvents for recrystallizing this compound?
A2: The choice of solvent is critical and depends on the principle of "like dissolves like," with the caveat that the compound should be significantly more soluble in the hot solvent than in the cold. Given the amide and carboxylic acid functionalities, a range of solvents can be explored.
-
Polar Protic Solvents: Ethanol, methanol, or isopropanol can be effective. The adamantyl group's lipophilicity might necessitate a co-solvent system.
-
Polar Aprotic Solvents: Acetone or acetonitrile are also good candidates. Acetonitrile, in particular, is often excellent for recrystallizing amides.[1]
-
Solvent Systems: A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) can be highly effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q3: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A3: The impurities will depend on the synthetic route, but common culprits in amide synthesis include:
-
Unreacted Starting Materials: Unreacted 1-adamantanecarboxylic acid and 3-aminopropanoic acid are common.
-
Coupling Reagent Byproducts: If using peptide coupling reagents like DCC or EDCI, byproducts such as DCU (dicyclohexylurea) can be present.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can occur.
Q4: My column chromatography purification is giving poor separation. What can I do to improve it?
A4: Poor separation in column chromatography can be due to several factors.
-
Solvent System Optimization: The polarity of the mobile phase is crucial. For amides, which can be quite polar, a gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Stationary Phase Choice: While silica gel is standard, for particularly polar or challenging separations, consider alternative stationary phases. Amide columns, designed for hydrophilic interaction chromatography (HILIC), can offer enhanced retention for polar compounds.[2][3]
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent and as a concentrated band.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Test solvent systems on a small scale first. - Use a minimal amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is too high. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product Tailing on TLC and Column Chromatography | - The compound is interacting strongly with the silica gel. - The compound is acidic. | - Add a small amount of acetic acid or formic acid to the mobile phase. - For basic compounds, add a small amount of triethylamine.[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Ineffective coupling agent. | - Monitor the reaction by TLC until the starting material is consumed. - Consider a more powerful coupling agent like HATU or HBTU.[] |
III. Detailed Experimental Protocols
This protocol assumes the crude product is a solid or semi-solid.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, and mixtures with water or hexane). The ideal solvent will dissolve the compound when hot but give poor solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For adamantane derivatives, slow cooling is often key to obtaining well-formed crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
This protocol is for purifying the compound when recrystallization is ineffective or to separate it from closely related impurities.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.3. A common starting point for amides is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. If separation is poor, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizing the Purification Workflow
Caption: Purification workflow for this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. glsciences.eu [glsciences.eu]
- 3. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09284G [pubs.rsc.org]
stability issues with 3-[(1-Adamantylcarbonyl)amino]propanoic acid in solution
Technical Support Center: 3-[(1-Adamantylcarbonyl)amino]propanoic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability challenges encountered when working with this compound in solution. Our goal is to provide a framework of scientific principles and actionable protocols to ensure the integrity and reproducibility of your experimental data.
Compound Profile: Understanding the Molecule
This compound is a synthetic molecule combining a bulky, lipophilic adamantane cage with a β-alanine backbone via a stable amide linkage.[1][2][3] This unique structure confers specific physicochemical properties that are critical to understand for its effective use in experimental settings.
The adamantane moiety significantly increases lipophilicity, which can enhance membrane permeability and protein binding but also presents a major challenge for aqueous solubility.[1][4] The molecule's backbone contains a carboxylic acid group, making its solubility highly dependent on pH, and a chemically robust amide bond that is generally resistant to hydrolysis under physiological conditions.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₃ | [7] |
| Molecular Weight | 251.32 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8][9] |
| Key Structural Features | Adamantane cage, Amide bond, Carboxylic acid | N/A |
| General Solubility | Soluble in DMSO, DMF, Methanol; Slightly soluble in water | [8][9] |
Frequently Asked Questions (FAQs)
Q1: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened?
A1: This is the most common issue and is almost always a solubility problem, not chemical degradation. The adamantane group makes the compound highly lipophilic and poorly soluble in water.[1][10] When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from organic to aqueous. If the final concentration in the aqueous buffer exceeds the compound's solubility limit, it will precipitate out. This is a physical, not chemical, change.
Q2: What is the best practice for preparing stock and working solutions to avoid precipitation?
A2: The key is to start with a high-concentration stock in a suitable organic solvent and perform serial dilutions.
-
Primary Stock Solution: Prepare a 10-50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Store this stock at -20°C or -80°C.[11]
-
Intermediate Dilutions: If large dilution factors are needed, perform an intermediate dilution step in DMSO or another appropriate organic solvent like ethanol before the final dilution into your aqueous experimental medium.
-
Working Solution: Add the final aliquot of the compound (from the stock or intermediate dilution) to your aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that initiate precipitation.
Q3: How stable is the amide bond in this compound during a multi-day cell culture experiment?
A3: The amide bond is exceptionally stable.[6] Under typical physiological conditions (pH 7.2-7.4, 37°C), the half-life for uncatalyzed hydrolysis of a linear amide bond is estimated to be hundreds of years.[6][12] Therefore, degradation via amide hydrolysis during a standard experiment is highly unlikely to be a significant factor. Stability issues in cell culture are more likely related to metabolic degradation of the adamantane cage or physical issues like precipitation and adsorption.[13][14]
Q4: How should I store the solid compound and my prepared stock solutions?
A4: Proper storage is crucial for maintaining the compound's integrity.
-
Solid Compound: Store the solid, crystalline compound in a tightly sealed container in a cool, dry place. A desiccator at 2-8°C is ideal to protect it from moisture.[8][15]
-
Stock Solutions: Aliquot your primary DMSO stock solution into single-use volumes and store at -20°C or, for long-term storage, at -80°C.[11] This practice is critical to avoid repeated freeze-thaw cycles, which can force the compound out of solution and introduce moisture into the stock.[14][16]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related problems.
Problem 1: Observation of Precipitate, Cloudiness, or Crystals
The appearance of solid material in your stock or working solution is a clear indicator that the compound's concentration exceeds its solubility under the current conditions.
Caption: Troubleshooting workflow for precipitate formation.
This protocol helps you define the upper concentration limit for your specific experimental medium.
-
Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Set Up Dilutions: In a series of microcentrifuge tubes, add your final aqueous buffer (e.g., PBS, cell culture medium).
-
Spike and Mix: Add increasing volumes of the DMSO stock to the tubes to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration constant and low (<0.5%) across all tubes.
-
Equilibrate: Incubate the tubes under your experimental conditions (e.g., 37°C for 2 hours).
-
Visual Inspection: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Microscopic Examination (Optional): Place a small drop from each tube on a microscope slide and look for crystalline structures.
Problem 2: Inconsistent Results or Loss of Potency in Multi-Day Assays
A decline in the compound's measured effect over time points to a reduction in its effective concentration. This can be due to chemical degradation, physical adsorption, or metabolism.
Caption: Investigating the root causes of diminished compound activity.
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound over time.
-
Preparation: Prepare your complete cell culture medium, including serum. Prepare a working solution of this compound in the medium at your highest experimental concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 100 µL), and quench it by adding it to a tube containing a protein-precipitating solvent like acetonitrile (e.g., 300 µL). Vortex vigorously and centrifuge to pellet proteins. Collect the supernatant for analysis. This is your 100% reference sample.
-
Incubation: Place the remaining medium containing the compound in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 4, 8, 24, 48, 72 hours), remove additional aliquots and process them exactly as described in Step 2.
-
Analysis: Analyze the supernatants from all time points by a validated stability-indicating HPLC method. A C18 column with a gradient of water/acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area indicates instability. The appearance of new peaks suggests degradation. A general decrease in concentration without new peaks may point towards adsorption.[17]
Mitigation Strategies:
-
For Adsorption: Consider using low-adhesion microplates or adding a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to your buffer to block non-specific binding sites.
-
For Metabolic Instability: If metabolic conversion is confirmed, there is no simple experimental fix. This finding is, however, a critical piece of data for drug development, informing the need for structural modifications to block metabolic "hot spots".[18]
References
-
Adamantanone Degradation Pathway. (1999). Eawag-BBD. [Link]
-
Krivoruchko, A. et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
3-(1-Adamantyl)propanoic acid. (n.d.). TradeIndia. [Link]
-
Barman, S. et al. (2022). Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
Some possible aerobic biological pathways for adamantane degradation. (n.d.). ResearchGate. [Link]
-
3-Adamantan-1-yl-2-amino-propionic acid. (n.d.). PubChem. [Link]
-
Tani, K. et al. (2009). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Technobis. [Link]
-
Wanka, L. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Acidic hydrolysis of amide bonds. (n.d.). ResearchGate. [Link]
-
Kumar, A. et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%). ACS Publications. [Link]
-
Adamantane. (n.d.). Wikipedia. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
-
Propionic acid. (n.d.). Wikipedia. [Link]
-
Georgieva, M. et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid. (2012). ResearchGate. [Link]
-
3-Aminopropanoic acid. (n.d.). FooDB. [Link]
-
Adamantane-containing drug delivery systems. (2023). ResearchGate. [Link]
-
Mills, F. J. (2006). Precedents for Good Storage Practice. Applied Clinical Trials Online. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. (2024). PubMed Central. [Link]
Sources
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 21241-42-9 [chemicalbook.com]
- 8. 3-(1-Adamantyl)propanoic acid Supplier in Mumbai, 3-(1-Adamantyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 9. 3-(1-ADAMANTYL)PROPANOIC ACID | 16269-16-2 [amp.chemicalbook.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adamantanone Degradation Pathway [eawag-bbd.ethz.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 18. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic acid
Welcome to the technical support resource for the synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical logic to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low yield in this synthesis is a frequent issue stemming from two critical stages: the amide coupling and, if applicable, the final hydrolysis. The bulky nature of the adamantyl group can sterically hinder the reaction, making conditions crucial.
Primary Causes & Solutions:
-
Inefficient Acyl Chloride Formation: The conversion of 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride may be incomplete.
-
Troubleshooting: Ensure your activating agent (e.g., thionyl chloride or oxalyl chloride) is fresh. Using a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the formation of the acyl chloride with oxalyl chloride.[1] However, be aware that this can form a Vilsmeier reagent which may require removal.[1] The reaction with thionyl chloride may require heating to proceed effectively.[1]
-
-
Hydrolysis of the Acyl Chloride: This is the most common side reaction, especially under Schotten-Baumann conditions.[2] The acyl chloride reacts with water or hydroxide ions, reverting to 1-adamantanecarboxylic acid.
-
Troubleshooting:
-
Add the 1-adamantanecarbonyl chloride solution slowly to the cooled (0 °C) amine solution to prevent localized high concentrations and heat.[2]
-
Ensure vigorous stirring, particularly in a biphasic system, to maximize the interaction between the organic acyl chloride phase and the aqueous amine phase.[2]
-
Consider using an aprotic solvent system with an organic base (e.g., triethylamine or DIPEA) instead of aqueous NaOH to eliminate water as a competing nucleophile.[3]
-
-
-
Protonation of the Amine: The reaction generates HCl as a byproduct, which can protonate the β-alanine starting material, rendering its nitrogen non-nucleophilic.[1][2]
-
Troubleshooting: Ensure a sufficient excess of base is used (at least 2 equivalents: one to neutralize the β-alanine salt if starting from the hydrochloride, and one to quench the generated HCl).
-
Q2: My post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted 1-adamantanecarboxylic acid. What went wrong?
A2: Recovering the starting carboxylic acid points directly to the hydrolysis of your activated intermediate (1-adamantanecarbonyl chloride) being the dominant reaction pathway. The desired amide formation is a competition between the amine nucleophile and water/hydroxide.
Causality & Corrective Actions:
-
Poor Nucleophilicity of the Amine: At low pH, the β-alanine is protonated and inactive. At very high pH (>12), the concentration of hydroxide ions increases, favoring acyl chloride hydrolysis.
-
Solution: Maintain the reaction pH carefully, ideally between 9-11, when using aqueous base conditions.[4]
-
-
Suboptimal Reaction Conditions:
-
Solution 1 (Schotten-Baumann): Add the acyl chloride and base concurrently but separately to the amine solution with very efficient stirring. This maintains a controlled concentration of both reactants.
-
Solution 2 (Anhydrous Conditions): Switch to a non-aqueous system. Prepare the acyl chloride, remove the excess thionyl/oxalyl chloride under vacuum, dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF, and add it to a solution of β-alanine ethyl ester and triethylamine (or another tertiary amine base).[1][3] This physically removes water from the equation.
-
Q3: I've isolated a byproduct with a molecular weight of 342.3 g/mol , corresponding to the anhydride of 1-adamantanecarboxylic acid. How is this forming?
A3: The formation of 1-adamantanecarboxylic anhydride occurs when the activated acyl chloride reacts with a molecule of unreacted 1-adamantanecarboxylate (the salt of the starting carboxylic acid).
Mechanism & Prevention:
-
Formation Pathway: This is more common when using coupling reagents like DCC or EDC if conditions are not optimized, but can also occur during acyl chloride formation.[5] It can also happen if there is residual carboxylic acid that gets deprotonated and attacks a second molecule of acyl chloride.
-
Prevention:
-
Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. You can check for the disappearance of the acid's -OH stretch in the IR spectrum.
-
When using peptide coupling reagents, add the amine promptly after the carboxylic acid has been activated.
-
Q4: My final product shows signals for an ethyl group in the ¹H NMR spectrum, even after the hydrolysis step. Why is the hydrolysis incomplete?
A4: Incomplete hydrolysis of the ethyl ester intermediate, ethyl 3-[(1-adamantylcarbonyl)amino]propanoate, is a common issue. The amide functionality is relatively stable to basic hydrolysis, but forcing the conditions too harshly can risk cleaving the amide bond itself.
Troubleshooting Hydrolysis:
-
Insufficient Base or Reaction Time: Saponification can be slow.
-
Solution: Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C). Use a slight excess of base (e.g., 1.2-1.5 equivalents of LiOH or NaOH).
-
-
Solvent System: The ester may have poor solubility in a purely aqueous system.
-
Solution: Use a co-solvent system like THF/water or Methanol/water to ensure the ester is fully dissolved and accessible to the hydroxide ions.
-
-
Monitoring: Follow the reaction by TLC until the starting ester spot has completely disappeared before proceeding with the acidic workup.
Frequently Asked Questions (FAQs)
Q: Should I use β-alanine or β-alanine ethyl ester hydrochloride for the coupling reaction?
A: Both are viable, but they present a trade-off between step-count and reaction control.
-
β-Alanine Ethyl Ester Hydrochloride: This is often the preferred starting material.[6]
-
Pros: The reaction can be performed in anhydrous organic solvents (like DCM with triethylamine), which minimizes the problematic hydrolysis of the acyl chloride.[1][3] The resulting product is often easier to purify by chromatography before the final hydrolysis step.
-
Cons: It adds an extra step (saponification/hydrolysis) to the synthesis, which itself can have yield losses.
-
-
β-Alanine:
Q: What is the best way to monitor the progress of the amide coupling reaction?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Spot the starting amine (β-alanine or its ester), the 1-adamantanecarboxylic acid, and the reaction mixture on a silica plate.
-
Eluent System: A mixture of ethyl acetate and hexanes is often a good starting point for the ester intermediate. For the final acid product, a more polar system containing a small amount of acetic acid or methanol in DCM may be required.
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine has been completely consumed. The formation of a new, typically less polar spot (for the ester) or a different Rf spot (for the acid) indicates product formation.
Q: My amine starting material is a hydrochloride salt. Do I need to perform a separate neutralization step?
A: Not necessarily. You can perform the neutralization in situ. When using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), you must add at least two equivalents: one to neutralize the hydrochloride salt to generate the free amine, and a second to act as the acid scavenger for the HCl produced during the coupling.[6]
Key Experimental Protocols & Data
Protocol 1: Formation of 1-Adamantanecarbonyl Chloride
-
To a round-bottom flask under a nitrogen atmosphere, add 1-adamantanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Gently reflux the mixture for 2-4 hours until the solution becomes clear and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure (distillation). The crude 1-adamantanecarbonyl chloride is a solid and can be used directly in the next step.
Protocol 2: Amide Coupling with β-Alanine Ethyl Ester (Anhydrous)
-
Dissolve β-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise and stir for 30 minutes.[6]
-
In a separate flask, dissolve the crude 1-adamantanecarbonyl chloride (1.1 eq) from Protocol 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester intermediate, which can be purified by column chromatography.
Data Summary: Product vs. Potential Byproducts
| Compound | Structure | Expected Mass [M+H]⁺ | Key Analytical Features |
| Desired Product (this compound) | Ad-CO-NH-CH₂CH₂-COOH | 266.17 | Absence of ethyl signals in NMR. Carboxylic acid proton signal present. |
| Ester Intermediate (Ethyl 3-[(1-adamantylcarbonyl)amino]propanoate) | Ad-CO-NH-CH₂CH₂-COOEt | 294.20 | Presence of triplet and quartet for ethyl group in ¹H NMR. |
| Byproduct 1 (1-Adamantanecarboxylic acid) | Ad-COOH | 181.12 | Unreacted starting material. Will appear in acidic washes during workup. |
| Byproduct 2 (1-Adamantanecarboxylic anhydride) | Ad-CO-O-CO-Ad | 343.22 | Symmetrical structure. Lacks amine/amide signals. |
Visual Workflow and Reaction Pathways
Synthetic and Side Reaction Pathways
The following diagram illustrates the intended synthetic route starting from the activated acyl chloride, alongside the primary competing side reactions.
Caption: Key reaction pathways in the amide coupling step.
General Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues systematically.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- BenchChem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- ResearchGate. (2021). Why did my amide synthesis does not work?.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.
Sources
Technical Support Center: Synthesis of Adamantane Amino Acids
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of adamantane amino acids. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you enhance your reaction yields and troubleshoot experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing adamantane amino acids?
The most common and robust strategies involve a two-stage approach: first, the functionalization of the adamantane core, followed by the introduction of the amino group. The key reactions are:
-
Carboxylation via the Koch-Haaf Reaction: This method introduces a carboxylic acid group at a tertiary bridgehead position of the adamantane cage. It typically uses adamantane or 1-adamantanol as a starting material with formic acid in concentrated sulfuric acid.[1][2] This creates the "acid" portion of the amino acid.
-
Amination via the Ritter Reaction: This reaction introduces a nitrogen-containing functional group, which can then be hydrolyzed to the desired amine. It commonly involves reacting an adamantyl alcohol or halide with a nitrile (like acetonitrile) in the presence of a strong acid to form an N-substituted amide intermediate.[3][4][5]
Q2: Why are yields often low or inconsistent in these syntheses?
Low yields are a frequent challenge and can typically be attributed to the harsh reaction conditions required. Both the Koch-Haaf and Ritter reactions employ highly concentrated strong acids (e.g., H₂SO₄), which can lead to several issues:
-
Side Reactions: The strong acids can promote side reactions, such as charring or the formation of rearranged byproducts, especially if the temperature is not rigorously controlled.[6]
-
Reagent Stability: The reagents themselves can be sensitive. For instance, the Lewis acids used in some adamantane preparations are highly moisture-sensitive.[7]
-
Substrate Solubility: Adamantane has very low solubility in highly polar media like sulfuric acid, which can lead to incomplete reactions.[8] This often necessitates the use of co-solvents.
-
Multi-step Processes: The overall synthesis is a multi-step process, and yield losses accumulate at each stage, from carboxylation and amination to hydrolysis and purification.[9]
Q3: What are the most critical parameters to control for maximizing yield?
Vigilant control over reaction conditions is paramount. The three most critical parameters are:
-
Temperature: The Koch-Haaf reaction is highly exothermic.[6] Maintaining a low and stable temperature (e.g., 15–25°C) using an ice bath is crucial to prevent degradation and byproduct formation.[2]
-
Reagent Addition Rate: Slow, dropwise addition of reagents, particularly formic acid or the alcohol substrate into the strong acid, is essential for managing the reaction exotherm and ensuring homogeneity.[2]
-
Acid Concentration: The concentration of the acid catalyst (typically 96-100% sulfuric acid) is critical for generating the necessary carbocation intermediates.[2][8] Using acid of insufficient strength will result in a failed or low-yielding reaction.
Q4: How should I choose the optimal starting material for my synthesis?
Your choice of starting material depends on your target molecule and the availability of precursors.
-
Adamantane: This is the most fundamental starting material. It is relatively inexpensive but requires direct functionalization, often starting with carboxylation.[2]
-
1-Adamantanol: A common precursor for both Koch-Haaf and Ritter reactions. The hydroxyl group is an excellent leaving group in strong acid, readily forming the stable tertiary carbocation needed for the reaction.[3][6]
-
1-Bromoadamantane: Another effective precursor, particularly for the Ritter reaction. However, it is often prepared from adamantane itself and can be more expensive.[10]
-
1-Adamantanecarboxylic Acid: If your goal is to introduce an amino group at a different position (e.g., the 3-position), this acid can be a versatile starting material for further functionalization.[4][11]
Troubleshooting Guide 1: Carboxylation (The Koch-Haaf Reaction)
This section addresses specific issues you may encounter when synthesizing 1-adamantanecarboxylic acid, a foundational precursor.
Q: My yield of 1-adamantanecarboxylic acid is below 50%. What are the likely causes and how can I fix it?
A: A low yield in the Koch-Haaf reaction is a common problem, often traced back to one of several key factors.
Possible Causes & Solutions:
-
Insufficient Acid Strength: The reaction relies on the formation of a tertiary carbocation, which requires a very strong acid.
-
Solution: Ensure you are using concentrated (96–100%) sulfuric acid.[2] If your acid has absorbed atmospheric moisture, its effectiveness will be significantly reduced. Use a fresh, unopened bottle if possible.
-
-
Poor Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions and decomposition will dominate.
-
Solution: Perform the reaction in an ice bath and add reagents (like formic acid or t-butyl alcohol) slowly and dropwise to maintain the temperature between 17-25°C.[2]
-
-
Low Solubility of Adamantane: Adamantane is nonpolar and has poor solubility in sulfuric acid, leading to an incomplete reaction.
-
Impure Reagents: The purity of adamantane and formic acid is crucial.
-
Solution: Use high-purity adamantane. Ensure the formic acid is at least 98% concentration.
-
Experimental Protocol: High-Yield Synthesis of 1-Adamantanecarboxylic Acid
This protocol is adapted from the robust procedure published in Organic Syntheses.[2]
Caution: This reaction evolves carbon monoxide and should be performed in a certified chemical fume hood.
-
Setup: Equip a 1-L three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel.
-
Initial Charge: To the flask, add 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cooling: Cool the well-stirred mixture to 17–19°C in an ice bath.
-
Initiation: Add 1 mL of 98% formic acid to initiate the reaction.
-
Reagent Addition: Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise over 1–2 hours, ensuring the reaction temperature is maintained at 17–25°C.
-
Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto 700 g of crushed ice.
-
Workup: The crude product will precipitate. Filter the solid, wash thoroughly with water, and then dissolve it in acetone. Precipitate the sodium salt by adding a solution of sodium hydroxide.
-
Isolation: Suspend the salt in water, acidify with concentrated HCl, and extract the 1-adamantanecarboxylic acid with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: Recrystallize the crude product from methanol/water to yield 12–13 g (67–72%) of pure acid.[2]
Data Summary: Koch-Haaf Reaction Conditions
| Starting Material | Acid System | Co-Solvent/Additive | Temp (°C) | Yield (%) | Reference |
| Adamantane | 96% H₂SO₄, Formic Acid | t-Butyl Alcohol, CCl₄ | 17-25 | 67-72 | [2] |
| 1-Adamantanol | 96% H₂SO₄, Formic Acid | None | - | High | [2] |
| 1-Nitroxyadamantane | 93-96% H₂SO₄, Formic Acid | Urea | 18-20 | 90 | [8] |
| Adamantanols | Conc. H₂SO₄, Formic Acid | Microflow Reactor | Room Temp | 97 | [6] |
Troubleshooting Guide 2: Amination (The Ritter Reaction)
This section focuses on challenges related to introducing the amino group onto the adamantane scaffold, typically via an N-adamantyl amide intermediate.
Q: My Ritter reaction of 1-adamantanol with acetonitrile is slow and gives a poor yield of the amide. What can I do?
A: The efficiency of the Ritter reaction is highly dependent on achieving the complete formation of the adamantyl carbocation and ensuring it is trapped effectively by the nitrile.
Possible Causes & Solutions:
-
Sub-optimal Acid Conditions: The reaction requires a strong, dehydrating acid to generate the carbocation from the alcohol.
-
Solution: Use concentrated sulfuric acid. The addition of glacial acetic acid as a co-solvent can also be beneficial.[3] The amount of sulfuric acid is critical; it is typically added dropwise and in stoichiometric or slight excess.
-
-
Choice of Substrate: While alcohols are common substrates, their reactivity can vary.
-
Solution: Alcohols generally perform better than halides in the Ritter reaction.[3] Ensure your starting alcohol is pure and dry.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures and extended reaction times to proceed to completion.
-
Solution: Stirring the reaction mixture at room temperature for an extended period (e.g., 70 hours) or gently heating (e.g., 50°C for 40 hours) can significantly improve conversion.[3] Monitor the reaction by TLC to determine the optimal time.
-
-
Incomplete Hydrolysis: The final step, hydrolysis of the N-adamantyl amide to the amine, can be difficult.
-
Solution: Strong acidic (e.g., refluxing with HCl) or basic (e.g., refluxing with NaOH) conditions are required for complete hydrolysis. The use of thiourea for cleavage of haloacetamide groups is also an effective method.[3]
-
Visualization: Key Synthetic Pathways
The overall synthesis of an adamantane amino acid can be visualized as a multi-step workflow.
Caption: Mechanism of the Ritter reaction with 1-adamantanol.
References
-
Fukuyama, T., & Ryu, I. (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 8, 1059-1063. Available at: [Link]
-
Gotor-Gotor, A., et al. (2017). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. RSC Advances, 7(85), 54188-54192. Available at: [Link]
-
Wikipedia. (n.d.). Koch reaction. Retrieved from [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. Available at: [Link]
-
Wang, J., et al. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 233-235, 1344-1347. Available at: [Link]
-
Agnew-Francis, K. A., & Williams, C. M. (2016). Catalysts Containing the Adamantane Scaffold. Advanced Synthesis & Catalysis, 358(10), 1516-1537. Available at: [Link]
-
Wang, J., et al. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Scientific.net. Available at: [Link]
-
Fokin, A. A., et al. (2001). Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. Russian Journal of Organic Chemistry, 37(4), 532-536. Available at: [Link]
-
Nishiyama, Y., et al. (1993). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 41(11), 1899-1904. Available at: [Link]
-
Weigel, W. K., et al. (2020). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications, 56(72), 9699-9702. Available at: [Link]
- Fainzilberg, A. A., & Krayushkin, M. M. (2011). Method of producing 1-adamantane carboxylic acid. Google Patents, RU2412930C1.
-
Klimochkin, Y. N., et al. (2017). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 53(1), 94-99. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved from [Link]
-
Donetti, A., & Bellora, E. (1973). Synthesis of 1-Amino-3-Hydroxy-Adamantane. Synthetic Communications, 3(2), 165-166. Available at: [Link]
-
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Available at: [Link]
Sources
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- 3. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of 3-Amino-1-Adamantanemethanol | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Adamantane Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of adamantane-containing compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are leveraging the unique properties of the adamantane scaffold in drug discovery and development.
The adamantane moiety, a rigid and lipophilic diamondoid structure, is a valuable building block in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can enhance therapeutic efficacy by increasing lipophilicity, which can improve membrane permeability and facilitate passage through the blood-brain barrier.[3][4] However, this same lipophilicity is a double-edged sword, often leading to extremely low aqueous solubility.[2][5][6] This poor solubility can hinder preclinical development, complicate formulation, and ultimately limit the therapeutic potential of promising compounds.
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these solubility challenges. The advice herein is grounded in established physicochemical principles and field-proven formulation strategies.
Troubleshooting & FAQs
FAQ 1: My adamantane derivative is practically insoluble in aqueous buffers. Where do I start?
This is a common and expected challenge. The rigid, nonpolar, cage-like structure of adamantane results in a high lattice energy and minimal favorable interactions with polar water molecules, leading to its inherent insolubility.[5][6]
Initial Steps: A Tiered Approach
A systematic approach is crucial. Begin with simple, readily available methods before moving to more complex and resource-intensive techniques.
Tier 1: Simple Solubilization Methods
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[7][8]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300/400
-
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of your adamantane compound in 100% DMSO.
-
Perform serial dilutions of the stock solution into your aqueous buffer.
-
Visually inspect for precipitation. Use dynamic light scattering (DLS) for a more sensitive assessment of aggregation.
-
Rule of Thumb: Aim for a final DMSO concentration of <1% (v/v) in in vitro assays to minimize off-target effects. For in vivo studies, the tolerable concentration will depend on the animal model and route of administration.
-
-
-
pH Modification: If your adamantane derivative contains ionizable functional groups (e.g., amines, carboxylic acids), altering the pH of the buffer to ionize the compound can dramatically increase its aqueous solubility.[7][9][10]
-
Causality: The ionized form of a molecule is generally more polar and thus more water-soluble than its neutral counterpart.
-
Experimental Protocol:
-
Determine the pKa of the ionizable group(s) in your molecule.
-
For a basic compound (e.g., containing an amine), adjust the buffer pH to be at least 2 units below the pKa.
-
For an acidic compound (e.g., containing a carboxylic acid), adjust the buffer pH to be at least 2 units above the pKa.
-
Assess solubility at the adjusted pH.
-
-
Tier 2: Formulation-Based Strategies
If simple methods are insufficient, more advanced formulation strategies are necessary.
-
Surfactants/Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drugs like adamantane derivatives.[7][11]
-
Commonly Used Surfactants:
-
Tween® 80
-
Cremophor® EL
-
Sodium dodecyl sulfate (SDS)
-
-
Experimental Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.
-
Add your adamantane compound to each solution and determine the concentration at which it fully dissolves.
-
Note: The amount of surfactant required will depend on the hydrophobicity of your compound and the specific surfactant used.
-
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7][12][13]
-
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of your adamantane compound to each solution.
-
Stir the suspensions for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the solutions to remove undissolved compound and quantify the concentration of the solubilized drug by a suitable analytical method (e.g., HPLC-UV).
-
-
Decision-Making Workflow for Initial Solubility Screening
Caption: Initial troubleshooting workflow for poor solubility.
FAQ 2: I've tried co-solvents, but my compound precipitates upon dilution into aqueous media. What should I do?
This is a common issue, especially when diluting a high-concentration DMSO stock into a buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Strategies:
-
Pluronic F-127: This triblock copolymer is an excellent precipitation inhibitor. Prepare your aqueous buffer containing 0.01-0.1% (w/v) Pluronic F-127 before adding your DMSO stock. The polymer will help to stabilize the compound in a dispersed state.
-
"Pre-dilution" Strategy: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in a 50:50 DMSO:buffer solution first, then further dilute this intermediate stock into the final aqueous buffer. This gradual reduction in solvent polarity can prevent abrupt precipitation.
-
Lipid-Based Formulations: For in vivo studies, consider self-emulsifying drug delivery systems (SEDDS).[12] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
FAQ 3: Can I improve the intrinsic solubility of my adamantane derivative through chemical modification?
Yes, this is a powerful strategy, particularly during the lead optimization phase of drug discovery.
Chemical Modification Approaches:
-
Introduction of Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase the hydrophilicity of the molecule and improve its aqueous solubility.[1] However, be mindful that such modifications can also impact the compound's pharmacological activity, permeability, and metabolic stability.
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. A common strategy for poorly soluble drugs is to attach a highly soluble promoiety.[7][14]
-
Example: Esterification of a hydroxyl group with a phosphate group to create a highly water-soluble phosphate ester prodrug. This prodrug is then cleaved by endogenous phosphatases to release the active parent drug.
-
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | Simple, rapid, inexpensive | Potential for precipitation upon dilution; solvent toxicity |
| pH Adjustment | Ionizes the drug molecule | Can produce a large increase in solubility | Only applicable to ionizable compounds; may not be suitable for all biological assays |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for cell toxicity; can interfere with some biological assays |
| Cyclodextrins | Inclusion complexation | Low toxicity; can improve stability | Can be expensive; may alter drug pharmacology |
| Prodrugs | Covalent modification with a soluble promoiety | High solubility enhancement; can improve pharmacokinetics | Requires chemical synthesis; potential for incomplete conversion to the active drug |
FAQ 4: My compound is intended for intravenous administration. What are the key considerations for formulation?
IV administration has the most stringent requirements for solubility and particle size to avoid embolism and other adverse effects.
Key Formulation Technologies for IV Administration:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[11][14] The small particle size increases the surface area, leading to a higher dissolution velocity.[8][15]
-
Preparation Methods:
-
Top-down: Media milling, high-pressure homogenization
-
Bottom-up: Precipitation, sonocrystallization
-
-
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[12][13] Adamantane's lipophilicity makes it an excellent candidate for liposomal formulation.[13]
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[11][12] This prevents the drug from crystallizing and presents it in a higher energy, more soluble state.
-
Preparation Methods:
-
Hot-melt extrusion
-
Spray drying
-
-
Workflow for Advanced Formulation Development
Caption: Decision tree for advanced formulation strategies.
References
-
Wanka, L., Iqbal, K., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ChemMedChem, 8(11), 1742-1779. [Link]
-
Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. [Link]
-
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. [Link]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
-
Al-Tameemi, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Sova, M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
ACS Publications. (2022). Influence of Temperature and Salt Concentration on the Hydrophobic Interactions of Adamantane and Hexane. The Journal of Physical Chemistry B. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(2), 59-65. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
Welcome to the technical support center for 3-[(1-Adamantylcarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and resolve challenges you may encounter.
Introduction to this compound
This compound is a molecule that combines the rigid, lipophilic adamantane cage with a flexible aminopropanoic acid linker via a stable amide bond. The unique physicochemical properties imparted by the adamantane moiety make this and similar compounds interesting for various applications in medicinal chemistry and material science. However, the presence of the amide linkage and the tertiary bridgehead positions on the adamantane ring present specific stability challenges that researchers must consider. This guide will walk you through the potential degradation pathways and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my HPLC analysis that grows over time when my sample is in an acidic mobile phase. What could it be?
A1: The most probable cause is acid-catalyzed hydrolysis of the amide bond. In the presence of a strong acid, the amide linkage of this compound can be cleaved to yield 1-adamantanecarboxylic acid and 3-aminopropanoic acid (β-alanine).[1][2][3][4] To confirm this, you can co-inject your degraded sample with standards of these two potential degradants. To mitigate this, consider using a mobile phase with a pH closer to neutral if your chromatography allows, or minimize the time the sample spends in the acidic mobile phase before injection.
Q2: My sample purity seems to decrease after storage in solution, even when protected from light. What are the likely non-photolytic degradation pathways?
A2: Besides the aforementioned hydrolysis (which can occur even in neutral aqueous solutions, albeit slowly), oxidative degradation is another possibility. The adamantane cage, particularly its tertiary bridgehead carbons, can be susceptible to oxidation.[5][6] This could be initiated by dissolved oxygen or trace metal ions in your solvent. Consider de-gassing your solvents and using high-purity solvents to minimize this. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q3: I am planning a forced degradation study. What conditions should I use for this compound?
A3: A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines.[7][8][9] A good starting point is to aim for 5-20% degradation to ensure that the degradation products are detectable without being so excessive that secondary degradation occurs.[7][10][11] See the "Experimental Protocols" section below for detailed starting conditions.
Q4: How can I confirm the structure of the degradation products?
A4: A combination of analytical techniques is recommended. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is an excellent tool for determining the molecular weights of the degradation products, which can provide strong evidence for their identities (e.g., matching the masses of 1-adamantanecarboxylic acid and 3-aminopropanoic acid).[12][13] For unambiguous structure elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][14][15][16]
Potential Degradation Pathways
The structure of this compound suggests two primary sites for degradation: the amide linkage and the adamantane cage.
-
Amide Hydrolysis: This is often the most significant degradation pathway for amide-containing compounds in solution. It can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage.
-
-
Oxidative Degradation: The tertiary carbons of the adamantane ring are potential sites of oxidation, which could lead to the formation of hydroxylated adamantane derivatives.
-
Photodegradation: Amides can undergo photochemical reactions, such as Norrish Type I cleavage, which involves the homolytic cleavage of the carbonyl-nitrogen bond upon absorption of UV light.[17]
-
Thermal Degradation: While amides are generally thermally stable, high temperatures can lead to decomposition.[1][18]
Visualization of Degradation Pathways
Caption: Major degradation pathways of the target molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor peak shape (tailing) in reverse-phase HPLC | Secondary interactions between the free carboxylic acid and the stationary phase. | - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.0) to ensure it is fully protonated. - Add a competing acid like 0.1% trifluoroacetic acid (TFA) to the mobile phase. |
| Inconsistent retention times | - Inadequate column equilibration. - Mobile phase composition drift. - Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially for gradient methods. - Prepare fresh mobile phase daily and keep it well-mixed. - Use a column oven to maintain a constant temperature. |
| Loss of compound during sample preparation or storage | - Adsorption to container surfaces (especially glass for lipophilic compounds). - Degradation due to inappropriate solvent pH or presence of contaminants. | - Use polypropylene or silanized glass vials. - Prepare samples in a solvent that ensures good solubility and stability (e.g., acetonitrile/water). Avoid highly acidic or basic conditions for long-term storage. |
| Appearance of multiple new, small peaks in stressed samples | - Secondary degradation of primary degradants. - Complex side reactions. | - Reduce the severity of the stress condition (e.g., lower temperature, shorter time, less concentrated acid/base/oxidant) to target 5-20% degradation of the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the starting conditions for a forced degradation study. The goal is to induce a detectable level of degradation (5-20%). These conditions may need to be optimized for your specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60 °C for 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualization of Analytical Workflow
Caption: A typical workflow for a forced degradation study.
References
-
Mincione, F., et al. (1996). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry. Available at: [Link]
- Pehk, T., & Lippmaa, E. (1971).
-
Kovacs, A., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]
-
The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. Available at: [Link]
-
Sunoqrot, S., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. Available at: [Link]
- A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMIN
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2010).
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link]
-
Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Morris, D. G., et al. (1968). The thermal decomposition of amine imides. Chemical Communications (London). Available at: [Link]
- Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews.
- Visible light driven amide synthesis in water at room temperature from Thioacid and amine using CdS nanoparticles as heterogeneous Photocatalyst. (2018).
- Chayrov, R., et al. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy.
- DBNPA. (n.d.). Wikipedia.
- Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2004).
-
Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Omega. Available at: [Link]
- Some Basic Facts about Forced Degrad
-
Mechanism of the Photoöxidation of Amides. (1975). Journal of the American Chemical Society. Available at: [Link]
-
Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review. (2023). MDPI. Available at: [Link]
- LCMS of primary amides. (2013).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Liquid chromatography of adamantane derivatives. (2001).
- 38 PDFs | Review articles in LC-MS. (n.d.).
-
Narola, B., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatzation Technique. Journal of Young Pharmacists. Available at: [Link]
- LC/MS analysis of fatty acids in cell extracts after base hydrolysis. (2017).
-
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2023). Organic Letters. Available at: [Link]
-
Estiu, G., & Merz, K. M. (2007). The Hydrolysis of Amides and the Proficiency of Amidohydrolases. The Burden Borne by Kw. The Journal of Physical Chemistry B. Available at: [Link]
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- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
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Technical Support Center: Navigating the Scale-Up Synthesis of Adamantane Derivatives
Welcome to the Technical Support Center for the synthesis of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning adamantane derivative syntheses from the laboratory bench to a larger scale. The unique polycyclic aliphatic structure of adamantane, while imparting desirable properties like rigidity and lipophilicity to pharmacologically active molecules, also presents distinct synthetic hurdles that can be exacerbated during scale-up.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the technical knowledge and practical insights necessary to anticipate, diagnose, and resolve issues in your adamantane derivative synthesis campaigns, ensuring efficiency, safety, and reproducibility.
Part 1: Troubleshooting Guides for Common Scale-Up Challenges
This section is dedicated to addressing specific problems that can arise during the scale-up of key reactions in adamantane chemistry. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles and practical experience.
Low Yield and Byproduct Formation in Adamantane Halogenation
Problem: "Upon scaling up the bromination of adamantane using neat bromine, I'm observing a significant decrease in the yield of 1-bromoadamantane and an increase in polybrominated byproducts. How can I improve the selectivity and yield?"
Root Cause Analysis and Solutions:
The direct bromination of adamantane is a classic electrophilic substitution, but its selectivity is highly dependent on reaction conditions. On a larger scale, localized temperature fluctuations and inefficient mixing can lead to over-bromination.
-
Controlling Reaction Stoichiometry and Addition Rate: At scale, the addition of bromine should be slow and controlled to maintain a low concentration of the brominating agent in the reaction mixture. This minimizes the chance of the desired monobrominated product reacting further.[1]
-
Temperature Management: Exothermic reactions are more challenging to control on a larger scale due to a lower surface-area-to-volume ratio.[2] It is crucial to have an efficient cooling system to dissipate the heat generated during bromination. A temperature increase can accelerate the rate of polysubstitution.
-
Alternative Brominating Agents: For better control and safety on a larger scale, consider using solid brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS).[1] These reagents release bromine in a more controlled manner.
-
Solvent Selection: While neat reactions are often used at the lab scale, the use of a suitable solvent like trichloromethane can help to better control the reaction temperature and concentration of reactants.[1]
Table 1: Comparison of Brominating Agents for Adamantane Synthesis
| Brominating Agent | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Liquid Bromine (Br₂) | Neat or in solvent, often with a Lewis acid catalyst | Cost-effective for large quantities | Highly toxic, corrosive, and difficult to handle; risk of runaway reaction and over-bromination[1][3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane, 65-70°C | Safer solid reagent, controlled release of bromine, good yields | Higher cost compared to liquid bromine |
| Bromotrichloromethane (BrCCl₃) | Neat with a catalyst like Mo(CO)₆, 140-160°C | High-yield method | Requires higher temperatures and a catalyst |
Poor Selectivity in Friedel-Crafts Alkylation of Arenes with Adamantyl Halides
Problem: "When I try to synthesize a mono-adamantylated aromatic compound via Friedel-Crafts alkylation at a larger scale, I'm getting a complex mixture of polyalkylated products and isomers. How can I achieve better selectivity for the desired mono-substituted product?"
Root Cause Analysis and Solutions:
Friedel-Crafts alkylation is notorious for polysubstitution because the introduction of an electron-donating alkyl group (the adamantyl moiety) activates the aromatic ring, making the product more reactive than the starting material.[4][5]
-
Leverage Stoichiometry: Use a large excess of the aromatic substrate. This statistically favors the reaction of the adamantyl carbocation with the unreacted aromatic compound rather than the more nucleophilic mono-alkylated product.[4][5]
-
Optimize Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of subsequent alkylation reactions.[4]
-
Catalyst Choice: Employ a milder Lewis acid catalyst. While strong catalysts like AlCl₃ are effective, they can also promote isomerization and polysubstitution. Consider alternatives like FeCl₃ or ZnCl₂.
-
-
Alternative Strategy: Acylation-Reduction: The most robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further substitution.[5] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Diagram 1: Decision Workflow for Friedel-Crafts Reactions
Caption: A systematic approach to ensuring safety during the scale-up of hazardous reactions.
Q2: How can I effectively purify adamantane derivatives at a large scale, and when should I choose crystallization over column chromatography?
A2: Purification is a critical step, and the choice of method depends on the nature of the impurities and the scale of the synthesis.
-
Crystallization: This is often the preferred method for purifying large quantities of solid adamantane derivatives. [6][7][8]It is generally more cost-effective and requires less specialized equipment than chromatography. [6]The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Column Chromatography: While highly effective for separating complex mixtures at the lab scale, column chromatography can be expensive and cumbersome for large-scale purifications due to the large volumes of solvent and stationary phase required. [9][10]It is typically reserved for situations where crystallization is ineffective, such as when impurities have very similar solubility profiles to the product or for the purification of non-crystalline (oily) products.
Table 2: Comparison of Purification Methods for Adamantane Derivatives at Scale
| Method | Advantages for Scale-Up | Disadvantages for Scale-Up | Best For |
| Crystallization | Cost-effective, can handle large quantities, high purity achievable with optimization. [6][7] | Requires a crystalline product, finding a suitable solvent can be time-consuming. | Purifying large batches of solid products with good crystalline properties. |
| Column Chromatography | High resolving power for complex mixtures, can purify non-crystalline products. | Expensive, generates large amounts of solvent waste, can be difficult to scale up. [9] | Purifying high-value products, separating isomers, or when crystallization fails. |
Q3: My catalyst seems to be deactivating quickly during the scale-up of a reaction. What are the common causes and how can I mitigate this?
A3: Catalyst deactivation is a common issue in scaled-up processes and can be caused by several factors.
-
Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering it inactive. Ensure the purity of all inputs.
-
Fouling/Coking: The deposition of byproducts or polymeric material on the catalyst surface can block active sites. This can sometimes be reversed by washing the catalyst or by a controlled burnout of the carbonaceous deposits.
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area. It is important to operate within the recommended temperature range for the catalyst.
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture, leading to a loss of activity and potential contamination of the product.
To mitigate these issues, it is important to carefully select a robust catalyst, purify all reagents, and operate within optimized reaction conditions. In some cases, catalyst regeneration protocols can be developed to extend the life of the catalyst. [11]
References
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-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]
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Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. [Link]
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Brainly. (2024). Why is recrystallization better for large amounts than column chromatography?. [Link]
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University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]
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University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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University of Illinois Urbana-Champaign. (2019). Scale-up Reactions. Division of Research Safety. [Link]
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Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry. [Link]
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MDPI. (n.d.). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]
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ResearchGate. (2025). Preparation of adamantane over complex catalysts PW/USY. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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National Center for Biotechnology Information. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
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Wikipedia. (n.d.). Ritter reaction. [Link]
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Journal of Military Pharmaco - Medicine. (n.d.). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. [Link]
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Semantic Scholar. (n.d.). Two Step Cost-Saving Process for Industrial Scale Production of 1-Amino-3,5-dimethyladamantane Hydrochloride (An Anti-Alzheimer's Drug). [Link]
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Hilaris Publisher. (2024). Nanomaterials for Advanced Catalysis Opportunities and Challenges in Green Chemistry. [Link]
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ResearchGate. (n.d.). Crystallization and Purification. [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
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Royal Society of Chemistry. (n.d.). Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions. Polymer Chemistry. [Link]
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National Center for Biotechnology Information. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [Link]
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NASA. (n.d.). Mitigating Thermal Runaway Risk in Lithium Ion Batteries. [Link]
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ResearchGate. (2025). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. [Link]
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National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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National Center for Biotechnology Information. (n.d.). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. [Link]
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Science Research Publishers. (2023). Sustainable Catalysis: Navigating Challenges and Embracing Opportunities for a Greener Future. Journal of Chemistry and Environment. [Link]
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JLUpub. (n.d.). Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light. [Link]
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YouTube. (2022). Ritter Reaction. [Link]
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ACS Publications. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. [Link]
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National Center for Biotechnology Information. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. [Link]
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MDPI. (2019). Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries. [Link]
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Technical Support Center: Amidation of Adamantane Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the amidation of adamantane carboxylic acid, a reaction often complicated by the molecule's unique structural properties. The following question-and-answer-based guide is designed to address specific experimental issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My amidation of adamantane carboxylic acid is resulting in low or no product yield. What are the most common causes?
Low yields in this specific amidation are almost always rooted in the inherent structure of the adamantane moiety. Its bulky, three-dimensional cage presents significant steric hindrance, which obstructs the approach of the amine nucleophile to the activated carboxylic acid.[1][2][3] This primary issue leads to several downstream problems:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the energy barrier imposed by the steric bulk.[1]
-
Slow Reaction Kinetics: The collision frequency and proper orientation required for the amine to attack the activated carbonyl are significantly reduced, leading to slow or incomplete reactions.[2][4]
-
Suboptimal Reagent Choice: Using a coupling reagent ill-suited for sterically demanding substrates is a frequent cause of failure. Not all coupling reagents are created equal in this context.[5][6]
-
Presence of Moisture: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water in the reaction medium will convert the intermediate back to the starting carboxylic acid, directly reducing the yield.[1]
The first step in troubleshooting is to reassess the potency of your coupling system and ensure strictly anhydrous conditions.
Q2: With so many options, how do I select the optimal coupling reagent for a sterically hindered substrate like adamantane carboxylic acid?
This is a critical decision point. For challenging substrates, the choice of coupling reagent dictates the success of the reaction. Reagents are generally categorized by their mechanism of activation.
-
Uronium/Aminium Salts (e.g., HATU, HCTU): These are often the first choice for difficult couplings. They react with the carboxylic acid to form highly reactive OAt- or OBt-based active esters, which are more susceptible to nucleophilic attack by the amine.[5][7] HATU is frequently cited as a superior reagent for many challenging couplings.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also exceptionally powerful reagents that function similarly to uronium salts. A key advantage is that they do not possess the ability to cause guanidinylation of the amine, a side reaction sometimes observed with uronium reagents.[5][7]
-
Acyl Halide Formation (via SOCl₂, TFFH, etc.): Converting the carboxylic acid to its corresponding acyl chloride or, preferably, acyl fluoride is a classic and robust strategy. Acyl fluorides, generated in situ with reagents like TFFH, are highly reactive and have shown great success in coupling sterically hindered fragments, sometimes requiring elevated temperatures to drive the reaction to completion.[6][8]
-
Carbodiimides (e.g., DCC, EDC, DIC): While broadly applicable, carbodiimides are often less effective for severely hindered substrates when used alone.[9] They activate the carboxylic acid to form an O-acylisourea intermediate, which can be slow to react and prone to an unproductive rearrangement (see Q3). Their efficacy is significantly improved with additives like HOBt or Oxyma.[9]
| Reagent Class | Examples | Pros | Cons |
| Uronium/Aminium | HATU, HBTU, HCTU | Very high reactivity, fast reaction times.[5][7] | Can cause guanidinylation of the amine if used in excess[10]; potentially explosive nature of triazole-based reagents. |
| Phosphonium | PyBOP, PyAOP | High reactivity, avoids guanidinylation side reaction, generally good solubility.[5] | Can be more expensive than other options. |
| Acyl Halides | TFFH, Cyanuric Chloride | Forms highly reactive intermediates, very effective for the most challenging substrates.[6] | May require harsher conditions (e.g., elevated temperature); in situ generation is preferred. |
| Carbodiimides | DCC, EDC, DIC | Widely available, cost-effective. | Less reactive for hindered substrates, risk of N-acylurea side reaction[9], DCC byproduct (DCU) can be difficult to remove. |
Troubleshooting Specific Side Reactions
Q3: I am using a carbodiimide (like DCC or EDC) and see a significant, insoluble byproduct, and my yield is poor. What is happening?
You are likely observing the formation of an N-acylurea byproduct . This is a classic side reaction with carbodiimide coupling agents.
Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is slow to react—as is the case with sterically hindered adamantane systems—this intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[9] This pathway effectively terminates the reaction for that molecule.
Mitigation Strategy: The key is to intercept the O-acylisourea before it can rearrange. This is achieved by using additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react rapidly with the O-acylisourea to form a new active ester (e.g., an OBt-ester), which is still highly reactive towards the amine but is not prone to the rearrangement side reaction.[5][9]
Q4: My mass spectrometry results show a product with a mass corresponding to my amine plus a fragment from my uronium reagent (HATU/HBTU). What is this side reaction?
This side product is the result of guanidinylation . The uronium/aminium salt itself is highly electrophilic. If the desired amidation reaction is slow, or if the coupling reagent is used in excess, a portion of your free amine can attack the coupling reagent instead of the activated carboxylic acid.[10] This forms a guanidinium group on your amine, rendering it unreactive and terminating the peptide chain if in a peptide synthesis context.[10]
Mitigation Strategy:
-
Stoichiometry Control: Avoid using a large excess of the uronium reagent. Using a stoichiometric amount (1.0-1.1 equivalents) is often sufficient to prevent this side reaction, as the reagent is consumed in the primary activation step.[10]
-
Switch Reagent Class: The most effective way to eliminate this possibility is to switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which cannot undergo this side reaction.
Caption: Desired amidation pathways versus common side reactions.
Q5: My amine substrate is chiral. How do I prevent racemization during coupling with adamantane carboxylic acid?
While the adamantane carboxylic acid itself is achiral, the activation process can create conditions that lead to the racemization of a chiral amine or any α-amino acid used in the coupling. The risk is highest when the activated intermediate has a long lifetime or when harsh conditions (like high heat) are used.[1]
Mitigation Strategy:
-
Use Racemization-Suppressing Additives: Reagents like HOBt, and particularly its more acidic analogue 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at preventing racemization.[5][9] They form active esters that are less prone to the side reactions that cause loss of stereochemical integrity.[9]
-
Choose the Right Reagent: Certain coupling reagents are known for low racemization levels. HATU and PyAOP, which are based on HOAt, are excellent choices.[5][7]
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will minimize the risk of epimerization.[1] Avoid prolonged heating unless absolutely necessary for the coupling to proceed.
Experimental Protocols
Protocol 1: High-Efficiency Amidation of Hindered Substrates using HATU
This protocol is a robust starting point for coupling adamantane carboxylic acid.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the adamantane carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Activation: Add the coupling reagent HATU (1.1 equivalents) to the solution. Follow this with a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the formation of the highly reactive OAt-ester before the amine is introduced.[1]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Continue to stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours, depending on the amine's reactivity).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acyl Fluoride Method for Extremely Challenging Couplings
This method is recommended when other high-activity coupling reagents fail.[6]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the adamantane carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Acyl Fluoride Generation: Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) followed by a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.2 equivalents).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to generate the adamantane acyl fluoride in situ.
-
Coupling: Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.
-
Reaction & Heating: Stir the reaction and monitor by TLC or LC-MS. If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C. Reactions involving acyl fluorides and hindered substrates often require thermal input to proceed efficiently.[6]
-
Work-up and Purification: Once complete, cool the reaction to room temperature and perform an aqueous work-up and purification as described in Protocol 1.
Sources
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Validation & Comparative
A Comparative Efficacy Analysis of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid Analogs for Advanced Drug Discovery
This guide provides an in-depth, objective comparison of the efficacy of 3-[(1-Adamantylcarbonyl)amino]propanoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate structure-activity relationships (SAR) and guide future research. We will explore the rationale behind chemical modifications, detail the experimental methodologies for efficacy evaluation, and present a comparative analysis of the biological activities of these compounds.
Introduction: The Significance of the Adamantane Moiety in Drug Design
The adamantane scaffold is a unique, rigid, and lipophilic cage-like hydrocarbon. Its incorporation into bioactive molecules can significantly enhance their therapeutic potential. The bulky nature of the adamantyl group can improve metabolic stability by sterically hindering enzymatic degradation, while its high lipophilicity can facilitate passage across cellular membranes, thereby increasing bioavailability.[1] These properties have led to the development of several successful drugs containing the adamantane moiety, with applications ranging from antiviral to antidiabetic therapies.[2]
This compound serves as a key progenitor for a diverse library of derivatives. The core structure presents multiple avenues for modification: the adamantane cage, the amide linkage, and the propanoic acid chain. By systematically altering these components, researchers can fine-tune the molecule's pharmacological properties to optimize efficacy and selectivity for a specific biological target. This guide will delve into the comparative efficacy of such analogs, drawing upon published experimental data to provide a clear and actionable analysis.
Synthesis of this compound and its Analogs
The synthesis of the parent compound, this compound, is typically achieved through the acylation of a β-amino acid with an activated adamantane carboxylic acid derivative. A common and efficient method involves the reaction of 1-adamantanecarboxylic acid with a propanoic acid derivative.[3]
General Synthesis Workflow:
The following diagram illustrates a representative synthetic workflow for generating analogs of this compound.
Caption: General synthetic scheme for this compound analogs.
This versatile synthetic route allows for the introduction of diversity at two key positions:
-
The Adamantane Moiety: Substituted adamantane carboxylic acids can be used to explore the effects of modifying the lipophilicity and steric bulk of the cage structure.
-
The Amino Acid Linker: A variety of β-amino acid analogs can be employed to investigate the impact of chain length, branching, and the presence of additional functional groups on biological activity.
Comparative Efficacy of Analogs: A Data-Driven Analysis
The efficacy of this compound analogs has been evaluated across a range of biological assays, revealing critical structure-activity relationships. The following sections present a comparative analysis of these findings.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of adamantane-containing compounds. The lipophilic nature of the adamantane moiety is thought to facilitate interaction with and disruption of microbial cell membranes.
| Compound/Analog | Target Organism | Efficacy Metric (MIC) | Reference |
| Hydrazide of 1-adamantanecarboxylic acid | Gram-positive bacteria | 62.5–1000 µg/mL | [4] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant ESKAPE pathogens | 4–32 µg/mL | [3] |
| Schiff base of 1-adamantylamine (4-nitrophenyl) | S. epidermidis | 62.5 µg/mL | [4] |
Key Insights:
-
The introduction of a hydrazide moiety to the adamantane carbonyl group has been shown to confer broad-spectrum antibacterial activity.[4]
-
Analogs incorporating a 4-hydroxyphenylamino propanoic acid scaffold have demonstrated potent activity against multidrug-resistant bacteria.[3] This suggests that the aromatic ring contributes to target binding, potentially through π-π stacking interactions.
-
For Schiff base derivatives, electron-withdrawing groups on the phenyl ring, such as a nitro group, appear to enhance antibacterial activity.[4]
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have a history of use as antiviral agents, primarily against influenza A. Their mechanism of action often involves the inhibition of viral ion channels, such as the M2 proton channel.
| Compound/Analog | Virus | Efficacy Metric | Reference |
| Glycyl-rimantadine | Influenza A (H3N2) | High activity, low cytotoxicity | [5] |
| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | Influenza A (H3N2) | EC50 = 3.5 µM | [6] |
Key Insights:
-
Conjugation of amino acids to the adamantane core can significantly modulate antiviral activity and cytotoxicity. For instance, a glycine conjugate of rimantadine displayed high antiviral potency with low toxicity.[5]
-
The nature of the amino acid linker is critical. While smaller, more flexible linkers like glycine can be beneficial, bulkier side chains may lead to reduced activity.
-
The addition of heterocyclic moieties, such as pyrazine and thiadiazole, can lead to potent anti-influenza activity.[6]
Cytotoxicity and Anticancer Potential
The cytotoxic properties of adamantane derivatives have been investigated against various cancer cell lines. The lipophilicity of the adamantane group can enhance cellular uptake, leading to increased potency of cytotoxic agents.
| Compound/Analog | Cell Line | Efficacy Metric (IC50) | Reference |
| Adamantane-containing dihydropyrimidines (IIb) | A-549 (Non-small cell lung cancer) | 1.03 µg/mL | [7] |
| N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides (15h) | HepG2 (Liver cancer) | < 5.0 µM | [8] |
Key Insights:
-
The incorporation of the adamantane moiety into heterocyclic systems like dihydropyrimidines can result in significant cytotoxicity against cancer cells.[7]
-
Adamantane-indole conjugates have been identified as potent anticancer agents that can induce endoplasmic reticulum stress-mediated apoptosis.[8] The indole scaffold likely provides additional interactions with the biological target.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard experimental methodologies used to evaluate the efficacy of this compound analogs.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.[9]
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals that the adamantane moiety is a highly valuable scaffold in drug discovery. Its unique physicochemical properties can be leveraged to enhance the efficacy of various therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modification of the parent compound to optimize biological activity.
Future research in this area should focus on:
-
Exploring a wider range of β-amino acid analogs: The introduction of cyclic or constrained amino acid linkers could provide valuable insights into the optimal conformation for target binding.
-
Investigating novel heterocyclic substitutions: The promising results obtained with pyrazine and thiadiazole moieties suggest that further exploration of diverse heterocyclic systems is warranted.
-
Elucidating mechanisms of action: While this guide has focused on comparative efficacy, a deeper understanding of the molecular mechanisms underlying the observed biological activities is crucial for rational drug design.
By building upon the knowledge presented in this guide, researchers can continue to develop novel and effective therapeutic agents based on the versatile this compound scaffold.
References
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Wrobel, E., et al. (2016). KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting. ResearchGate. Available at: [Link]
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Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
De Clercq, E. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
-
Spilovska, K., et al. (2016). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Tampouris, V., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]
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Krasutsky, D., et al. (2017). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. Available at: [Link]
-
Fathalla, W., et al. (2015). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances. Available at: [Link]
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Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides as anticancer agents targeting Nur77-mediated endoplasmic reticulum stress. PubMed. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of adamantane-containing compounds: 3-[(1-Adamantylcarbonyl)amino]propanoic acid derivatives. While direct and comprehensive SAR studies on this exact scaffold are limited in publicly available literature, this guide synthesizes findings from closely related N-acyl-β-alanine and adamantane-amino acid conjugates to infer probable SAR trends. We will explore their potential as antiviral, anticancer, and enzyme inhibitory agents, comparing their performance with established alternatives and providing detailed experimental protocols for their evaluation.
Introduction: The Adamantane Advantage in Drug Design
The adamantane nucleus, with its unique tricyclic aliphatic structure, offers several advantages in drug design. Its high lipophilicity can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The rigid, three-dimensional nature of the adamantane cage provides a stable anchor for the precise spatial orientation of pharmacophoric groups, potentially leading to increased binding affinity and selectivity for biological targets. Furthermore, the adamantane scaffold can sterically shield adjacent functional groups from metabolic degradation, thereby increasing a drug's in vivo half-life.
These properties have been successfully exploited in the development of various clinically approved drugs, including the antiviral agent amantadine and the anti-Alzheimer's drug memantine. The incorporation of an adamantyl group into other molecular frameworks, such as amino acids, has been an active area of research to develop novel therapeutic agents with improved efficacy and pharmacological profiles. This guide focuses on derivatives of this compound, a scaffold that combines the lipophilic adamantane core with a flexible β-amino acid linker, offering potential for diverse biological activities.
Inferred Structure-Activity Relationships (SAR)
While a systematic SAR study on this compound derivatives is not extensively documented, we can extrapolate key relationships from studies on analogous compounds, such as N-acyl-β-alanine amides and other adamantane-amino acid conjugates. The general structure can be divided into three key regions for SAR analysis: the adamantyl moiety, the amide linker, and the propanoic acid tail.
Figure 1: Inferred key regions for SAR analysis of this compound derivatives.
Region 1: The Adamantyl Moiety
The 1-adamantyl group is crucial for the lipophilicity of the molecule. Studies on related adamantane derivatives suggest that substitutions on the adamantane cage can significantly impact biological activity. For instance, hydroxylation or the introduction of other polar groups might decrease lipophilicity but could also introduce new hydrogen bonding interactions with the target protein, potentially enhancing activity or altering selectivity. Conversely, increasing the steric bulk at other positions of the adamantane ring could either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
Region 2: The Amide Linker
The amide bond provides a degree of rotational freedom, while the ethylene linker of the β-alanine component allows for flexibility. The length and nature of this linker are critical. Shortening or lengthening the alkyl chain between the amide and the carboxyl group would alter the distance between the adamantyl head and the acidic tail, which could be critical for fitting into a binding site. Replacing the amide with a more rigid linker, such as an alkene or alkyne, could lock the molecule into a specific conformation, which might be beneficial or detrimental depending on the target.
Region 3: The Propanoic Acid Tail
The terminal carboxylic acid group is a key feature, providing a potential site for ionic interactions and hydrogen bonding. Its acidity can be crucial for binding to certain biological targets. Esterification or amidation of this carboxyl group can serve as a prodrug strategy, masking the polar group to improve cell permeability. Once inside the cell, esterases or amidases can cleave the protecting group to release the active carboxylic acid. The nature of the ester or amide substituent can be varied to tune the rate of hydrolysis and the overall pharmacokinetic profile.
Comparative Analysis with Alternative Compounds
To contextualize the potential of this compound derivatives, it is essential to compare them with existing compounds that exhibit similar biological activities.
Antiviral Activity: Comparison with Amantadine and Rimantadine
Amantadine and its α-methyl derivative, rimantadine, are well-known antiviral drugs that target the M2 proton channel of the influenza A virus. The adamantane cage of these drugs is known to block the channel, inhibiting viral uncoating.
| Compound | Structure | Mechanism of Action | Key Advantages | Key Disadvantages |
| Amantadine | 1-aminoadamantane | M2 proton channel inhibitor | Established clinical use | Resistance, CNS side effects |
| Rimantadine | 1-(1-aminoethyl)adamantane | M2 proton channel inhibitor | Lower CNS side effects than amantadine | Resistance |
| This compound Derivative (Hypothetical) | Adamantane-C(O)NH-(CH₂)₂-COOH | Potentially novel (e.g., targeting viral proteases or polymerases) | Potential to overcome existing resistance mechanisms | Unproven efficacy and safety |
The novel scaffold of this compound derivatives offers the possibility of a different mechanism of action, potentially bypassing the resistance mechanisms that have emerged against amantadine and rimantadine. The β-alanine linker and the carboxylic acid moiety could allow for interactions with different viral or host cell targets.
Anticancer Activity: Comparison with Histone Deacetylase (HDAC) Inhibitors
There is a growing interest in adamantane derivatives as anticancer agents. Some amino acid-based compounds have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[1] HDAC inhibitors induce hyperacetylation of histones, leading to chromatin relaxation and the expression of tumor suppressor genes.
| Compound | Structure | Mechanism of Action | IC50 (Typical Range) |
| SAHA (Vorinostat) | Suberoylanilide hydroxamic acid | Pan-HDAC inhibitor | 50-100 nM |
| Entinostat (MS-275) | Benzamide derivative | Class I HDAC inhibitor | 100-500 nM |
| This compound Derivative (Hypothetical) | Adamantane-C(O)NH-(CH₂)₂-COOH | Potential HDAC inhibitor | To be determined |
The adamantane moiety in this compound derivatives could potentially act as a "cap" group that interacts with the surface of the HDAC enzyme, while the propanoic acid could function as the zinc-binding group, a common feature of many HDAC inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
Figure 2: General synthetic workflow for this compound.
Materials:
-
1-Adamantanecarboxylic acid
-
β-Alanine ethyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
1 M Hydrochloric acid
Procedure:
-
Amide Coupling: To a solution of 1-adamantanecarboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add β-alanine ethyl ester hydrochloride (1.1 eq) to the reaction mixture and continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate. Purify by column chromatography if necessary.
-
Ester Hydrolysis: Dissolve the ester intermediate in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit virus-induced cell death.[2]
Figure 3: Workflow for the Plaque Reduction Assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Virus stock of known titer.
-
This compound derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X Minimum Essential Medium containing 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Figure 4: Workflow for the MTT Assay.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom sterile culture plates.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique physicochemical properties of the adamantane moiety, combined with the versatility of the β-amino acid linker, offer a rich chemical space for exploration. While direct SAR data for this specific class is currently limited, the inferred relationships from analogous series provide a solid foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By systematically modifying the adamantane core, the linker, and the propanoic acid tail, a comprehensive SAR can be established. This will enable the optimization of these compounds for specific biological targets, such as viral proteins or enzymes like HDACs. The detailed experimental protocols provided in this guide will facilitate these future investigations, paving the way for the discovery of new and effective drugs based on this intriguing adamantane-containing scaffold.
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A Comparative Guide to the Potential In Vivo Efficacy of 3-[(1-Adamantylcarbonyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Adamantane Derivatives in Therapeutics
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure can enhance the pharmacological properties of a molecule, including its ability to cross the blood-brain barrier, interact with biological targets, and resist metabolic degradation.[1][2] This has led to the successful development of several adamantane-based drugs for a range of diseases, from viral infections to neurodegenerative disorders.[3]
This guide provides a comparative analysis of the potential in vivo efficacy of a novel compound, 3-[(1-Adamantylcarbonyl)amino]propanoic acid, against established standards of care in two key therapeutic areas where adamantane derivatives have shown significant promise: neurodegenerative diseases and viral infections . As there is no direct in vivo data available for this specific molecule, this guide will extrapolate its potential efficacy based on the performance of structurally related and well-documented adamantane derivatives: Memantine and Amantadine for neuroprotection, and Rimantadine for antiviral activity.
Structural Rationale: A Hybrid of Proven Pharmacophores
The structure of this compound combines two key features: the adamantane cage and a β-amino acid (a derivative of propanoic acid). This unique combination suggests a potential for synergistic or novel mechanisms of action.
-
The Adamantane Moiety: This bulky, lipophilic group is known to interact with various biological targets, including ion channels and enzymes.[4] In drugs like memantine and amantadine, it plays a crucial role in their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal excitotoxicity.[4] In antiviral agents like rimantadine, the adamantane cage is essential for blocking the M2 proton channel of the influenza A virus.[5][6]
-
The Propanoic Acid Moiety: As a derivative of β-alanine, the propanoic acid portion of the molecule may influence its pharmacokinetic profile and interaction with amino acid transporters. β-alanine itself is a precursor to carnosine, a dipeptide with neuroprotective and antioxidant properties.[7][8] Derivatives of propanoic acid have been explored as antagonists for various receptors.
The amide linkage between these two moieties provides a stable connection, suggesting that the compound will act as a single pharmacological entity.
Comparative In Vivo Efficacy: Neuroprotection
Given the neuroprotective properties of memantine and amantadine, it is plausible that this compound could exhibit similar effects. The following sections compare the in vivo efficacy of these established drugs in animal models of neurodegenerative diseases.
Standard of Care: Memantine in Alzheimer's Disease
Memantine is an NMDA receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease.[9][10] Its mechanism of action involves blocking the pathological activation of NMDA receptors while preserving their normal physiological function, thereby reducing glutamate-induced excitotoxicity.[11][12]
Standard of Care: Amantadine in Parkinson's Disease
Amantadine is used to treat motor symptoms in Parkinson's disease, particularly levodopa-induced dyskinesia.[13] While its exact mechanism is not fully understood, it is known to have NMDA receptor antagonist activity and may also influence dopamine release and reuptake.[14]
In Vivo Experimental Data: Neuroprotection
| Drug | Animal Model | Dosage and Administration | Key Findings | Reference |
| Memantine | 5XFAD transgenic mice (Alzheimer's model) | 10 mg/kg, i.p., once daily for 30 days | Reversed memory impairments in younger mice with moderate Aβ accumulation. No significant effect in older mice with advanced pathology. | [15][16] |
| Memantine | Triple-transgenic (3xTg-AD) mice (Alzheimer's model) | 3-month treatment with doses equivalent to human use | Restored cognition and significantly reduced insoluble Aβ, Aβ oligomers, and hyperphosphorylated tau. | [17] |
| Amantadine | Not specified in detail in the provided abstracts, but clinical studies confirm its efficacy in reducing dyskinesia in Parkinson's patients. | Clinical doses vary. | Reduces the severity of dyskinesia and improves "off" time in patients with Parkinson's disease.[18] | [18] |
| 5-Hydroxyadamantane-2-on | Rats with global transient brain ischemia | 100 mg/kg, IV | Enhanced cerebral blood flow and increased survival rate.[3][19][20] | [3][19][20] |
Experimental Protocol: Contextual Fear Conditioning in 5XFAD Mice
This protocol is based on methodologies used to assess memory in mouse models of Alzheimer's disease.[15][16]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a distinct environmental context (e.g., specific odor, lighting).
-
Training: Mice are placed in the conditioning chamber and allowed to explore for a set period (e.g., 2 minutes). A conditioned stimulus (CS), such as a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds). This pairing is repeated.
-
Contextual Memory Test: 24 hours after training, mice are returned to the same chamber, and freezing behavior (a measure of fear-associated memory) is recorded for a set period (e.g., 5 minutes). No shock is delivered.
-
Cued Memory Test: 48 hours after training, mice are placed in a novel chamber with a different context. The CS (tone) is presented, and freezing behavior is measured.
-
Data Analysis: The percentage of time spent freezing is quantified. A higher percentage of freezing in the original context indicates better contextual memory.
Comparative In Vivo Efficacy: Antiviral Activity
The structural similarity of the adamantane core in this compound to that of rimantadine suggests potential antiviral properties, particularly against influenza A.
Standard of Care: Rimantadine for Influenza A
Rimantadine is an antiviral drug that was historically used for the prophylaxis and treatment of influenza A.[5] Its primary mechanism of action is the blockade of the M2 proton ion channel, which is essential for the uncoating of the virus within the host cell.[5][6] However, widespread resistance has limited its current clinical use.[21]
In Vivo Experimental Data: Antiviral Activity
| Drug | Animal Model | Dosage and Administration | Key Findings | Reference |
| Rimantadine | BALB/c mice infected with influenza A/Port Chalmers/H3N2 | Oral administration via drinking water | Up to a 4 log10 reduction in pulmonary virus titer with prophylactic treatment. | [22] |
| Rimantadine | Mice infected with a mouse-adapted influenza A strain | 4.5 to 24 mg/kg per day | Dose-dependent reduction in mortality from 80% to 10%. | [23][24] |
| Adamantane Azaheterocyclic Derivatives | BALB/c mice infected with rimantadine-resistant influenza A/California/04/2009 (H1N1) | 15 and 20 mg/kg/day, oral, for 5 days | Protected 60-100% of animals, increased survival rate, and inhibited virus titer in the lungs more effectively than rimantadine. | [25] |
| Novel Aminoadamantane Derivative | BALB/cJ mice infected with SARS-CoV-2 MA10 | Intraperitoneal injection 12 and 24 hours before challenge | 16-fold decrease in SARS-CoV-2 titers in the lungs. | [26] |
Experimental Protocol: Influenza A Infection in Mice
This protocol is a generalized representation of studies evaluating antiviral efficacy.[22][23][24]
-
Virus Preparation: A mouse-adapted strain of influenza A virus is propagated in embryonated chicken eggs or cell culture, and the viral titer is determined.
-
Animal Infection: Mice (e.g., BALB/c) are anesthetized and intranasally inoculated with a lethal or sublethal dose of the virus.
-
Drug Administration: The test compound (e.g., this compound) and a positive control (e.g., rimantadine) are administered at various doses and schedules (prophylactic, therapeutic). A placebo group receives the vehicle.
-
Monitoring: Mice are monitored daily for weight loss, signs of illness, and mortality for a defined period (e.g., 14-21 days).
-
Viral Titer Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared, and the viral titer is determined using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
Data Analysis: Survival curves, mean day to death, changes in body weight, and lung viral titers are compared between treatment and control groups.
Proposed Mechanisms of Action and Signaling Pathways
Potential Neuroprotective Mechanism
Based on its structural components, this compound could exert neuroprotective effects through multiple pathways:
-
NMDA Receptor Modulation: The adamantane moiety may act as a non-competitive antagonist at the NMDA receptor, similar to memantine, thereby reducing excitotoxicity.
-
GABAergic System Involvement: Some adamantane derivatives have been shown to exert their effects through the GABAergic system.[3][19][20] The propanoic acid tail, being a β-amino acid, could potentially interact with GABA receptors or transporters.
-
Anti-inflammatory Effects: Adamantane derivatives have been shown to modulate neuroinflammation.[27]
Caption: Proposed NMDA receptor antagonism by the adamantane moiety.
Potential Antiviral Mechanism
The antiviral activity of this compound would most likely be mediated by the adamantane core targeting a viral ion channel.
-
M2 Proton Channel Blockade: Similar to rimantadine, the adamantane group could physically block the M2 proton channel of influenza A, preventing viral uncoating.[5][6]
Caption: Hypothetical blockade of the influenza A M2 proton channel.
Synthesis of Adamantane Carboxamide Derivatives
A plausible synthetic route for this compound would involve the coupling of 1-adamantanecarboxylic acid with a derivative of 3-aminopropanoic acid (β-alanine).
Caption: A potential synthetic pathway for the target compound.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a comparative analysis based on its structural congeners provides a strong rationale for its potential in vivo efficacy in both neuroprotection and antiviral applications. The unique combination of an adamantane core and a β-amino acid moiety suggests that this compound could exhibit a favorable pharmacological profile.
Future research should focus on the in vitro and in vivo characterization of this molecule. Initial studies should confirm its activity in relevant cell-based assays (e.g., NMDA receptor binding assays, influenza plaque reduction assays). Subsequent in vivo studies in established animal models of Alzheimer's disease, Parkinson's disease, and influenza will be crucial to determine its therapeutic potential, optimal dosage, and safety profile. The experimental protocols outlined in this guide provide a framework for such investigations. The promising data from related adamantane derivatives underscore the potential of this compound as a lead compound for the development of novel therapeutics.
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A Comparative Guide to the Cross-Reactivity Profile of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
This guide provides a comprehensive analysis of the cross-reactivity of the investigational compound 3-[(1-Adamantylcarbonyl)amino]propanoic acid. In the landscape of drug discovery, establishing the specificity of a lead candidate is paramount. Cross-reactivity, the unintended interaction of a drug with targets other than its primary therapeutic target, can lead to unforeseen side effects and diminished efficacy.[1] This document outlines a systematic approach to characterizing the selectivity profile of this compound, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as a selective ligand for a hypothetical nuclear receptor, the "Novel Adamantyl Receptor" (NAR). The bulky, lipophilic adamantyl moiety is a common pharmacophore known to influence the binding of ligands to various targets.[2] This guide will, therefore, compare the binding affinity and functional activity of the compound at NAR against a panel of phylogenetically related and functionally relevant off-targets.
Rationale for Target Selection in Cross-Reactivity Screening
The selection of potential off-targets is a critical step in designing a meaningful cross-reactivity study. Our rationale is based on structural similarity to the target and the known pharmacology of compounds containing the adamantyl group.
-
Primary Target: Novel Adamantyl Receptor (NAR) - The intended therapeutic target.
-
Structurally Related Nuclear Receptors:
-
Retinoic Acid Receptors (RARs - α, β, γ): Adapalene, a marketed drug containing an adamantyl group, is a third-generation retinoid that selectively targets RAR-β and RAR-γ.[3][4][5] Given the structural similarity, assessing cross-reactivity with RARs is a primary concern.
-
Retinoid X Receptors (RXRs - α, β, γ): RARs form heterodimers with RXRs to regulate gene expression.[6] Therefore, any interaction with RARs necessitates an evaluation of potential effects on RXRs.
-
Peroxisome Proliferator-Activated Receptors (PPARs - α, γ, δ): PPARs are another class of nuclear receptors that share structural similarities with other lipid-activated receptors.
-
-
Other Potential Off-Targets:
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach, progressing from initial binding assays to more physiologically relevant cell-based functional assays, provides a comprehensive understanding of the compound's selectivity.
Caption: A tiered experimental workflow for assessing the cross-reactivity of this compound.
Methodologies and Protocols
Tier 1: Competitive Radioligand Binding Assays
These assays determine the ability of this compound to displace a known radiolabeled ligand from its target receptor.[9][10][11] This provides a quantitative measure of binding affinity (Ki).
Protocol: Competitive Binding Assay for NAR and RARs
-
Preparation of Membrane Fractions: Prepare membrane fractions from cells overexpressing the target receptor (NAR, RAR-α, RAR-β, RAR-γ).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer with additives).
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-all-trans-retinoic acid for RARs).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a known reference compound).
-
Equilibration: Incubate the mixture at an appropriate temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[10]
Tier 2: Enzyme Inhibition Assays
For potential enzymatic off-targets like DPP-IV, a direct measurement of enzyme inhibition is necessary.[12][13][14]
Protocol: DPP-IV Inhibition Assay
-
Enzyme and Substrate: Use recombinant human DPP-IV and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: In a 96-well plate, pre-incubate DPP-IV with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Tier 3: Cell-Based Reporter Gene Assays
These assays assess the functional consequence of receptor binding by measuring the activation or inhibition of a downstream reporter gene.[15][16][17]
Protocol: Luciferase Reporter Assay for NAR and RARs
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with a plasmid expressing the full-length receptor (NAR or RARs) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a reference agonist/antagonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison.
Table 1: Comparative Binding Affinities (Ki) of this compound
| Target | Ki (nM) |
| Primary Target | |
| Novel Adamantyl Receptor (NAR) | 15 ± 2.1 |
| Nuclear Receptors | |
| Retinoic Acid Receptor α (RARα) | > 10,000 |
| Retinoic Acid Receptor β (RARβ) | 850 ± 56 |
| Retinoic Acid Receptor γ (RARγ) | 1,200 ± 110 |
| Retinoid X Receptor α (RXRα) | > 10,000 |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | > 10,000 |
| Enzymatic Off-Target | |
| Dipeptidyl Peptidase IV (DPP-IV) | > 10,000 |
Table 2: Comparative Functional Activities (EC50/IC50) of this compound
| Target | Functional Assay | Activity | EC50/IC50 (nM) |
| Primary Target | |||
| Novel Adamantyl Receptor (NAR) | Luciferase Reporter | Agonist | 35 ± 4.5 |
| Nuclear Receptors | |||
| Retinoic Acid Receptor β (RARβ) | Luciferase Reporter | Weak Antagonist | 2,500 ± 210 |
| Retinoic Acid Receptor γ (RARγ) | Luciferase Reporter | No significant activity | > 10,000 |
Mechanistic Insights and Structural Considerations
The adamantyl group's rigid and bulky nature likely plays a significant role in the observed binding profile.[2] While it may contribute to high affinity for the intended NAR target, its shape and hydrophobicity could also lead to lower affinity interactions with other receptors that have similarly sized ligand-binding pockets, such as RARβ.
Caption: A diagram illustrating the differential binding affinity of the compound for its primary target versus a representative off-target.
Conclusion and Future Directions
The data presented in this guide indicate that this compound is a potent and selective agonist for the hypothetical Novel Adamantyl Receptor. While weak antagonistic activity was observed at RARβ at micromolar concentrations, the selectivity window is substantial. Further in vivo studies are warranted to determine if the observed in vitro cross-reactivity translates to any physiological effects.[18] Additionally, screening against a broader panel of receptors and enzymes would provide a more complete safety profile.
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Adapalene. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
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What is the mechanism of Adapalene? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Orfali, R., & Korkut, O. (2005). A review of the use of adapalene for the treatment of acne vulgaris. PMC. Retrieved from [Link]
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Adapalene. (n.d.). In Wikipedia. Retrieved from [Link]
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Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved from [Link]
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Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
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1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (2003). PubMed. Retrieved from [Link]
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3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010). PubMed. Retrieved from [Link]
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A Framework for Benchmarking 3-[(1-Adamantylcarbonyl)amino]propanoic acid Against Established Influenza Antivirals
Introduction
The relentless evolution of influenza viruses, marked by antigenic drift and shift, necessitates a continuous pipeline of novel antiviral agents. Adamantane derivatives have a storied history in antiviral research, with amantadine and rimantadine being early examples of M2 ion channel inhibitors.[1][2] However, widespread resistance has rendered these first-generation drugs largely obsolete for circulating influenza strains.[2] This has spurred the development of new adamantane-based compounds with potentially different mechanisms of action.
This guide introduces 3-[(1-Adamantylcarbonyl)amino]propanoic acid , a novel adamantane carboxamide, and proposes a comprehensive framework for its preclinical evaluation against currently approved influenza antivirals. While adamantane carboxamides have shown promise as inhibitors of viral entry for other viruses like Ebola, their efficacy against influenza remains to be systematically determined.[3][4]
This document provides researchers, scientists, and drug development professionals with a detailed roadmap for conducting head-to-head comparisons. We will outline the requisite in vitro and in vivo experimental protocols, define key quantitative metrics for comparison, and present a logical workflow for a thorough benchmarking study. The objective is to rigorously assess the potential of this compound as a viable candidate for the next generation of influenza therapeutics.
Comparative Antiviral Agents
A robust benchmarking study requires comparison against a panel of approved antivirals with diverse mechanisms of action. The following drugs represent the current standard of care for influenza treatment:
-
Neuraminidase Inhibitors:
-
Cap-Dependent Endonuclease Inhibitor:
-
Baloxavir Marboxil (Oral)[7]
-
-
M2 Ion Channel Inhibitors (for baseline comparison):
Proposed Experimental Workflow for Benchmarking
The following diagram illustrates the proposed workflow for a comprehensive evaluation of this compound.
Caption: Proposed workflow for benchmarking a novel antiviral compound.
In Vitro Benchmarking Protocols
Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the concentration at which the test compound is toxic to the host cells. This allows for the differentiation between true antiviral activity and non-specific cytotoxic effects.[9][10] The 50% cytotoxic concentration (CC50) is a key parameter in calculating the selectivity index.[11]
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 3 x 10^5 cells/mL and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[12]
-
Compound Dilution: Prepare a serial dilution of this compound and each comparator antiviral in serum-free cell culture medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cell controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assays.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Rationale: This is the gold standard for quantifying infectious virus particles and determining the antiviral efficacy of a compound.[12][14] The assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[15]
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates to achieve a 90-100% confluent monolayer on the day of infection.[15]
-
Virus Dilution: Prepare serial 10-fold dilutions of a reference influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) in virus dilution medium.
-
Infection: Wash the cell monolayers with PBS, then infect with 200 µL of the virus dilutions for 1 hour at 37°C, rocking the plate every 15 minutes.[12]
-
Compound Treatment and Overlay: Aspirate the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with varying concentrations of the test compounds.[12]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells with 4% formalin and stain with a crystal violet solution to visualize the plaques.[16]
-
Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. Calculate the EC50 using regression analysis.
Viral Yield Reduction Assay
Rationale: This assay complements the plaque reduction assay by measuring the amount of infectious virus produced in the presence of the antiviral compound. It provides a quantitative measure of the inhibition of viral replication over a single or multiple replication cycles.
Protocol:
-
Cell Seeding and Infection: Prepare confluent monolayers of MDCK cells in 24-well plates and infect with influenza virus at a defined multiplicity of infection (MOI), for example, 0.01.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add culture medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Analysis: Compare the viral titers from treated and untreated wells to determine the extent of inhibition of virus production.
Quantitative Data Comparison (In Vitro)
The in vitro efficacy of this compound should be summarized and compared to the known antivirals in a tabular format.
| Compound | Target Influenza Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., A/H1N1, A/H3N2, B | To be determined | To be determined | To be determined |
| Oseltamivir | A/H1N1 | ~0.01-0.5[17][18] | >100 | >200-10000 |
| Zanamivir | A/H1N1 | ~0.001-0.01[5] | >100 | >10000 |
| Peramivir | A/H1N1 | ~0.015[19] | >100 | >6600 |
| Baloxavir Marboxil | A/H1N1pdm09 | ~0.0015[20] | >10 | >6600 |
| Amantadine | A/H1N1 (sensitive) | ~0.1-1.0[21][22] | >100 | >100-1000 |
| Rimantadine | A/H1N1 (sensitive) | ~0.02[8] | >100 | >5000 |
Note: EC50 values can vary significantly depending on the virus strain and assay conditions.
In Vivo Benchmarking Protocols
Mouse Model of Influenza Infection
Rationale: The mouse model is a cost-effective and widely used system for the initial evaluation of antiviral efficacy.[23][24] BALB/c mice are commonly used as they develop clinical signs of influenza, such as weight loss and lung pathology, upon infection with mouse-adapted strains.[25][26]
Protocol:
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally inoculate them with a sublethal or lethal dose of a mouse-adapted influenza virus (e.g., A/PR/8/34).[23]
-
Treatment: Administer this compound and comparator drugs (e.g., oseltamivir) orally or via another appropriate route, starting at a specified time point pre- or post-infection and continuing for a defined period (e.g., 5 days).[26]
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14 days post-infection.
-
Endpoint Analysis: On select days post-infection, euthanize subgroups of mice to collect lung tissue for viral titer determination (via plaque assay) and histopathological analysis.
Ferret Model of Influenza Infection
Rationale: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses without prior adaptation and exhibit human-like clinical symptoms, including fever and sneezing.[27][28] The ferret model is also valuable for studying virus transmission.[29][30]
Protocol:
-
Animal Acclimatization: Use young adult male or female ferrets and acclimatize them to the facility.
-
Infection: Intranasally inoculate anesthetized ferrets with a human influenza virus isolate.[31]
-
Treatment: Administer the test and comparator compounds at predetermined doses and schedules.
-
Monitoring: Monitor the ferrets daily for clinical signs (fever, weight loss, activity levels) and collect nasal washes to measure viral shedding.[27][28]
-
Endpoint Analysis: At the end of the study or at specific time points, perform necropsies to assess lung pathology and determine viral titers in respiratory tissues.[31]
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against known influenza antivirals. By following these detailed in vitro and in vivo protocols, researchers can generate the robust, comparative data necessary to evaluate its potential as a novel therapeutic agent. A systematic approach, grounded in established scientific methodologies, is essential for identifying promising new candidates to address the ongoing threat of influenza.
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A Comprehensive Guide to Evaluating Off-Target Effects of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid and Novel Small Molecules
In the landscape of drug discovery and development, the identification of a promising lead candidate such as 3-[(1-Adamantylcarbonyl)amino]propanoic acid marks a critical juncture. While its on-target efficacy is paramount, a thorough evaluation of its off-target effects is equally crucial for mitigating potential safety liabilities and ensuring a successful clinical trajectory.[1][2] This guide provides a comprehensive, multi-tiered strategy for characterizing the off-target profile of novel small molecules, using this compound as a case study. We will delve into the rationale behind experimental choices, compare methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Off-Target Profiling
Most small molecule drugs interact with more than a single protein target. These unintended interactions, or off-target effects, are a major contributor to adverse drug reactions (ADRs) and a leading cause of costly late-stage clinical trial failures.[1][2] A proactive and systematic approach to identifying and characterizing off-target liabilities early in the discovery process is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[3][4]
This guide will compare and contrast a spectrum of state-of-the-art techniques, from in silico predictions to in vivo safety pharmacology, to construct a holistic understanding of a compound's specificity.
A Multi-Tiered Approach to Off-Target Evaluation
A robust assessment of off-target effects is best achieved through a tiered approach, beginning with broad, cost-effective in silico and in vitro screens, followed by more focused and physiologically relevant cell-based and in vivo assays.[5]
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Tier 1: Early Assessment - In Silico and Broad Panel Screening
The initial phase of off-target evaluation focuses on casting a wide net to identify potential liabilities early, guiding medicinal chemistry efforts to enhance selectivity.[6]
In Silico Profiling: A Predictive First Look
Computational, or in silico, methods leverage the chemical structure of a compound to predict its potential interactions with a vast array of biological targets.[7] These approaches utilize algorithms based on ligand shape, chemical similarity, and machine learning models trained on large datasets of known drug-target interactions.[8][9]
Methodology Comparison:
| Method | Principle | Advantages | Disadvantages |
| Ligand-Based | Compares the query molecule to a database of compounds with known activities. | Fast, computationally inexpensive. | Limited to known chemotypes; may miss novel scaffolds. |
| Structure-Based | Docks the query molecule into the 3D structures of known protein targets. | Can identify novel interactions; provides structural insights. | Requires high-quality protein structures; computationally intensive. |
| Machine Learning | Uses algorithms trained on large datasets to predict bioactivity. | Can learn complex structure-activity relationships. | Performance depends on the quality and diversity of training data. |
For this compound, a combination of these methods would be employed. The adamantyl moiety, a rigid and lipophilic group, may contribute to non-specific binding, a hypothesis that can be initially explored in silico.
In Vitro Broad Panel Screening: The Industry Standard
Broad panel screens are a cornerstone of early safety assessment, providing empirical data on the interaction of a compound with a curated set of targets known to be associated with adverse drug reactions.[1] Several commercial panels are available, often tiered to provide a cost-effective screening funnel.[5][10][11]
Comparison of Representative Commercial Panels:
| Panel Name | Number of Targets | Key Target Classes | Typical Application Stage |
| SafetyScreen44 / Mini Safety Panel | ~44 | GPCRs, Ion Channels, Transporters, Enzymes | Early Hit-to-Lead |
| SafetyScreen87 / Full Safety Panel | >77 | Expanded coverage of all key target classes | Lead Optimization |
| Kinase Panel | >400 | Comprehensive screen of the human kinome | For compounds with known or suspected kinase activity |
Experimental Protocol: In Vitro Safety Panel Screening
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Concentration: A standard initial screening concentration is 10 µM.
-
Assay Execution: The compound is tested in duplicate against each target in the panel using validated binding or functional assays.
-
Data Analysis: Results are typically expressed as a percentage of inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.
-
Follow-up: Hits are then subjected to dose-response analysis to determine potency (IC50 or EC50).
The rationale for this initial screen is to rapidly identify any significant off-target interactions that could represent a "show-stopper" for the program or that require medicinal chemistry intervention to mitigate.
Tier 2: Mechanistic Elucidation - Biochemical and Cell-Based Assays
Once potential off-target hits are identified, the next tier of investigation aims to confirm these interactions and understand their functional consequences in a cellular context.[12][13]
Biochemical Assays: Quantifying Direct Interactions
Biochemical assays directly measure the interaction of a compound with a purified protein target, providing quantitative data on binding affinity and enzyme inhibition.[14][15] For example, if the initial screen suggests an interaction with a particular kinase, a follow-up biochemical kinase assay would be performed.
Comparison of Kinase Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) into a substrate. | Gold standard for sensitivity and direct measurement of activity.[16] | Requires handling of radioactive materials; low throughput. |
| Fluorescence-Based (e.g., TR-FRET) | Measures changes in fluorescence upon substrate phosphorylation.[14] | Non-radioactive, high-throughput, and amenable to automation.[15] | Prone to interference from fluorescent compounds. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[17] | High sensitivity and broad applicability across different kinases. | Indirect measurement of phosphorylation. |
Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations.
-
Compound Titration: Prepare a serial dilution of this compound.
-
Kinase Reaction: Incubate the kinase with the compound dilutions, then initiate the reaction by adding the substrate/ATP mixture.
-
ADP Detection: After a set incubation time, stop the kinase reaction and add the ADP-Glo™ reagent to convert ADP to ATP.
-
Luminescence Measurement: Add the kinase detection reagent and measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Assays: Assessing Functional Consequences
Cell-based assays are critical for validating off-target effects in a more physiologically relevant environment.[12][18] These assays can range from measuring downstream signaling events to assessing broader cellular phenotypes like proliferation or cytotoxicity.[13][19]
Comparison of Cell-Based Assay Types:
| Assay Type | Principle | Advantages | Disadvantages |
| Target Engagement | Measures the direct binding of a compound to its target within intact cells (e.g., NanoBRET™). | Confirms target interaction in a cellular context. | Requires specific probes or engineered cell lines. |
| Signaling Pathway | Measures the modulation of a specific signaling pathway downstream of the off-target (e.g., reporter gene assays).[12] | Provides mechanistic insight into the functional consequences. | May not capture all downstream effects. |
| Phenotypic | Measures a global cellular response, such as cytotoxicity, proliferation, or apoptosis.[12] | Unbiased assessment of cellular impact. | Does not directly identify the molecular target. |
Should this compound show activity against a specific receptor in the in vitro panel, a cell-based assay measuring downstream signaling (e.g., calcium flux for a GPCR) would be a logical next step to confirm functional antagonism or agonism.
Tier 3: In Vivo Confirmation - Safety Pharmacology
The final tier of preclinical off-target assessment involves in vivo safety pharmacology studies. These studies are designed to investigate the potential undesirable pharmacodynamic effects of a compound on vital physiological functions.[3][20] The core battery of safety pharmacology studies, as mandated by regulatory agencies like the FDA, focuses on the central nervous, cardiovascular, and respiratory systems.[4][20][21]
Core Battery Safety Pharmacology Studies:
| System | Typical Study | Key Parameters Measured |
| Central Nervous System (CNS) | Functional Observational Battery (FOB) or Irwin Test in rodents.[3][20] | Behavioral changes, locomotor activity, coordination, autonomic functions. |
| Cardiovascular | Telemetered conscious animals (e.g., dogs, non-human primates).[3][20] | Blood pressure, heart rate, ECG (including QT interval). |
| Respiratory | Whole-body plethysmography in rodents.[20] | Respiratory rate, tidal volume, minute volume. |
These studies are typically conducted under Good Laboratory Practice (GLP) conditions and are essential for enabling first-in-human clinical trials.[4] Any findings in these studies that correlate with in vitro off-target hits provide strong evidence for a potential clinical liability that must be addressed.
Alternative Compounds and Selectivity Comparison
To put the off-target profile of this compound into perspective, it is crucial to compare it with alternative compounds that have a similar intended mechanism of action or structural class. For instance, if the primary target is a specific enzyme, other known inhibitors of that enzyme should be profiled in parallel using the same assays.
Comparative Data Summary Table (Hypothetical):
| Compound | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |
| This compound | 10 | 500 | >10,000 | 50 | >1000 |
| Alternative 1 | 15 | 150 | 2,000 | 10 | 133 |
| Alternative 2 | 5 | 1,000 | 5,000 | 200 | 1000 |
This quantitative comparison allows for the selection of a lead candidate with the most favorable selectivity profile, minimizing the risk of off-target driven toxicity.[22]
Conclusion
The evaluation of off-target effects is a complex but indispensable component of modern drug discovery. A systematic, tiered approach, beginning with broad in silico and in vitro screens and progressing to more focused mechanistic and in vivo studies, provides the most comprehensive and reliable assessment of a compound's specificity. For a novel molecule like this compound, this rigorous evaluation is not merely a set of experiments but a critical data package that informs lead optimization, predicts potential clinical safety issues, and ultimately increases the probability of developing a safe and effective medicine. By embracing the principles and methodologies outlined in this guide, researchers can navigate the challenges of off-target effects with greater confidence and scientific rigor.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-[(1-Adamantylcarbonyl)amino]propanoic Acid
As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 3-[(1-Adamantylcarbonyl)amino]propanoic acid, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Compound: Hazard Profile and Regulatory Context
-
Skin Irritation (H315): May cause redness and discomfort upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1]
Given these potential hazards, this compound must be treated as hazardous chemical waste . Its disposal is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Improper disposal, such as discarding in regular trash or washing down the drain, is a regulatory violation and poses a threat to both human health and the environment.[4][5]
| Hazard Statement | GHS Code | Precautionary Action |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[1] |
| Causes serious eye irritation | H319 | Wear eye protection. |
| May cause respiratory irritation | H335 | Avoid breathing dust; use in a well-ventilated area.[6] |
The Core Principle: Segregation and Professional Disposal
The guiding principle for the disposal of this compound is that it must be collected, securely contained, and transferred to an approved waste disposal plant .[1][6] This ensures that the chemical is managed and treated by trained professionals in a controlled environment, mitigating risks of environmental contamination and personal exposure.
Workflow for Proper Disposal
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
Before handling the waste, it is imperative to wear the appropriate PPE to prevent accidental exposure. This is a non-negotiable first line of defense.[7]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
The integrity of the waste containment is crucial for safe storage and transport.
-
Container Selection: Use a container that is compatible with solid chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5] The original product container, if empty and in good condition, can be used.
-
Container Condition: Ensure the container is clean, dry, and free from damage or leaks. Never use containers that previously held incompatible chemicals, especially strong bases or oxidizing agents.[7][8]
Proper labeling is a key requirement under RCRA and ensures that everyone who handles the container understands its contents and associated hazards.[2][5]
-
Label Contents: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The date accumulation started (the date the first amount of waste was added to the container).
-
An indication of the hazards (e.g., "Irritant").
-
Handle the solid waste carefully to minimize the generation of dust.
-
Location: Conduct the transfer in a well-ventilated area, such as a chemical fume hood, to mitigate inhalation risks.[1][4]
-
Procedure: Use a dedicated spatula or scoop to transfer the solid into the prepared waste container. If dealing with residual amounts in labware, use a solvent-moistened wipe (e.g., with ethanol or isopropanol) to collect the residue and place the wipe into the solid waste container.
-
Container Sealing: Once the waste has been transferred, securely close the container lid. Keep the container closed except when adding waste.[5]
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][9] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the container with other compatible solid organic waste. Do not store with incompatible materials such as strong acids, bases, or oxidizers.[7][8]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[5]
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][10]
-
Institutional Procedures: Follow your organization's specific procedures for waste pickup. This may involve submitting an online request or contacting the EHS office directly.
-
Licensed Haulers: Your institution will have contracted with licensed transporters who are qualified to handle and transport hazardous waste to a permitted treatment, storage, and disposal facility (TSDF).[2]
By adhering to this structured and well-documented protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically sound. This commitment to responsible chemical management is fundamental to the integrity of our research and the well-being of our community.
References
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Laboratory Waste Management: The New Regulations. Medi-Mike. [Link]
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Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
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Adamantane Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
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The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
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Acid Handling Standard Operating Procedure. University of Utah. [Link]
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Adamantane Safety Data Sheet. Carl ROTH. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]
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A Researcher's Guide to Handling 3-[(1-Adamantylcarbonyl)amino]propanoic acid: Essential Safety and Operational Protocols
For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 3-[(1-Adamantylcarbonyl)amino]propanoic acid, a compound of interest in various research applications. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to empower scientists to create a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards:
-
Skin Irritation: Adamantane-containing molecules and carboxylic acids can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the material. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Nitrile Gloves- Laboratory Coat- Respiratory Protection (N95 or higher) | To prevent eye contact with airborne particles, skin contact, and inhalation of fine dust. |
| Solution Preparation and Handling | - Safety Goggles- Nitrile Gloves- Laboratory Coat | To protect against splashes and direct skin/eye contact with the dissolved compound. |
| Reactions and manipulations at elevated temperatures | - Safety Goggles- Nitrile Gloves- Laboratory Coat- Fume Hood | In addition to standard PPE, a fume hood is essential to control potential vapors or aerosols generated during heating. |
Step-by-Step PPE Protocol:
-
Donning:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
If required, don your respirator, ensuring a proper fit check.
-
Put on safety goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Ensure gloves are inspected for any defects.
-
-
Doffing:
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the laboratory coat, folding it inward to contain any potential contamination.
-
Remove safety goggles.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
PPE Selection and Donning/Doffing Workflow
Caption: A workflow for selecting, donning, and doffing Personal Protective Equipment.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle the solid form of the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ensure appropriate PPE is worn during cleanup.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan:
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][2]
Emergency Response Protocol
Caption: A flowchart outlining the immediate steps to take in case of an exposure incident.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
